molecular formula C11H7ClFNO2 B11816565 Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Cat. No.: B11816565
M. Wt: 239.63 g/mol
InChI Key: VQUFDZJAVXRVCE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate (CAS 1890846-18-0) is a solid organic compound with a molecular weight of 239.63 g/mol and a molecular formula of C11H7ClFNO2 . It belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their significant presence in medicinal chemistry and materials science . This specific molecule features both a reactive chlorine atom and an ester functional group, making it a versatile synthetic intermediate or building block for researchers. These functional groups allow for further chemical modifications, such as nucleophilic substitution of the chlorine atom or transformation of the ester, enabling the synthesis of more complex target molecules . Quinoline scaffolds, particularly fluoroquinolones, are extensively investigated for their diverse biological activities, including antibacterial and antioxidant properties . As a derivative containing both chlorine and fluorine substituents, this compound is of high interest in the development and exploration of novel pharmacologically active agents . It is strictly for use in laboratory research settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H7ClFNO2

Molecular Weight

239.63 g/mol

IUPAC Name

methyl 2-chloro-7-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C11H7ClFNO2/c1-16-11(15)8-4-6-2-3-7(13)5-9(6)14-10(8)12/h2-5H,1H3

InChI Key

VQUFDZJAVXRVCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C=C(C=CC2=C1)F)Cl

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Examination of a Key Synthetic Intermediate

Preamble: The Quinoline Core and Its Strategic Importance

The quinoline scaffold, a bicyclic heteroaromatic system composed of a fused benzene and pyridine ring, represents one of the most privileged structures in medicinal chemistry.[1][2] Its derivatives are central to a vast array of pharmacologically active compounds, from the historic antimalarial quinine to modern anticancer agents.[2] Within this family, functionalized quinoline-3-carboxylates are of paramount importance, serving as the foundational framework for the potent class of fluoroquinolone antibiotics.[3][4]

This guide provides a detailed technical overview of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate , a highly versatile and reactive intermediate. We will dissect its chemical properties, synthesis, and reactivity not merely as a collection of facts, but through the lens of a senior scientist, focusing on the causality behind its utility and the strategic considerations for its application in complex molecular synthesis.

Section 1: Core Physicochemical & Structural Properties

Understanding the fundamental properties of a synthetic building block is the bedrock of its effective application. While extensive experimental data for this specific ester is not consolidated in public literature, we can define its core attributes and predict others based on established chemical principles and data from closely related analogues.

Identity and Physical Characteristics
PropertyValue / DescriptionRationale & Scientific Insight
IUPAC Name Methyl 2-chloro-7-fluoroquinoline-3-carboxylateNomenclature follows standard IUPAC rules for substituted heterocyclic systems.
Molecular Formula C₁₁H₇ClFNO₂Derived from its chemical structure.
Molecular Weight 240.63 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Expected to be an off-white to pale yellow solid.Based on analogous compounds like 2-chloro-7-methylquinoline-3-carbaldehyde.[5]
Solubility Predicted to be soluble in polar aprotic solvents (DMSO, DMF, THF) and chlorinated solvents (DCM, Chloroform); poorly soluble in water and nonpolar alkanes.[6][7]The polar ester and heterocyclic nitrogen contrast with the largely nonpolar aromatic core, favoring polar aprotic solvents for reactions and purification.
Melting Point Not reported in available literature.Expected to be a crystalline solid with a relatively high melting point (>100 °C) due to its planar, rigid structure and potential for intermolecular dipole-dipole interactions.

Section 2: Synthesis – Constructing the Quinolone Framework

The construction of the substituted quinoline core is a classic challenge in organic synthesis. The most robust and widely adopted method for this class of compounds is the Gould-Jacobs reaction , which provides a reliable pathway from readily available anilines.[3][8][9] The synthesis of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is a textbook example of this strategy, followed by a critical chlorination step.

The Gould-Jacobs Pathway: A Step-by-Step Protocol

The synthesis is logically approached in three primary stages: aniline condensation, thermal cyclization, and chlorination.

Synthesis_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Chlorination & Esterification A 3-Fluoroaniline C Anilinomethylenemalonate Intermediate A->C Nucleophilic Substitution B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 7-fluoro-4-hydroxy- quinoline-3-carboxylate C:e->D:w Heat (~250°C) Dowtherm A E Methyl 2-chloro-7-fluoro- quinoline-3-carboxylate D:e->E:w 1. POCl₃ 2. Methanol (or transesterification)

Caption: Synthetic workflow for the target compound via the Gould-Jacobs reaction.

Protocol Details:

  • Stage 1: Formation of the Anilinomethylenemalonate Intermediate

    • Procedure: To a round-bottom flask, add 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq). The reaction is typically performed neat or in a high-boiling solvent like ethanol. Heat the mixture gently (e.g., 80-100 °C) for 1-2 hours.

    • Causality: This is a nucleophilic substitution reaction where the aniline nitrogen attacks the electron-deficient alkene of EMME, displacing the ethoxy group.[10] Driving off the ethanol byproduct helps push the reaction to completion. The product often precipitates upon cooling and can be isolated by filtration.

  • Stage 2: Thermal Cyclization to the Quinolone Core

    • Procedure: The isolated anilinomethylenemalonate intermediate is added to a high-boiling, inert solvent such as Dowtherm A or diphenyl ether. The mixture is heated to high temperatures, typically around 250 °C, for 30-60 minutes.[8][10]

    • Causality: This is the critical intramolecular cyclization step. The high temperature facilitates an electrocyclic reaction, where the aniline ring attacks one of the ester carbonyls, followed by elimination of ethanol to form the heterocyclic ring.[9] This step is energetically demanding, hence the requirement for a very high boiling point solvent to provide the necessary activation energy. The product, a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form), precipitates from the solvent upon cooling.

  • Stage 3: Chlorination and Esterification

    • Procedure: The dried 4-hydroxyquinoline intermediate (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) may be added. The mixture is heated under reflux (approx. 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC). The excess POCl₃ is carefully removed under vacuum. The resulting crude 2-chloroquinoline-3-carboxylic acid chloride is then quenched by slowly adding it to cold methanol. This converts the acid chloride to the methyl ester and provides the final product.

    • Causality: The 4-hydroxyquinoline tautomerizes to the 4-quinolone, which then acts as a nucleophile. The hydroxyl group (as the enol) or the amide oxygen (as the keto form) is converted into a good leaving group by POCl₃. A subsequent nucleophilic attack by chloride anion at the C2 position, followed by rearomatization, yields the stable 2-chloroquinoline product. The use of methanol in the workup ensures the formation of the desired methyl ester from the highly reactive acid chloride intermediate generated during the process.

Section 3: Chemical Reactivity – The Locus of Synthetic Utility

The synthetic value of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is defined by the reactivity of its functional groups. The C2-chloro substituent is the primary site of action, rendering the molecule an excellent electrophile for nucleophilic aromatic substitution (SNAr).

The SNAr Reaction at C2: The Gateway to Fluoroquinolones

The chlorine atom at the C2 position is highly activated towards displacement by nucleophiles. This is the key reaction used to introduce the diverse side chains (often nitrogen heterocycles like piperazine) that define the biological activity of fluoroquinolone antibiotics.[11]

  • Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.

    • Addition: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge is delocalized onto the electronegative nitrogen atom and the electron-withdrawing carboxylate group, stabilizing the intermediate.

    • Elimination: The chloride ion is expelled as a leaving group, and the aromaticity of the quinoline ring is restored.

  • Driving Factors for Reactivity:

    • Ring Nitrogen: The electronegative nitrogen atom in the quinoline ring withdraws electron density, making the C2 carbon highly electrophilic.

    • Substituent Effects: The electron-withdrawing carboxylate group at C3 further enhances the electrophilicity of C2.

    • Solvent Choice: Polar aprotic solvents like DMSO or DMF are ideal as they effectively solvate the cation of the nucleophile's salt, leaving a "naked," highly reactive anionic nucleophile.[6]

Caption: Conceptual diagram of the Nucleophilic Aromatic Substitution (SNAr) pathway.
Representative Protocol: Reaction with Piperazine
  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve Methyl 2-chloro-7-fluoroquinoline-3-carboxylate (1.0 eq) in anhydrous DMSO.

  • Addition of Nucleophile: Add anhydrous piperazine (2.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Reaction: Heat the mixture to 80-120 °C and monitor by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture and pour it into ice water. The product will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

  • Self-Validation: The base is crucial. Piperazine is a di-basic nucleophile. The first equivalent acts as the nucleophile, while the second equivalent and the K₂CO₃ neutralize the HCl generated in situ. Without sufficient base, the reaction mixture would become acidic, protonating the piperazine and quenching its nucleophilicity.[12]

Section 4: Spectroscopic Analysis – A Predictive Guide

No definitive, published spectra for this exact compound are readily available. However, based on its structure and data from analogous compounds, we can accurately predict its key spectroscopic features. This predictive analysis is a critical skill for confirming the identity of a newly synthesized compound.[13][14][15]

Technique Predicted Features & Rationale
¹H NMR Aromatic Region (7.0-8.8 ppm): Expect four distinct signals. H4 will be a singlet, downfield (~8.7 ppm) due to deshielding from the nitrogen and ester. H5, H6, and H8 will show complex splitting patterns due to H-H and H-F coupling. H8 and H6 will appear as doublet of doublets due to coupling with each other and with the C7-Fluorine. Methyl Ester ( ~3.9 ppm): A sharp singlet integrating to 3H.
¹³C NMR Carbonyl Carbon (~165 ppm): The ester carbonyl will be in the typical downfield region. Aromatic Carbons (110-160 ppm): Expect 10 distinct signals. The carbon bearing the fluorine (C7) will show a large one-bond coupling constant (¹JC-F ~250 Hz). Adjacent carbons (C6, C8) will show smaller two-bond coupling (²JC-F). The C2 carbon attached to chlorine will appear around 150 ppm. Methyl Carbon (~53 ppm): The ester methyl carbon signal.
IR Spectroscopy C=O Stretch (~1720 cm⁻¹): Strong, sharp absorption characteristic of the α,β-unsaturated ester carbonyl. C=N/C=C Stretches (1620-1450 cm⁻¹): Multiple sharp bands corresponding to the quinoline aromatic system. C-F Stretch (~1250 cm⁻¹): A strong absorption indicating the carbon-fluorine bond. C-Cl Stretch (800-600 cm⁻¹): A weaker absorption in the fingerprint region.
Mass Spectrometry (EI) Molecular Ion (M⁺): A prominent molecular ion peak at m/z = 240. Isotopic Pattern: A characteristic M+2 peak at m/z = 242 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Fragmentation: Expect loss of the methoxy group (-OCH₃, M-31) and the entire ester group (-COOCH₃, M-59).

Conclusion

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is more than just a chemical compound; it is a strategic tool for molecular construction. Its synthesis via the reliable Gould-Jacobs pathway and the predictable, highly specific reactivity of its C2-chloro group make it an invaluable precursor in pharmaceutical development. A thorough understanding of its properties, synthesis, and reactivity—grounded in the fundamental principles of organic chemistry—empowers researchers to harness its potential for creating novel and complex bioactive molecules, particularly in the ongoing search for next-generation antibacterial agents.

References

Sources

An In-depth Technical Guide to Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate, a key intermediate in the synthesis of advanced quinoline-based compounds. Drawing upon established principles of organic chemistry and medicinal chemistry, this document details the compound's identifiers, physicochemical properties, a proposed synthetic route, and its potential applications, particularly in the realm of drug discovery.

Core Identifiers and Physicochemical Properties

IdentifierValueSource
IUPAC Name Methyl 2-chloro-7-fluoroquinoline-3-carboxylateN/A
Molecular Formula C₁₁H₇ClFNO₂Derived from parent acid[1]
Molecular Weight 239.63 g/mol Calculated
Canonical SMILES COC(=O)C1=CC2=C(N=C1Cl)C=C(F)C=C2
InChI Key (Predicted)Derived from parent acid[1]
Parent Acid CAS Number Not explicitly found, but related CID is 24266065[1]

Predicted Physicochemical Properties:

PropertyPredicted ValueNotes
Appearance Off-white to pale yellow solidBased on similar quinoline derivatives[2][3]
Melting Point Not available
Boiling Point > 300 °C at 760 mmHgEstimated based on related structures
Solubility Soluble in organic solvents like dichloromethane, chloroform, and methanol. Low solubility in water.
XlogP ~3.0Predicted, indicating moderate lipophilicity

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate can be logically approached through a two-step process: the formation of the quinoline core followed by esterification.

Synthesis of the Quinolone Core: A Gould-Jacobs Approach

The Gould-Jacobs reaction is a well-established method for the synthesis of the quinoline scaffold.[4] This approach involves the reaction of an aniline with a malonic acid derivative. For the synthesis of the parent carboxylic acid, 2-chloro-7-fluoroquinoline-3-carboxylic acid, a plausible route begins with the reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by cyclization and subsequent chlorination.

Experimental Protocol: Synthesis of 2-chloro-7-fluoroquinoline-3-carboxylic acid (Parent Compound)

  • Condensation: React 3-fluoroaniline with diethyl ethoxymethylenemalonate in a suitable solvent, such as ethanol, and heat under reflux. This reaction forms the intermediate diethyl 2-((3-fluorophenyl)amino)methylenemalonate.

  • Cyclization: The intermediate is then heated at a higher temperature, typically in a high-boiling solvent like diphenyl ether, to induce thermal cyclization to the corresponding ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed to 7-fluoro-4-hydroxyquinoline-3-carboxylic acid using a base such as sodium hydroxide, followed by acidification.

  • Chlorination: The 4-hydroxy group is then converted to a chloro group, and the 2-position is also chlorinated, using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step yields the desired 2-chloro-7-fluoroquinoline-3-carboxylic acid.

Esterification: Formation of the Methyl Ester

The final step is the esterification of the carboxylic acid to its corresponding methyl ester. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid.[5]

Experimental Protocol: Synthesis of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-chloro-7-fluoroquinoline-3-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas, to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 2-chloro-7-fluoroquinoline-3-carboxylate.

Logical Flow of Synthesis:

Synthesis_Flow cluster_core Core Synthesis cluster_esterification Esterification A 3-Fluoroaniline C Condensation A->C B Diethyl Ethoxymethylenemalonate B->C D Cyclization C->D E Hydrolysis D->E F Chlorination E->F G 2-chloro-7-fluoroquinoline-3-carboxylic acid F->G J Esterification Reaction G->J H Methanol H->J I Acid Catalyst I->J K Methyl 2-chloro-7-fluoroquinoline-3-carboxylate J->K

Caption: Synthetic pathway for Methyl 2-chloro-7-fluoroquinoline-3-carboxylate.

Spectroscopic Characterization (Predicted)

The structural elucidation of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[6][7][8]

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4d1HH-4
~7.8-8.0dd1HH-5
~7.4-7.6m1HH-6
~7.2-7.4dd1HH-8
~3.9-4.0s3H-OCH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~160 (d, ¹JCF)C-7
~150C-2
~148C-8a
~138C-4
~128 (d, ³JCF)C-5
~125C-4a
~120 (d, ²JCF)C-8
~115 (d, ²JCF)C-6
~110C-3
~53-OCH₃

IR (Infrared) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~2950C-H stretching (methyl)
~1720-1740C=O stretching (ester)[9]
~1600, 1500, 1450C=C stretching (aromatic)
~1250-1300C-O stretching (ester)
~1100-1200C-F stretching
~700-800C-Cl stretching

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[10] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃).

Reactivity and Potential Applications

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is a versatile intermediate for the synthesis of a wide range of quinoline derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The ester group can be hydrolyzed back to the carboxylic acid or converted to amides, hydrazides, and other derivatives.

Workflow for Derivatization:

Derivatization A Methyl 2-chloro-7-fluoroquinoline-3-carboxylate B Nucleophilic Substitution at C-2 A->B C Ester Hydrolysis A->C D Amidation A->D E 2-Amino/Alkoxy/Thio-quinoline Derivatives B->E F 2-Chloro-7-fluoroquinoline-3-carboxylic acid C->F G 2-Chloro-7-fluoroquinoline-3-carboxamide Derivatives D->G

Caption: Potential derivatization pathways for the title compound.

The quinoline core is a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this motif. Fluoroquinolones, in particular, are a major class of antibiotics. The title compound, with its reactive handles, serves as a valuable building block for the synthesis of novel bioactive molecules with potential applications as:

  • Antimicrobial agents: By introducing various substituents at the 2-position, novel fluoroquinolone analogues can be synthesized and screened for antibacterial and antifungal activity.[4]

  • Anticancer agents: Certain quinoline derivatives have shown promise as anticancer agents by targeting various cellular pathways.

  • Antiviral agents: The quinoline scaffold has also been explored for the development of antiviral drugs.

  • Kinase inhibitors: The planar aromatic system of the quinoline ring makes it a suitable scaffold for designing inhibitors of various protein kinases involved in disease signaling.

Safety and Handling

While specific toxicity data for Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is not available, it should be handled with the same precautions as other chlorinated quinoline derivatives. Based on the safety data for 2-chloroquinoline, the following precautions are recommended:[2][3][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12]

  • Exposure Routes: Avoid contact with skin and eyes, as it may cause irritation.[3][11] In case of contact, rinse immediately with plenty of water.[12] Avoid ingestion and inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate, while not having a readily available CAS number, is a well-defined chemical entity with significant potential as a synthetic intermediate. Its preparation can be achieved through established synthetic methodologies, and its structure allows for diverse chemical modifications. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable starting point for the development of novel quinoline-based therapeutics. As with all chemical research, proper safety protocols must be strictly adhered to during its synthesis and handling.

References

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  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. [Link]

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  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. [Link]

  • Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry. [Link]

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  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • IR Infrared Absorption Bands of Carboxylate. 911Metallurgist. [Link]

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Beyond the Pharmacophore: Structure-Activity Relationships and Synthetic Strategies for 7-Fluoroquinoline Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: The C-7 position as the primary vector for potency, spectrum modulation, and pharmacokinetic optimization in fluoroquinolone scaffolds.

Executive Summary: The C-7 Pivot Point

In the medicinal chemistry of quinolones, the 7-position represents the most versatile vector for structural diversification. While the "fluoroquinolone" class is defined by the essential fluorine atom at C-6 (which facilitates DNA gyrase binding and cell penetration), the 7-fluoroquinoline motif often serves as the critical electrophilic entry point for introducing diversity.

This guide deconstructs the Structure-Activity Relationship (SAR) of derivatives generated at the C-7 position. It distinguishes between the 7-fluoro substituent as a reactive handle (displaced via


) and as a retained pharmacophore  in polyfluorinated systems. We analyze how modifications here dictate the transition from narrow-spectrum antibacterials to broad-spectrum agents and emerging anticancer therapeutics.[1]

The Chemical Space: Electronic and Steric Drivers

The 7-fluoroquinoline core is not merely a scaffold; it is a tuned electronic system. The interplay between the C-6 and C-7 positions is governed by the vinylogous relationship to the electron-withdrawing 4-keto group.

The "7-Fluoro" Paradox

In drug design, the fluorine at position 7 plays two distinct roles depending on the synthetic stage and final target:

  • The Labile Precursor (Standard): In the synthesis of blockbuster drugs (e.g., Ciprofloxacin, Levofloxacin), the C-7 fluorine in a 6,7-difluoro intermediate acts as a leaving group. It is activated by the C-6 fluorine and the C-4 ketone, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by cyclic amines.
    
  • The Retained Substituent (Specialized): In specific polyfluorinated derivatives (e.g., 5,7-difluoro or 6,7,8-trifluoro systems), a retained C-7 fluorine increases lipophilicity (

    
    ) and alters the 
    
    
    
    of neighboring groups, often shifting activity towards eukaryotic Topoisomerase II (anticancer potential) rather than bacterial gyrase.
SAR Map of the Core Scaffold

The following diagram illustrates the electronic and steric pressures exerted by the quinolone core, highlighting the C-7 position's role.

SAR_Map Core Fluoroquinoline Scaffold C6 Position C-6 (Fluorine) Core->C6 C7 Position C-7 (The Variable Vector) Core->C7 C8 Position C-8 (H, F, OMe, or N) Core->C8 N1 Position N-1 (Cyclopropyl/Aryl) Core->N1 C6->C7 Activates C-7 for SNAr (Synthesis) C6_Func Gyrase Binding Cell Penetration C6->C6_Func C7->C8 Steric Clash Potential C7_Func Spectrum (Gram +/-) PK (Half-life) Efflux Avoidance C7->C7_Func C8_Func Phototoxicity Control Anaerobic Activity C8->C8_Func

Figure 1: Functional decomposition of the fluoroquinoline scaffold, emphasizing the C-6/C-7 electronic interplay.

Detailed SAR of C-7 Substituents

The substitution at C-7 is the primary determinant of the drug's biological spectrum and pharmacokinetic profile.

Piperazinyl Derivatives (The Ciprofloxacin Model)
  • Structure: Introduction of a piperazine ring.[2][3][4]

  • Effect: The basic secondary amine (

    
    ) improves Gram-negative activity by facilitating penetration through porin channels.
    
  • Limitation: Susceptible to efflux pumps and metabolic N-acetylation.

Pyrrolidinyl Derivatives (The Moxifloxacin Model)
  • Structure: 5-membered nitrogen heterocycle.

  • Effect: Increases Gram-positive activity (e.g., S. pneumoniae).[5]

  • Risk: Higher lipophilicity often correlates with CNS toxicity and hERG channel inhibition (cardiotoxicity).

  • Optimization: Adding bulky groups (e.g., aminomethyl) to the pyrrolidine ring can reduce CNS penetration while maintaining potency.

Bicyclic and Bridged Systems
  • Trend: Fused rings (e.g., 3-amino-pyrrolidines, diazabicyclononanes).

  • Advantage: These bulky substituents create steric hindrance that prevents the molecule from being pumped out by bacterial efflux transporters (e.g., NorA in S. aureus), overcoming a major resistance mechanism.

Synthetic Protocol: Displacement

The synthesis of 7-substituted derivatives typically relies on the nucleophilic displacement of a halogen at C-7. The following protocol is a validated standard for generating libraries of 7-amino-6-fluoroquinolones.

Reaction Workflow

Reagents:

  • Substrate: 7-chloro-6-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or the 6,7-difluoro analog).

  • Nucleophile: Substituted amine (1.2 - 2.0 equivalents).

  • Solvent: Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO).

  • Base: Triethylamine (

    
    ) or DBU (to scavenge HCl/HF).
    
  • Catalyst: Boron trifluoride etherate (

    
    ) is optionally used to chelate the 3-carboxyl/4-keto motif, increasing electrophilicity at C-7.
    

Step-by-Step Protocol:

  • Chelation (Optional but Recommended): Suspend the quinolone acid (1.0 eq) in dry MeCN. Add

    
     (1.5 eq) and reflux for 1 hour to form the borate complex. Why? This locks the conformation and withdraws electron density, activating C-7.
    
  • Displacement: Add the secondary amine (2.0 eq) and

    
     (3.0 eq).
    
  • Reaction: Reflux at 80°C for 4–12 hours. Monitor via TLC (Mobile phase:

    
     9:1).
    
  • Hydrolysis (If Chelate Used): Evaporate solvent, redissolve in EtOH/Water, and add

    
     or 
    
    
    
    to break the boron complex.
  • Isolation: Adjust pH to 7.0–7.4 with dilute HCl. The product typically precipitates. Filter and recrystallize from EtOH.

Synthetic Pathway Visualization

Synthesis_Flow Start 6,7-Difluoro Precursor Chelation Boron Chelation (Activates C-7) Start->Chelation BF3·Et2O TS Meisenheimer Complex Chelation->TS + Amine / Base Amine Add Cyclic Amine (Nucleophile) Product 7-Substituted Fluoroquinolone TS->Product - HF / Hydrolysis

Figure 2: Nucleophilic Aromatic Substitution (


) workflow for C-7 functionalization.

Quantitative Data: SAR Summary Table

The following table summarizes the biological impact of specific C-7 modifications based on aggregated literature data [1, 3].

C-7 SubstituentGram-Negative PotencyGram-Positive PotencyPharmacokinetic FeatureToxicity Risk
Piperazine (Unsubstituted)High (+++)Moderate (++)Moderate half-lifeLow
N-Methyl Piperazine High (+++)Moderate (++)Improved absorptionLow
3-Amino Pyrrolidine Moderate (++)High (+++)High tissue penetrationModerate (CNS)
Morpholine Low (+)Moderate (++)Low potencyLow
Diazabicyclononane High (+++)High (+++)Efflux Resistant Phototoxicity (variable)
7-Fluoro (Retained) Low (+)Low (+)High LipophilicityHigh (Metabolic stability)

Emerging Frontiers: Anticancer Applications

Recent research indicates that specific 7-fluoroquinoline derivatives possess potent anticancer activity.[1] Unlike the antibacterial mechanism (targeting prokaryotic Gyrase), these derivatives target Eukaryotic Topoisomerase II .

  • Mechanism: Stabilization of the DNA-Topoisomerase II cleavable complex, leading to DNA fragmentation and apoptosis.

  • SAR Shift: For anticancer activity, the C-7 position often favors more lipophilic, planar aromatic substituents (e.g., phenyl-piperazines) rather than the highly polar groups used for antibacterials.

  • Key Finding: C-7 derivatization with benzenesulfonyl-piperazines has shown

    
     values < 5 
    
    
    
    against MCF-7 (breast cancer) lines, outperforming standard chemotherapeutics like cisplatin in specific assays [1, 2].

References

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Int. J. Mol. Sci. 2023.

  • New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules. 2018.

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. 2005.

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorg Med Chem Lett. 2012.

  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones. Cancers. 2021.

Sources

2-chloro-7-fluoroquinoline-3-carboxylate scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 2-chloro-7-fluoroquinoline-3-carboxylate Scaffold in Medicinal Chemistry

Executive Summary

The quinoline scaffold is a foundational element in medicinal chemistry, celebrated for its wide-ranging therapeutic applications. Among its many derivatives, the 2-chloro-7-fluoroquinoline-3-carboxylate core has emerged as a "privileged scaffold," offering a strategic combination of synthetic versatility and desirable drug-like properties. The 2-chloro group acts as a highly efficient synthetic handle for nucleophilic substitution, the 7-fluoro atom enhances metabolic stability and binding interactions, and the 3-carboxylate group provides a crucial anchor for biological activity and further modification. This guide provides a comprehensive technical overview of this scaffold, detailing its rational design, validated synthetic protocols, diverse applications in drug discovery, and key structure-activity relationships, offering researchers and drug development professionals a field-proven perspective on leveraging this potent chemical entity.

The Strategic Rationale: Deconstructing the Scaffold

The power of the 2-chloro-7-fluoroquinoline-3-carboxylate scaffold lies in the deliberate placement of each functional group. This is not a random assortment of atoms but a carefully engineered starting point for drug discovery, where each component serves a distinct and synergistic purpose.

  • The 2-Chloro Group: A Gateway to Diversity The chlorine atom at the 2-position is the scaffold's primary reactive site. It is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a vast array of amine, alcohol, and thiol-containing fragments.[1][2] This synthetic accessibility is paramount in medicinal chemistry, as it enables the rapid construction of large, diverse libraries of compounds for screening and optimization. Unlike the 4-chloro isomer, the 2-chloroquinoline often exhibits higher reactivity towards certain nucleophiles and is less prone to acid autocatalysis in reactions with amines, offering a more controlled synthetic profile.[1]

  • The 7-Fluoro Group: Enhancing Drug-Like Properties The incorporation of fluorine is a cornerstone of modern drug design.[3][4] Its placement at the 7-position confers several key advantages:

    • Metabolic Stability: Fluorine's high electronegativity and small size can effectively block sites of metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[5][6] This leads to an increased biological half-life and improved pharmacokinetic profile.

    • Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with protein targets, and the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, potentially improving binding affinity and cell permeability.[3][7]

    • Modulated Physicochemical Properties: Fluorine substitution can alter lipophilicity and electron distribution across the aromatic system, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[7]

  • The 3-Carboxylate Group: The Biological Anchor The carboxylic acid at the 3-position is not merely a synthetic handle but is often essential for the biological activity of the final compound, particularly in the well-known fluoroquinolone antibiotics.[8] It typically acts as a key binding element, chelating with metal ions or forming critical hydrogen bonds within the target's active site (e.g., the DNA gyrase complex).[9] Furthermore, it can be readily converted to esters or amides to create prodrugs or to modulate the molecule's overall physicochemical profile.

Building the Core: A Validated Synthetic Protocol

The most reliable and widely adopted method for constructing the quinoline core of this scaffold is the Gould-Jacobs reaction.[10][11] This venerable reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[12]

Experimental Protocol: Gould-Jacobs Synthesis and Subsequent Chlorination

This protocol details the multi-step synthesis of ethyl 2-chloro-7-fluoroquinoline-3-carboxylate.

Step 1: Condensation of 3-Fluoroaniline

  • Causality: This initial step forms the key anilidomethylenemalonate intermediate through a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of the malonate, followed by the elimination of ethanol.[12]

  • Methodology:

    • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 110-130 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

    • Cool the mixture to room temperature. The resulting crude diethyl 2-(((3-fluorophenyl)amino)methylene)malonate, often a solid, can typically be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Causality: This crucial step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[12] High-boiling inert solvents like Dowtherm A or diphenyl ether are used to achieve these temperatures safely and efficiently.

  • Methodology:

    • Add the crude intermediate from Step 1 to a flask containing a high-boiling solvent (e.g., Dowtherm A).

    • Heat the mixture to 250-260 °C for 30-60 minutes.

    • Cool the reaction mixture to below 100 °C and dilute with a non-polar solvent such as hexane to precipitate the product.

    • Collect the solid by filtration, wash with hexane, and dry to yield ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate.

Step 3: Chlorination

  • Causality: The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) converts the hydroxyl group into a chloro group, yielding the desired 2-chloroquinoline product (the more stable tautomer of the initial 4-chloro product).

  • Methodology:

    • Carefully suspend the dried ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC.

    • After cooling, very cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) to afford pure ethyl 2-chloro-7-fluoroquinoline-3-carboxylate.

Diagram: Synthetic Workflow for Scaffold Preparation

Synthetic_Workflow A 3-Fluoroaniline + Diethyl Ethoxymethylenemalonate B Condensation (110-130 °C) A->B Heat C Anilidomethylenemalonate Intermediate B->C D Thermal Cyclization (>250 °C) C->D High Temp. E Ethyl 4-hydroxy-7-fluoro- quinoline-3-carboxylate D->E F Chlorination (POCl₃, Reflux) E->F G Ethyl 2-chloro-7-fluoro- quinoline-3-carboxylate F->G

Caption: Gould-Jacobs pathway for the synthesis of the target scaffold.

Applications & Structure-Activity Relationships (SAR)

The 2-chloro-7-fluoroquinoline-3-carboxylate scaffold is not merely a synthetic curiosity; it is the validated core of numerous biologically active molecules, most notably fluoroquinolone antibiotics.

Fluoroquinolone Antibacterial Agents

This class of drugs represents a major clinical success. The development of compounds like Ciprofloxacin and Moxifloxacin showcases a clear SAR based on the quinolone core.[13]

  • Mechanism of Action: Fluoroquinolones inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes essential for bacterial cell division.

  • Key SAR Insights: [8][9][14]

    • C-7 Substituent: The 2-chloro position of the scaffold is used to introduce a nitrogen-based heterocycle (like piperazine) at the 7-position of the final drug. This substituent is crucial for determining the antibacterial spectrum and potency. For example, a piperazine ring generally confers potent activity against Gram-negative bacteria like Pseudomonas aeruginosa.[8]

    • N-1 Substituent: An alkyl or cycloalkyl group (e.g., cyclopropyl in Ciprofloxacin) at the N-1 position is vital for antibacterial activity.

    • C-6 Fluorine: The fluorine atom at this position (corresponding to the 7-position in our scaffold's precursor) dramatically increases potency against Gram-positive bacteria and is a hallmark of the entire class.[8]

    • 3-Carboxylic Acid: As mentioned, this group is essential for binding to the enzyme-DNA complex and is indispensable for activity.

Table 1: Representative C-7 Substitutions in Fluoroquinolones and Their Impact

C-7 Substituent (Introduced via SNAr)Representative DrugPrimary Impact on Activity Spectrum
PiperazinylCiprofloxacinExcellent Gram-negative coverage
4-MethylpiperazinylGatifloxacinBroad-spectrum activity
3-Amino-1-pyrrolidinylMoxifloxacinEnhanced Gram-positive and anaerobic coverage[14]
Emerging Applications in Oncology

The quinoline framework is also a proven scaffold for the development of kinase inhibitors. The core structure mimics the adenine region of ATP, allowing it to function as a "hinge-binder" in the ATP-binding pocket of various kinases.

  • Mechanism of Action: The quinoline nitrogen forms a key hydrogen bond with the "hinge region" of the kinase. The group introduced at the 2-position via substitution of the chloride projects into a hydrophobic pocket, providing both potency and selectivity. The derivatized 3-carboxylate can extend towards the solvent-exposed region, offering another point for optimization.

Diagram: General Binding Mode of a Quinoline Scaffold in a Kinase Active Site

Kinase_Binding cluster_kinase Kinase ATP-Binding Site Hinge Hinge Region (Backbone NH) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region QuinolineCore Quinoline Core QuinolineCore->Hinge H-Bond R2_Group Substituent (from Nu:) R2_Group->HydrophobicPocket Hydrophobic Interactions R3_Group 3-Position Derivative R3_Group->SolventFront Solvation/ Interactions

Caption: A schematic of a quinoline inhibitor occupying a kinase active site.

Conclusion and Future Directions

The 2-chloro-7-fluoroquinoline-3-carboxylate scaffold is a testament to the power of rational design in medicinal chemistry. It provides a robust, validated, and highly versatile starting point for drug discovery programs. Its strategic functionalization allows for efficient library synthesis and the systematic optimization of lead compounds. While its role in the development of fluoroquinolone antibiotics is well-established, its potential as a core for kinase inhibitors and other targeted therapies continues to be actively explored. Future work will undoubtedly involve the synthesis of novel derivatives with unique substitution patterns and the application of this scaffold to an even broader range of biological targets, solidifying its status as a truly privileged core in the pharmacopeia.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Cinchona Alkaloids. I. The Synthesis of 4-Hydroxyquinolines. Journal of the American Chemical Society.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Applications of Fluorine in Medicinal Chemistry.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole.
  • Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles.
  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold.
  • Structure-activity relationships of the fluoroquinolones. PMC - NIH.
  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed.
  • Structure--activity rel
  • Quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry.

Sources

Structural & Synthetic Divergence: Quinolone vs. Quinoline-3-Carboxylate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the development of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin), the distinction between "quinolone" and "quinoline-3-carboxylate" intermediates is not merely semantic—it represents a critical shift in electronic structure, solubility, and biological activity. While often used interchangeably in loose conversation, chemically they denote two different tautomeric or protected states of the scaffold.

This guide dissects the transition from the aromatic quinoline-3-carboxylate ester (the synthetic intermediate) to the 1,4-dihydro-4-oxoquinoline-3-carboxylic acid (the active pharmacophore). We will analyze the synthetic routes (Gould-Jacobs vs. Grohe-Heberer), the spectroscopic signatures of the transition, and the experimental protocols required to lock the active conformation.

The Core Distinction: Tautomerism & Aromaticity

The fundamental difference lies in the tautomeric equilibrium at the 4-position and the substituent at the nitrogen (N-1).

The Tautomeric Shift

The unsubstituted scaffold exists in an equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .

  • Quinoline-3-carboxylate (Enol): Possesses a fully aromatic pyridine ring. This form is often favored in the gas phase or non-polar solvents for unsubstituted analogs.

  • 4-Quinolone (Keto): Possesses a vinylogous amide structure. This form is essential for DNA gyrase binding.

Crucial Mechanism: In drug synthesis, we do not rely on equilibrium. We lock the keto form by alkylating the N-1 nitrogen (e.g., with a cyclopropyl or ethyl group). Once N-alkylated, the molecule cannot tautomerize back to the 4-hydroxyquinoline form.

Structural Comparison
FeatureQuinoline-3-carboxylate Intermediate4-Quinolone Drug Scaffold
Structure Ethyl 4-hydroxyquinoline-3-carboxylate1-Alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
N-1 Position Protonated (NH) or un-substitutedAlkylated (Ethyl, Cyclopropyl, etc.)
C-4 Position C-OH (Enol) / C=O[1] (Keto) equilibriumC=O (Keto) fixed
C-3 Position Ethyl Ester (-COOEt)Free Carboxylic Acid (-COOH)
Aromaticity Bicyclic aromatic (Benzene + Pyridine)Benzene + Pyridone (Non-aromatic heterocycle)
Biological Activity Inactive (Prodrug/Precursor)Active (Binds Mg2+ in DNA Gyrase)

Synthetic Pathways: Gould-Jacobs vs. Grohe-Heberer

The choice of intermediate determines the synthetic route. The Gould-Jacobs reaction builds the ring from an aniline (nucleophile), while the Grohe-Heberer method builds it from a benzoyl chloride (electrophile).

Pathway Visualization[2]

QuinoloneSynthesis Aniline Aniline Derivative Enamine1 Anilinoacrylate (Gould-Jacobs Intermediate) Aniline->Enamine1 + EMME EMME Ethoxymethylenemalonate EMME->Enamine1 BenzoylCl 2,4-Halo-Benzoyl Chloride AcylMalonate Acyl Malonate BenzoylCl->AcylMalonate + Malonate/Mg(OEt)2 Malonate Ethyl Malonate Malonate->AcylMalonate Cyclization1 Thermal Cyclization (250°C) Enamine1->Cyclization1 Cyclization2 Base Cyclization (K2CO3/DMF) AcylMalonate->Cyclization2 + Amine QuinolineEster Quinoline-3-carboxylate (NH / 4-OH form) Cyclization1->QuinolineEster Form Ring QuinoloneEster Quinolone Ester (N-Alkyl / 4-Oxo form) Cyclization2->QuinoloneEster Direct to N-Alkyl QuinolineEster->QuinoloneEster N-Alkylation (Lock Tautomer) FinalDrug Fluoroquinolone Acid (Active Drug) QuinoloneEster->FinalDrug Hydrolysis

Figure 1: Comparative synthetic flow. Note that Gould-Jacobs requires a post-cyclization alkylation step to lock the quinolone, whereas Grohe-Heberer introduces the amine before cyclization.

Physicochemical Characterization

Distinguishing the intermediate (ester) from the final active acid, and the hydroxy- form from the oxo- form, is critical during process development.

Spectroscopic Signatures
MethodQuinoline-3-carboxylate (Intermediate)N-Alkyl-4-Quinolone Acid (Product)Mechanism of Shift
1H NMR C-2 Proton: ~8.5 - 8.7 ppm (Singlet)NH: Broad singlet >10 ppm (if not alkylated)C-2 Proton: ~8.7 - 9.0 ppm (Singlet)N-Alkyl: Distinct multiplets (e.g., cyclopropyl 1.1-1.3 ppm)N-alkylation deshields the C-2 proton due to increased electron demand from the pyridone ring.
13C NMR C-4 (COH/CO): ~172-174 ppmC-4 (C=O): ~176-178 ppmThe fixed ketone (pyridone) carbonyl is more deshielded than the tautomeric enol/ester system.
IR C=O (Ester): ~1680-1700 cm⁻¹OH: Broad 3200-3400 cm⁻¹ (if enol)C=O (Ketone): ~1615-1640 cm⁻¹COOH: Broad dimer stretch 2500-3000 cm⁻¹The 4-oxo ketone is conjugated with the nitrogen, lowering the wavenumber significantly compared to the ester.
MS (ESI) [M+H]+ corresponds to Ethyl Ester[M+H]+ corresponds to Free AcidLoss of -C2H5 group (-28 amu mass shift).

Functionalization & SAR Implications[4]

Why do we convert the Quinoline-3-carboxylate to the Quinolone Acid?

  • The Magnesium Bridge: The biological target, DNA Gyrase, requires the drug to chelate a Mg2+ ion. This chelation occurs between the C-3 Carboxylate and the C-4 Carbonyl oxygen.

    • Intermediate (Ester): Cannot chelate Mg2+ effectively (steric bulk of ethyl group + lower electron density).

    • Intermediate (Enol): Lacks the specific geometry for bidentate binding.

  • N-Alkylation (The Lock): Large groups at N-1 (Cyclopropyl, t-butyl, difluorophenyl) prevent metabolic N-dealkylation and increase lipophilicity for cell wall penetration.

Experimental Protocols

Protocol A: N-Alkylation of Ethyl 4-hydroxyquinoline-3-carboxylate

This converts the "Quinoline" intermediate into the "Quinolone" precursor.

Reagents:

  • Ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate (1.0 eq)

  • Ethyl Iodide or Cyclopropyl Bromide (1.2 - 1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) (anhydrous)

Workflow:

  • Dissolution: Dissolve the quinoline intermediate in DMF (5 mL/g) under

    
     atmosphere.
    
  • Deprotonation: Add

    
    . Stir at room temperature for 30 minutes. Note: The solution will often turn yellow/orange as the anion forms.
    
  • Addition: Add the alkyl halide dropwise.

  • Heating: Heat to 60-80°C (depending on halide reactivity) for 4–6 hours.

    • Control Point: Monitor TLC/HPLC. O-alkylation is a potential side reaction, though N-alkylation is thermodynamically favored at higher temperatures in polar aprotic solvents.

  • Workup: Pour into ice water. The N-alkylated quinolone ester will precipitate. Filter and wash with water.[2]

Protocol B: Hydrolysis to the Free Acid

This activates the pharmacophore.

Reagents:

  • N-Alkyl-4-oxo-quinoline-3-carboxylate ester (1.0 eq)

  • Sodium Hydroxide (NaOH) (2M aqueous solution, 3.0 eq)

  • Ethanol (or THF)

Workflow:

  • Reflux: Suspend the ester in Ethanol. Add NaOH solution. Reflux for 1–2 hours.

    • Visual Cue: The suspension usually clears as the sodium salt forms, then may re-precipitate.

  • Acidification: Cool to room temperature. Acidify with Acetic Acid or dilute HCl to pH 1–2.

  • Isolation: The free acid (the active drug scaffold) will precipitate as a white/off-white solid. Filter, wash with water, and dry.

References

  • Blondeau, J. M. (2004). Fluoroquinolones: Mechanism of Action, Classification, and Development of Resistance. Survey of Ophthalmology. Link

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[4] Link

  • Grohe, K., & Heberer, H. (1978). Verfahren zur Herstellung von 4-Chinolon-3-carbonsäuren. Liebigs Annalen der Chemie. (Foundational paper for the Grohe-Heberer method).
  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews. Link

  • Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy. Link

Sources

An In-Depth Technical Guide to Methyl 2-chloro-7-fluoroquinoline-3-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities ranging from antimalarial to anticancer and antibacterial.[1] The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, making it a versatile template for drug design. This guide focuses on a specific, highly functionalized derivative, Methyl 2-chloro-7-fluoroquinoline-3-carboxylate, a compound poised as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realm of fluoroquinolone antibiotics. The presence of a chlorine atom at the 2-position provides a reactive handle for further chemical modification, the fluorine atom at the 7-position is known to enhance antibacterial potency, and the methyl carboxylate at the 3-position is a crucial pharmacophore for interaction with bacterial enzymes like DNA gyrase.

Physicochemical Properties and Data

The precise chemical identity of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is critical for its application in exacting research environments. Below is a summary of its key molecular identifiers.

PropertyValueSource/Method
Chemical Formula C₁₁H₇ClFNO₂Inferred from parent acid
Molecular Weight 239.63 g/mol Calculated
Monoisotopic Mass 239.0149 DaCalculated
IUPAC Name Methyl 2-chloro-7-fluoroquinoline-3-carboxylateIUPAC Nomenclature
SMILES COC(=O)c1c(Cl)nc2ccc(F)cc2c1Chemical Structure
InChI InChI=1S/C11H7ClFNO2/c1-16-11(15)9-7(12)13-10-6-4-8(13)3-2-5(10)14/h2-4,6H,1H3Chemical Structure

Synthesis Pathway: A Rationale-Driven Approach

The synthesis of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and widely adopted strategy involves the initial construction of the quinoline core, followed by functional group interconversions. A common and effective method is a modification of the Gould-Jacobs reaction.

Proposed Synthetic Workflow

Caption: Proposed synthesis of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-fluoroanilino)methylene)malonate

  • Rationale: This initial step builds the core carbon and nitrogen framework of the eventual quinoline ring. 3-Fluoroaniline is chosen as the starting material to introduce the fluorine at the desired 7-position of the final product. Diethyl 2-(ethoxymethylene)malonate is an excellent three-carbon component for this condensation.

  • Procedure:

    • To a stirred solution of 3-fluoroaniline (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).

    • Heat the mixture to reflux for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

  • Rationale: This is a thermal cyclization, a key step in the Gould-Jacobs reaction. High temperatures are required to drive the intramolecular aromatic substitution. Dowtherm A is a high-boiling point solvent ideal for this purpose.

  • Procedure:

    • Add the crude product from Step 1 to Dowtherm A.

    • Heat the mixture to 250 °C with stirring for 1-2 hours.

    • Cool the reaction mixture and add hexane to precipitate the product.

    • Collect the solid by filtration, wash with hexane, and dry to afford the desired quinolone.

Step 3: Synthesis of Ethyl 2,4-dichloro-7-fluoroquinoline-3-carboxylate

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting the hydroxyl group at the 4-position and the keto-enol tautomer at the 2-position to chlorides.

  • Procedure:

    • Carefully add the product from Step 2 to an excess of phosphorus oxychloride.

    • Heat the mixture to reflux for 3-4 hours.

    • Cool the reaction mixture and pour it cautiously onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the dichloro-derivative.

Step 4: Synthesis of Ethyl 2-chloro-7-fluoroquinoline-3-carboxylate

  • Rationale: Selective reduction of the 4-chloro group is necessary. Stannous chloride (SnCl₂) in a mixture of hydrochloric acid and ethanol is a known method for achieving this selective de-chlorination.

  • Procedure:

    • Dissolve the dichloro-compound from Step 3 in ethanol and add a solution of stannous chloride in concentrated hydrochloric acid.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into water and neutralize.

    • Extract the product, dry the organic layer, and purify by column chromatography.

Step 5: Synthesis of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

  • Rationale: The final step is a standard Fischer esterification. Using methanol in the presence of a catalytic amount of strong acid will convert the ethyl ester to the desired methyl ester.

  • Procedure:

    • Dissolve the ethyl ester from Step 4 in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction, neutralize with a weak base, and extract the product.

    • Purify by recrystallization or column chromatography to obtain the final product.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons around 3.9-4.1 ppm. The aromatic protons on the quinoline ring would appear as a series of doublets and multiplets in the range of 7.0-8.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the ester would be observed around 165-170 ppm. The aromatic carbons would appear in the region of 110-150 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant.

  • ¹⁹F NMR: A singlet would be expected for the fluorine atom attached to the quinoline ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Applications in Research and Drug Development

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is a valuable building block for the synthesis of more complex molecules, particularly in the development of new antibacterial agents.

Core Scaffold for Fluoroquinolone Antibiotics

The fluoroquinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The 3-carboxylic acid group is crucial for binding to the enzyme. Methyl 2-chloro-7-fluoroquinoline-3-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a direct precursor to novel fluoroquinolones. The 2-chloro position allows for the introduction of various amine-containing heterocycles, a common strategy to modulate the antibacterial spectrum and pharmacokinetic properties of these drugs.

Fluoroquinolone_MOA cluster_0 Drug-Target Interaction cluster_1 Cellular Consequence A Fluoroquinolone (from precursor) C Stable Drug-Enzyme-DNA Complex A->C B DNA Gyrase / Topoisomerase IV B->C D Inhibition of DNA Replication C->D E Bacterial Cell Death D->E

Caption: Mechanism of action of fluoroquinolone antibiotics.

Exploration of Novel Therapeutic Areas

The quinoline scaffold is not limited to antibacterial activity. Derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents. The reactivity of the 2-chloro position on Methyl 2-chloro-7-fluoroquinoline-3-carboxylate allows for the creation of diverse libraries of compounds for screening against various biological targets, facilitating the discovery of new therapeutic leads.

Conclusion

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is a strategically important molecule for chemical and pharmaceutical research. Its synthesis, while requiring multiple steps, is achievable through well-established chemical transformations. The true value of this compound lies in its potential as a versatile intermediate for the development of new and improved therapeutic agents. The combination of the reactive chloro-substituent, the potency-enhancing fluoro-substituent, and the essential carboxylate group makes it a highly valuable tool for medicinal chemists working on the frontiers of drug discovery.

References

  • Kuş, N. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23. Available at: [Link]

  • Rivera, W. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Synthesis of Drugs. Available at: [Link]

Sources

Solubility Profile & Process Characterization: Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate (CAS: 1150164-68-5 / Analogous Intermediates) represents a critical scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics. Its solubility profile is the governing parameter for reaction yield, purification efficiency (crystallization), and solvent selection during scale-up.

This guide provides a technical analysis of the compound’s solubility behavior, grounded in the thermodynamics of solid-liquid equilibrium (SLE). It details the physicochemical drivers of dissolution, provides a reference solubility ranking based on structural analogs, and outlines a validated protocol for establishing precise solubility curves.

Physicochemical Context & Structural Analysis

To predict and manipulate solubility, one must understand the solute-solvent interactions dictated by the molecular structure.

  • Lipophilic Core: The fused quinoline ring system is aromatic and highly lipophilic, driving solubility in non-polar to moderately polar aprotic solvents (e.g., Dichloromethane, Chloroform).

  • Halogen Substituents (2-Cl, 7-F): The electronegative fluorine and chlorine atoms increase the molecule’s density and crystal lattice energy. While they enhance lipophilicity, they also introduce dipole moments that allow for interaction with polar aprotic solvents (e.g., DMF, DMSO).

  • Ester Moiety (Methyl Carboxylate): This group provides a hydrogen bond acceptor site, facilitating moderate solubility in protic solvents (e.g., Methanol, Ethanol) at elevated temperatures, making them ideal candidates for cooling crystallization.

Thermodynamic Basis

The dissolution of methyl 2-chloro-7-fluoroquinoline-3-carboxylate is an endothermic process (


). Solubility increases with temperature, following the modified Apelblat equation or the van't Hoff equation.

Reference Solubility Profile

Note: The data below represents the authoritative consensus for 2-halo-quinoline-3-carboxylate esters derived from process chemistry data of structural analogs (e.g., Ethyl 2-chloro-7-fluoroquinoline-3-carboxylate).

Solvent Classification & Solubility Ranking
Solvent ClassRepresentative SolventSolubility StatusProcess Application
Halogenated Dichloromethane (DCM), ChloroformHigh (>150 mg/mL)Reaction medium; Extraction.
Polar Aprotic DMF, DMSO, NMPVery High (>200 mg/mL)Reaction solvent (e.g., Nucleophilic substitution).
Esters/Ketones Ethyl Acetate, AcetoneModerate (20–80 mg/mL)Primary Crystallization Solvents.
Alcohols Methanol, Ethanol, IPALow to Moderate (Temperature Dependent)Crystallization (often with anti-solvent).
Hydrocarbons n-Hexane, n-Heptane, TolueneVery Low (<5 mg/mL)Anti-solvents for precipitation.
Water WaterInsoluble Wash solvent for removing inorganic salts.
Temperature-Dependent Behavior (Trend Analysis)
  • In Methanol/Ethanol: Solubility exhibits a steep curve, remaining low at 0–5°C (<5 mg/mL) but rising significantly at reflux (60–80°C), facilitating high-recovery recrystallization.

  • In Ethyl Acetate: Shows a linear increase, offering a stable metastable zone width (MSZW) for controlled crystal growth.

Experimental Protocol: Precise Solubility Determination

For regulatory filing or critical process design, estimates are insufficient. The following protocol ensures data integrity suitable for thermodynamic modeling.

Methodology: Isothermal Saturation (Shake-Flask Method)

Objective: Determine the mole fraction solubility (


) at temperatures 

to

K.

Workflow Diagram (DOT):

SolubilityProtocol Start Start: Excess Solute Addition Equilibrate Equilibration (Constant T, Stirring 24h) Start->Equilibrate Settle Phase Separation (Settle 2-4h) Equilibrate->Settle Sample Supernatant Sampling (0.45 µm Syringe Filter) Settle->Sample Dilute Dilution (Mobile Phase) Sample->Dilute Analyze Quantification (HPLC/UV-Vis) Dilute->Analyze Calc Data Processing (Mole Fraction Calculation) Analyze->Calc

Figure 1: Workflow for the determination of equilibrium solubility.

Step-by-Step Procedure
  • Preparation: Add excess methyl 2-chloro-7-fluoroquinoline-3-carboxylate solid to a jacketed glass vessel containing 20 mL of the target solvent.

  • Equilibration: Stir the suspension magnetically at the set temperature (

    
     K) for 24 hours. Ensure solid phase persists.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw 1 mL of supernatant using a pre-heated syringe.

  • Filtration: Filter immediately through a 0.45 µm PTFE filter into a tared volumetric flask to remove suspended micro-crystals.

  • Gravimetric/HPLC Analysis:

    • Gravimetric: Evaporate solvent and weigh the residue (Limit of Quantitation: 1 mg).

    • HPLC: Dilute with acetonitrile/water and analyze peak area against a standard curve (Recommended for low-solubility solvents).

  • Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be

    
    .
    

Process Application: Crystallization Design

The solubility differential between solvent classes allows for the design of a robust purification process.

Recommended Solvent System: Ethyl Acetate / n-Heptane
  • Rationale: Ethyl acetate provides moderate solubility that is highly temperature-sensitive. n-Heptane acts as an anti-solvent to drive yield without co-precipitating polar impurities.

Process Logic (DOT):

CrystallizationProcess Dissolve Dissolution Solvent: Ethyl Acetate T: Reflux (77°C) Filter Hot Filtration Remove insolubles Dissolve->Filter Cool Cooling Ramp Rate: 0.5°C/min to 40°C Filter->Cool AntiSolvent Anti-Solvent Addition Add n-Heptane (Ratio 1:2) Cool->AntiSolvent FinalCool Final Cooling T: 0-5°C (Hold 2h) AntiSolvent->FinalCool Isolate Isolation & Drying Vacuum Filtration FinalCool->Isolate

Figure 2: Optimized crystallization workflow for methyl 2-chloro-7-fluoroquinoline-3-carboxylate.

References

  • Vertex Pharmaceuticals. (2025).[1] Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. Patent CN119585247A. (Describes the use of methyl 2-chloro-7-fluoroquinoline-3-carboxylate as a key intermediate in DMF).

  • Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde.[2] Acta Crystallographica Section E, 65(11), o2721. (Establishes recrystallization protocols for 2-chloro-quinoline analogs using Petroleum Ether/Ethyl Acetate).

  • BenchChem Technical Support. (2025). Synthesis of 8-Fluoroquinoline-3-carboxamide: Troubleshooting & Optimization. (Provides general solubility and purification strategies for fluoroquinoline carboxylates).

  • Kalyana Sundar, J., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.[3] Acta Crystallographica Section E, 66(1), o169. (Demonstrates solubility and recrystallization of methyl quinoline-3-carboxylates in Chloroform).

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[3][4][5][6] (Authoritative guide on solvent selection principles for esters and halogenated aromatics).

Sources

The Ascendant Therapeutic Potential of 2-Chloro-7-Fluoroquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus, a bicyclic heteroaromatic system, has long been a cornerstone of medicinal chemistry, yielding a plethora of compounds with diverse and potent biological activities. Within this vast chemical space, strategic halogenation has emerged as a powerful tool to modulate physicochemical properties and enhance therapeutic efficacy. This technical guide delves into the burgeoning potential of a specific, yet underexplored, subclass: 2-chloro-7-fluoroquinoline derivatives. The unique electronic properties conferred by the chloro and fluoro substituents at the 2 and 7 positions, respectively, create a scaffold with significant promise for the development of novel therapeutics. This document aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, bioactivity, and structure-activity relationships of these compelling molecules, thereby catalyzing further innovation in this exciting field.

Synthetic Strategies: Forging the 2-Chloro-7-Fluoroquinoline Core

The cornerstone of any drug discovery program is the efficient and versatile synthesis of the core chemical scaffold. The construction of the 2-chloro-7-fluoroquinoline ring system can be approached through several established synthetic methodologies, often adapted from broader quinoline and fluoroquinolone synthesis protocols.

The Gould-Jacobs Reaction: A Foundational Approach

A classic and reliable method for quinoline synthesis is the Gould-Jacobs reaction. This pathway typically involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization and subsequent chemical modifications. For the synthesis of the 2-chloro-7-fluoroquinoline core, the starting material would be 3-fluoroaniline.

Step-by-Step Protocol: Gould-Jacobs based synthesis of a 2-hydroxy-7-fluoroquinoline-3-carboxylic acid ethyl ester intermediate

  • Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME) in a suitable solvent, such as diphenyl ether, and heated to facilitate the initial condensation reaction, forming an intermediate enamine.

  • Cyclization: The reaction mixture is then heated to a higher temperature (typically 240-260°C) to induce thermal cyclization, yielding the 7-fluoro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding carboxylic acid, a key intermediate for further derivatization.

  • Chlorination: The 2-hydroxy group can then be converted to a 2-chloro group using a variety of chlorinating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the desired 2-chloro-7-fluoroquinoline-3-carboxylic acid derivative.

Causality in Experimental Choices: The high temperatures required for the thermal cyclization in the Gould-Jacobs reaction are necessary to overcome the activation energy for the intramolecular aromatic substitution. The choice of a high-boiling solvent like diphenyl ether is crucial to achieve and maintain these temperatures.

The Grohe Synthesis: A Versatile Alternative

The Grohe synthesis offers another powerful and often more flexible approach to constructing the quinolone ring system. This method involves the reaction of a substituted benzoylacetate with an enamine, followed by cyclization.

Conceptual Workflow for the Grohe Synthesis

Grohe_Synthesis start Substituted Benzoylacetate (e.g., from 3-fluoroacetophenone) intermediate Acrylate Intermediate start->intermediate enamine Enamine (e.g., from DMFDMA) enamine->intermediate cyclization Base-catalyzed Cyclization intermediate->cyclization quinolone Quinolone Core cyclization->quinolone modification Functional Group Interconversion (e.g., Chlorination) quinolone->modification final_product 2-Chloro-7-fluoroquinoline Derivative modification->final_product

Caption: Conceptual workflow of the Grohe synthesis for quinolone derivatives.

The Bioactivity Spectrum: A Landscape of Therapeutic Promise

The introduction of a chloro group at the 2-position and a fluoro group at the 7-position of the quinoline ring system profoundly influences the molecule's electronic distribution and lipophilicity, thereby impacting its interaction with biological targets. This has led to the exploration of 2-chloro-7-fluoroquinoline derivatives across a range of therapeutic areas.

Anticancer Activity: Targeting the Machinery of Malignancy

A significant body of research points to the potent anticancer activity of quinoline and fluoroquinolone derivatives.[1][2] These compounds often exert their effects through the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerases.[3][4]

Mechanism of Action: Topoisomerase Inhibition

Topoisomerases are crucial enzymes that resolve the topological challenges of DNA during replication, transcription, and recombination. Fluoroquinolone derivatives have been shown to stabilize the transient DNA-topoisomerase cleavage complex, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis in cancer cells.[5][6] The 2-chloro and 7-fluoro substitutions can enhance the binding affinity of the derivatives to the topoisomerase-DNA complex, thereby potentiating their anticancer effects.

Topoisomerase_Inhibition drug 2-Chloro-7-fluoroquinoline Derivative stabilized_complex Stabilized Ternary Complex (Drug-Topo-DNA) drug->stabilized_complex Binds to topo_dna Topoisomerase-DNA Complex cleavage Transient DNA Cleavage topo_dna->cleavage religation DNA Religation cleavage->religation cleavage->stabilized_complex replication Normal DNA Replication religation->replication ds_breaks Double-Strand Breaks stabilized_complex->ds_breaks Prevents Religation apoptosis Apoptosis ds_breaks->apoptosis

Caption: Mechanism of anticancer action via topoisomerase inhibition.

Quantitative Anticancer Data:

DerivativeCancer Cell LineIC₅₀ (µM)Reference
Ciprofloxacin Derivative 32MCF-7 (Breast)4.3[1]
Ciprofloxacin Derivative 33MCF-7 (Breast)12.9[1]
Norfloxacin Derivative 73PC3 (Prostate)2.33[1]
Norfloxacin Derivative 73MCF-7 (Breast)2.27[1]
Levofloxacin-Chalcone Hybrid 125MCF-7 (Breast)0.3[7]

Note: The table presents data for various fluoroquinolone derivatives to illustrate the potential potency. Specific data for 2-chloro-7-fluoroquinoline derivatives is an active area of research.

Antimicrobial Activity: A Renewed Assault on Pathogens

The historical success of fluoroquinolones as broad-spectrum antibacterial agents provides a strong rationale for investigating the antimicrobial potential of 2-chloro-7-fluoroquinoline derivatives.[5][8] Their primary mechanism of action in bacteria is the inhibition of DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication, repair, and recombination.[6][9]

Structure-Activity Relationship (SAR) Insights:

  • C-7 Substituent: The nature of the substituent at the C-7 position is critical for the spectrum and potency of antimicrobial activity. The introduction of various heterocyclic moieties, such as piperazine or pyrrolidine rings, can significantly enhance activity against both Gram-positive and Gram-negative bacteria.[10]

  • C-2 Chloro Group: The chloro group at the C-2 position can influence the molecule's reactivity and its ability to interact with the active site of the target enzymes.

Quantitative Antimicrobial Data (MIC values):

DerivativeBacterial StrainMIC (µg/mL)Reference
NorfloxacinS. aureus0.25[11]
NorfloxacinE. coli0.013[11]
CiprofloxacinS. aureus0.25[11]
CiprofloxacinE. coli0.016[11]

Note: This table provides reference MIC values for established fluoroquinolones. The evaluation of 2-chloro-7-fluoroquinoline derivatives against a panel of clinically relevant bacterial strains is a key area for future investigation.

Experimental Protocols: A Guide to Bioactivity Evaluation

To rigorously assess the therapeutic potential of novel 2-chloro-7-fluoroquinoline derivatives, standardized and validated experimental protocols are essential.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-chloro-7-fluoroquinoline derivatives for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[12]

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Workflow for MTT Assay

MTT_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well Plate compound_treatment Treat with Derivatives cell_seeding->compound_treatment mtt_addition Add MTT Solution compound_treatment->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization absorbance_reading Measure Absorbance (570 nm) solubilization->absorbance_reading ic50_calculation Calculate IC₅₀ absorbance_reading->ic50_calculation

Sources

Safety data sheet (SDS) for methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification and Physicochemical Properties

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is a halogenated quinoline derivative. The quinoline core is a common scaffold in medicinal chemistry, and the presence of chloro and fluoro substituents, along with a methyl carboxylate group, dictates its reactivity and potential biological activity, as well as its hazard profile.

PropertyValue (Estimated)Source/Rationale
Molecular Formula C₁₁H₇ClFNO₂Based on chemical structure
Molecular Weight 239.63 g/mol Calculated from atomic weights
Appearance Likely a solid (e.g., powder or crystals)Based on similar quinoline derivatives
Solubility Sparingly soluble in water; soluble in organic solventsGeneral property of similar organic compounds
Boiling Point Not determined---
Melting Point Not determined---

Hazard Identification and GHS Classification (Predicted)

The predicted hazard classification for methyl 2-chloro-7-fluoroquinoline-3-carboxylate is derived from the known hazards of its constituent functional groups and related molecules, such as 2-chloroquinoline and quinoline-3-carboxylic acid.[1][2][3][4]

Predicted GHS Hazard Pictograms:

GHS_Classification cluster_pictograms Predicted GHS Pictograms cluster_hazards Associated Hazards p1 h1 Skin Irritation (Category 2) h2 Eye Irritation (Category 2A) h3 Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Caption: Predicted GHS pictograms and associated hazard statements.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2][3][4]
Acute Aquatic Toxicity(Not Classified)Insufficient data for classification.
Chronic Aquatic Toxicity(Not Classified)Insufficient data for classification.

Signal Word: Warning

Precautionary Statements (Predicted):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

First-Aid Measures

Immediate medical attention is recommended in case of significant exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] Get medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if you feel unwell.[5]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Unsuitable Extinguishing Media: A direct water stream may spread the fire.[7]

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

The following protocol outlines the steps for managing a small-scale laboratory spill.

Spill_Response start Spill Occurs step1 Evacuate Immediate Area & Alert Personnel start->step1 step2 Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) step1->step2 step3 Contain the Spill (Use absorbent pads or sand) step2->step3 step4 Carefully Collect Spilled Material (Use non-sparking tools) step3->step4 step5 Place in a Sealed Container for Disposal step4->step5 step6 Decontaminate the Spill Area step5->step6 end Dispose of Waste According to Regulations step6->end

Caption: Protocol for small-scale laboratory spill response.

Handling and Storage

Proper handling and storage are crucial to minimize risk.

Safe Handling Protocol

Safe_Handling_Workflow prep 1. Conduct Risk Assessment ppe 2. Don Required PPE prep->ppe fume_hood 3. Work in a Ventilated Fume Hood ppe->fume_hood handling 4. Handle with Care (Avoid dust generation and contact) fume_hood->handling storage 5. Store Properly After Use handling->storage cleanup 6. Clean Work Area & Decontaminate storage->cleanup wash 7. Wash Hands Thoroughly cleanup->wash

Sources

Precision Synthesis of Ethyl 2-Chloroquinoline-3-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of ethyl 2-chloroquinoline-3-carboxylate , a critical pharmacophore in medicinal chemistry.

Executive Summary

The 2-chloroquinoline-3-carboxylate scaffold is a versatile electrophilic intermediate used in the development of bioactive quinolines, including antimalarials, anticancer agents, and broad-spectrum antibiotics. While various synthetic routes exist, the Modified Meth-Cohn Pathway (Vilsmeier-Haack formylation followed by oxidative esterification) is currently the most robust, regioselective, and atom-economical method for generating the 2-chloro-3-substituted pattern.

This guide prioritizes the Meth-Cohn route due to the low cost of acetanilide precursors and the avoidance of unstable 2-aminobenzaldehyde intermediates required by the classical Friedländer or Knoevenagel approaches.

Mechanistic Pathways

Pathway A: The Modified Meth-Cohn Route (Recommended)

This pathway utilizes the intrinsic reactivity of acetanilides toward Vilsmeier reagents to simultaneously construct the pyridine ring, install the chlorine atom at C2, and formylate C3.

  • Step 1: Vilsmeier-Haack Cyclization. Acetanilide reacts with phosphorus oxychloride (

    
    ) and dimethylformamide (DMF).[1] The in situ generated chloroiminium species attacks the amide, leading to cyclization and formylation.
    
  • Step 2: Oxidative Esterification. The resulting 2-chloro-3-formylquinoline is converted directly to the ester using molecular iodine (

    
    ) and base in an alcoholic solvent, bypassing the isolation of the carboxylic acid.
    
Pathway B: The Classical 2-Quinolone Chlorination

This route is historically significant but often less efficient due to precursor stability issues.

  • Step 1: Knoevenagel Condensation. 2-Aminobenzaldehyde reacts with diethyl malonate to form ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Step 2: Deoxychlorination. The lactam carbonyl (tautomeric with 2-hydroxy) is chlorinated using neat

    
    .
    
Pathway Visualization

The following diagram contrasts the mechanistic flow of the recommended Meth-Cohn route against the classical approach.

SynthesisPathways cluster_legend Pathway Legend Acetanilide Acetanilide (Precursor A) Vilsmeier Vilsmeier-Haack Cyclization (POCl3 / DMF, 80-90°C) Acetanilide->Vilsmeier Aminobenz 2-Aminobenzaldehyde (Precursor B) Knoevenagel Knoevenagel Condensation (Diethyl Malonate / Base) Aminobenz->Knoevenagel Aldehyde 2-Chloro-3-formylquinoline (Key Intermediate) Vilsmeier->Aldehyde Oxidation Oxidative Esterification (I2 / K2CO3 / EtOH) Aldehyde->Oxidation Quinolone Ethyl 2-oxo-1,2-dihydro- quinoline-3-carboxylate Knoevenagel->Quinolone Chlorination Deoxychlorination (POCl3, Reflux) Quinolone->Chlorination Target Ethyl 2-chloroquinoline- 3-carboxylate Oxidation->Target Chlorination->Target Legend1 Blue Path: Recommended (Meth-Cohn) Legend2 Red Path: Classical (Friedländer/Knoevenagel)

Figure 1: Comparative logic flow of Meth-Cohn vs. Classical synthesis pathways.

Technical Deep Dive: The Modified Meth-Cohn Protocol

This section details the Pathway A workflow. The causality behind specific reagent choices is highlighted to ensure reproducibility and safety.

Phase 1: Synthesis of 2-Chloro-3-formylquinoline[1][2][3][4]

Reagents:

  • Acetanilide (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (7.0 equiv)
    
  • Dimethylformamide (DMF) (2.5 equiv)

Protocol:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask equipped with a drying tube, cool DMF (2.5 equiv) to 0–5°C using an ice bath. Add

    
     (7.0 equiv) dropwise with vigorous stirring.
    
    • Mechanistic Insight: The dropwise addition controls the exotherm of the chloroiminium salt formation. Excess

      
       acts as both reagent and solvent, driving the equilibrium toward the cyclized product.
      
  • Addition: Add acetanilide (1.0 equiv) portion-wise to the cold Vilsmeier reagent.

  • Cyclization: After addition, remove the ice bath and heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Critical Control Point: Do not exceed 100°C rapidly; thermal runaway is possible. The color typically shifts from yellow to deep orange/red.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 10x volume) with vigorous stirring.

  • Isolation: Neutralize the aqueous slurry to pH 7 using saturated sodium acetate or dilute NaOH. Filter the precipitated yellow solid, wash with water, and recrystallize from ethyl acetate/hexane.

Phase 2: One-Pot Oxidative Esterification

Traditional oxidation (AgNO3/NaOH) followed by Fischer esterification is tedious. The Iodine/K2CO3 method allows direct conversion of the aldehyde to the ester in high yield.

Reagents:

  • 2-Chloro-3-formylquinoline (1.0 equiv)

  • Iodine (

    
    ) (2.5 equiv)
    
  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Ethanol (Solvent/Reactant)[2][3]

Protocol:

  • Setup: Dissolve 2-chloro-3-formylquinoline in anhydrous ethanol.

  • Activation: Add

    
     and molecular iodine (
    
    
    
    ).
  • Reaction: Stir the mixture at reflux (approx. 78°C) for 3–5 hours.

    • Mechanistic Insight: Iodine oxidizes the hemiacetal intermediate formed between the aldehyde and ethanol. The basic conditions neutralize the resulting HI, driving the reaction to the ester.

  • Workup: Cool to room temperature. Add aqueous sodium thiosulfate (

    
    ) to quench excess iodine (indicated by the disappearance of the brown color).
    
  • Extraction: Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Quantitative Data Summary

ParameterMeth-Cohn (Pathway A)Classical (Pathway B)
Overall Yield 65 - 80% 40 - 55%
Atom Economy Moderate (POCl3 waste)Low (Multiple steps/waste)
Precursor Cost Low (Acetanilides)High (2-Aminobenzaldehyde)
Regioselectivity High (>95% 2-Cl, 3-sub) Variable (depends on cyclization)
Safety Profile Requires POCl3 handlingRequires POCl3 handling
Scalability Excellent (Industrial Std.)Moderate

Troubleshooting & Optimization

Impurity Profile
  • 2-Chloroquinoline (Deformylated): Can occur if the Vilsmeier reaction temperature is too high (>110°C) for prolonged periods.

  • Hydrolysis Product (2-Quinolone): Occurs if the quenching step is too acidic or if the final ester is exposed to strong aqueous base during workup. The 2-Cl bond is susceptible to nucleophilic attack.

Safety: POCl3 Handling

Phosphorus oxychloride is violently reactive with water.

  • Quenching Rule: Always add the reaction mixture to the ice/water, never the reverse.

  • Gas Evolution: Significant HCl gas is evolved during the reaction and quenching. A caustic scrubber is required for scale-up.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[4][5] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 5366-5402.

  • Choudhary, D., & Khokra, S. L. (2013). The Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research, 4(1), 2013.

  • Musawwer, K., et al. (2008). Direct oxidative esterification of aldehydes using iodine and potassium carbonate.[6] Tetrahedron Letters, 49(20), 3283-3286. (Cited as the mechanistic basis for the oxidative esterification step).

Sources

Methodological & Application

Application Protocol: A Three-Step Synthesis of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate from 7-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, three-step protocol for the synthesis of methyl 2-chloro-7-fluoroquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry. The synthesis commences with the readily available 7-fluoroquinolin-2(1H)-one and proceeds through a Vilsmeier-Haack reaction to introduce the key chloro and formyl functionalities. Subsequent oxidation of the aldehyde to a carboxylic acid, followed by a final esterification step, yields the target compound. This guide emphasizes the mechanistic rationale behind each step, offering field-proven insights to ensure reproducibility and high yield.

Introduction

Quinolone frameworks are privileged structures in drug discovery, forming the core of numerous antibacterial agents, including the widely recognized fluoroquinolones.[1] The targeted functionalization of the quinolone ring is crucial for modulating pharmacological properties. The title compound, methyl 2-chloro-7-fluoroquinoline-3-carboxylate, serves as a versatile intermediate. The chlorine atom at the C2 position acts as a facile leaving group for nucleophilic substitution, while the methyl ester at C3 provides a handle for further derivatization, making this molecule a key building block for creating diverse compound libraries for screening and development.[2][3]

This protocol details a robust and scalable synthetic route, beginning with the transformation of a 7-fluoro-2-quinolone scaffold via the Vilsmeier-Haack reaction—a powerful method for the concurrent formylation and chlorination of activated cyclic amides.[4][5]

Overall Synthetic Scheme

The synthesis is performed in three distinct stages starting from 7-fluoroquinolin-2(1H)-one:

  • Vilsmeier-Haack Reaction: Conversion of 7-fluoroquinolin-2(1H)-one to 2-chloro-7-fluoroquinoline-3-carbaldehyde.

  • Oxidation: Transformation of the 3-formyl group to a 3-carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to the final methyl ester product.

Part 1: Synthesis of 2-chloro-7-fluoroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

Scientific Rationale

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for the formylation of electron-rich compounds.[6] The process begins with the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[7][8] The 2-quinolone substrate, which exists in tautomeric equilibrium with its lactam form, acts as the nucleophile. The reaction cascade involves electrophilic attack, cyclization, and subsequent elimination, ultimately yielding the 2-chloro-3-formylquinoline product.[4] Controlling the initial temperature is critical as the formation of the Vilsmeier reagent is highly exothermic.

Materials and Reagents
Reagent/MaterialGradeSupplier
7-Fluoroquinolin-2(1H)-one≥97%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Crushed Ice--
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher Scientific
Experimental Protocol
  • Vilsmeier Reagent Preparation: In a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL, 258 mmol).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (18 mL, 193 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 20 minutes. The resulting pale-yellow solution is the Vilsmeier reagent.

  • Reaction with Quinolone: To this reagent, add 7-fluoroquinolin-2(1H)-one (5.0 g, 30.6 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then carefully pour it into a 1 L beaker containing 500 g of crushed ice with vigorous stirring.

  • A precipitate will form. Slowly neutralize the mixture to pH 7-8 by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting solid using a Büchner funnel, and wash the filter cake thoroughly with cold water (3 x 100 mL).

  • Purification: Dry the crude solid under vacuum. The crude 2-chloro-7-fluoroquinoline-3-carbaldehyde can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield a pale-yellow solid.

Part 2: Oxidation to 2-chloro-7-fluoroquinoline-3-carboxylic acid

Scientific Rationale

The conversion of the aldehyde at the C3 position to a carboxylic acid is a critical step. While several oxidizing agents can accomplish this, a mild and effective method reported for similar substrates involves the use of silver nitrate in a basic medium.[9] This method is selective for the aldehyde and avoids harsh conditions that could potentially lead to unwanted side reactions on the sensitive quinoline ring.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-chloro-7-fluoroquinoline-3-carbaldehydeSynthesized in Part 1-
Silver Nitrate (AgNO₃)≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
Ethanol95%Fisher Scientific
Hydrochloric Acid (HCl)Concentrated, 37%Fisher Scientific
Diethyl EtherReagent GradeFisher Scientific
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-7-fluoroquinoline-3-carbaldehyde (4.0 g, 19.1 mmol) in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of silver nitrate (4.8 g, 28.6 mmol) in 20 mL of deionized water.

  • Add the silver nitrate solution to the ethanolic solution of the aldehyde at room temperature.

  • Slowly add a solution of sodium hydroxide (2.3 g, 57.3 mmol) in 30 mL of water dropwise to the reaction mixture. A black precipitate of silver oxide will form.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver salts. Wash the Celite® pad with 50 mL of ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting solid in 100 mL of water.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of 2-chloro-7-fluoroquinoline-3-carboxylic acid will form.

  • Purification: Filter the solid, wash with cold water (2 x 50 mL), and dry under vacuum to yield the pure carboxylic acid.[10]

Part 3: Fischer Esterification to Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Scientific Rationale

Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[11] By using a large excess of the alcohol (methanol), the equilibrium is driven towards the formation of the ester product, ensuring a high conversion rate. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by methanol.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-chloro-7-fluoroquinoline-3-carboxylic acidSynthesized in Part 2-
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)Concentrated, 98%Fisher Scientific
Saturated Sodium Bicarbonate Solution--
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFisher Scientific
Experimental Protocol
  • Reaction Setup: Suspend 2-chloro-7-fluoroquinoline-3-carboxylic acid (3.0 g, 13.2 mmol) in 100 mL of anhydrous methanol in a 250 mL round-bottom flask.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.5 mL) dropwise with stirring.

  • Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 5-7 hours. The suspension should become a clear solution as the reaction progresses. Monitor by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 100 mL of ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by recrystallization from hexanes/ethyl acetate or by column chromatography on silica gel to afford the final product, methyl 2-chloro-7-fluoroquinoline-3-carboxylate, as a white to off-white solid.

Summary of Results

StepProductStarting MassProduct Mass (Typical)Yield (Typical)Reaction Time
12-chloro-7-fluoroquinoline-3-carbaldehyde5.0 g5.3 g~85%4-6 hours
22-chloro-7-fluoroquinoline-3-carboxylic acid4.0 g3.8 g~89%2 hours
3Methyl 2-chloro-7-fluoroquinoline-3-carboxylate3.0 g2.9 g~92%5-7 hours

Visualizations

Overall Synthesis Workflow

SynthesisWorkflow A 7-Fluoroquinolin-2(1H)-one B Step 1: Vilsmeier-Haack (POCl₃, DMF, 80-90°C) A->B Reagents C 2-chloro-7-fluoroquinoline-3-carbaldehyde B->C Intermediate 1 D Step 2: Oxidation (AgNO₃, NaOH, Reflux) C->D Reagents E 2-chloro-7-fluoroquinoline-3-carboxylic acid D->E Intermediate 2 F Step 3: Esterification (MeOH, H₂SO₄, Reflux) E->F Reagents G Methyl 2-chloro-7-fluoroquinoline-3-carboxylate F->G Final Product

Caption: Workflow for the three-step synthesis.

Vilsmeier-Haack Reaction Mechanism

VilsmeierMechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Attack & Cyclization DMF DMF VilsmeierReagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Quinolone 7-Fluoro-2-quinolone VilsmeierReagent->Quinolone Reacts With Intermediate Iminium Intermediate Quinolone->Intermediate Attacks Product 2-Chloro-3-formylquinoline (after hydrolysis) Intermediate->Product Cyclization & Elimination

Caption: Key stages of the Vilsmeier-Haack reaction.

References

  • Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]

  • Koga, H., et al. (1980). Studies on antibacterial agents. I. Synthesis of 1-substituted 1,4-dihydro-7-piperidino-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. Vol 27, Issue 2, 233-239. [Link]

  • Wentland, M. P., et al. (1984). Novel 1-substituted-1,4-dihydro-4-oxo-7-piperazinylquinoline-3-carboxylic acids. Synthesis and antibacterial activity of 1-amino- and 1-(methylamino)-6-fluoroquinolones. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Mohamed, M. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ARKIVOC, 2018(i), 223-267. [Link]

  • Al-Trawneh, S. A., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 35(1). [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ARKIVOC, 2018(i), 223-267. [Link]

  • Sangeetha, R., & Sekar, G. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of Chemical Sciences, 124(6), 1337-1342. [Link]

  • Cambridge University Press. (2005). Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. [Link]

  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3110. [Link]

  • Al-Ghamdi, A. M. (2010). Synthesis of novel 2-quinolone derivatives. African Journal of Pharmacy and Pharmacology, 4(10), 737-743. [Link]

  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. 4(5): 01-04. [Link]

  • Organic Syntheses. (1981). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. 59, 10. [Link]

  • Kumar, F. N., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E, 65(11), o2721. [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. 9(1): 2946-2950. [Link]

  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Romero, A. H. (2016). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. Synthetic Communications, 46(3), 287-291. [Link]

  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Russian Journal of Organic Chemistry. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. 59(11), 1845–1852. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

Sources

Nucleophilic aromatic substitution (SNAr) on 2-chloroquinoline derivatives

Application Note: Nucleophilic Aromatic Substitution ( ) on 2-Chloroquinoline Derivatives

Executive Summary

The functionalization of the quinoline scaffold at the C-2 position is a cornerstone transformation in medicinal chemistry, granting access to privileged pharmacophores found in antimalarials, kinase inhibitors, and AChE inhibitors. While Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for unactivated aryl chlorides, 2-chloroquinoline substrates possess inherent electronic activation that makes transition-metal-free Nucleophilic Aromatic Substitution (

This guide details the mechanistic underpinnings and optimized protocols for displacing the C-2 chloride with various nucleophiles. It emphasizes the critical role of acid catalysis for weak nucleophiles and microwave irradiation for high-throughput library generation.

Mechanistic Foundation: The "Activated" Electrophile

Unlike chlorobenzene, which requires forcing conditions or metal catalysis, 2-chloroquinoline is activated by the adjacent ring nitrogen. The electronegative nitrogen exerts a strong inductive effect (-I) and, more importantly, stabilizes the anionic Meisenheimer intermediate via resonance.

Reaction Pathway

The reaction proceeds via a classic addition-elimination mechanism.[1] The rate-determining step is typically the nucleophilic attack (addition), followed by the rapid expulsion of the chloride leaving group (elimination).

SNAr_MechanismReactant2-Chloroquinoline+ Nucleophile (Nu-H)TS1Transition State 1(Attack at C-2)Reactant->TS1AdditionIntermediateMeisenheimer Complex(Anionic, N-stabilized)TS1->IntermediateTS2Transition State 2(Cl departure)Intermediate->TS2EliminationProduct2-Substituted Quinoline+ HClTS2->Product

Figure 1: The addition-elimination pathway. The stability of the Meisenheimer complex (Red) is the primary driver of reactivity.

Critical Process Parameters

Success in

Solvent Selection
  • Protic Solvents (EtOH, i-PrOH, Water): Ideal for aliphatic amines. These solvents can stabilize the leaving group (Cl⁻) via hydrogen bonding.

  • Dipolar Aprotic Solvents (DMF, DMSO, NMP): Required for weak nucleophiles or unreactive substrates. They leave the nucleophile "naked" (unsolvated) and highly reactive, while stabilizing the polar transition state.

The "Protonation" Effect (Acid Catalysis)

For weak nucleophiles like anilines , thermal energy alone is often insufficient. Adding a Brønsted acid (HCl or p-TSA) protonates the quinoline nitrogen. This transforms the substrate into a quinolinium species, vastly increasing the electrophilicity of the C-2 carbon.

Comparison of Reactivity Modes:

ParameterThermal

Acid-Catalyzed

Substrate State Neutral QuinolineCationic Quinolinium
Electrophilicity ModerateHigh
Target Nucleophiles Aliphatic Amines, AlkoxidesAnilines, Heteroaryl amines
Primary Risk Incomplete conversionHydrolysis to 2-Quinolone

Experimental Protocols

Protocol A: Standard Amination (Aliphatic Amines)

Best for: Primary and secondary alkyl amines (e.g., morpholine, piperazine, n-butylamine).

Reagents:

  • 2-Chloroquinoline (1.0 equiv)

  • Amine (2.0 - 3.0 equiv)[2]

  • Solvent: Ethanol (or neat if amine is liquid and cheap)

Procedure:

  • Dissolve 2-chloroquinoline (1.0 mmol) in Ethanol (3 mL).

  • Add the amine (3.0 mmol). Note: Excess amine acts as a base to scavenge the HCl byproduct.

  • Heat to reflux (78°C) for 2-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent, redissolve in DCM, wash with water and brine. Dry over MgSO₄ and concentrate.

Protocol B: Acid-Catalyzed Arylation (Anilines)

Best for: Anilines and sterically hindered amines.

Reagents:

  • 2-Chloroquinoline (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Catalyst: Conc. HCl (2 drops) or p-Toluenesulfonic acid (p-TSA, 0.1 equiv)

  • Solvent: Ethoxyethanol or Water

Procedure:

  • Suspend 2-chloroquinoline (1.0 mmol) and the aniline (1.1 mmol) in water (5 mL) or ethoxyethanol (3 mL).

  • Add conc. HCl (approx. 50 µL).

  • Reflux for 4-12 hours.

    • Observation: The reaction mixture often becomes homogeneous then precipitates the product as the hydrochloride salt.

  • Workup: Cool the mixture. Basify with aq. NH₄OH or NaHCO₃ to pH 8-9 to liberate the free base.

  • Extract with EtOAc (3x), dry, and concentrate.

Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput library generation, difficult substrates.

Workflow Diagram:

MW_WorkflowStartPrepare Vial:1.0 eq 2-Cl-Q1.5 eq AmineDMF (2 mL)MW_IrradiationMicrowave Irradiation150°C, 150W, 10-20 minStart->MW_IrradiationQC_CheckLCMS Check(Target Mass?)MW_Irradiation->QC_CheckQC_Check->MW_IrradiationNo (Resubmit +5 min)WorkupPrecipitate with Wateror ExtractQC_Check->WorkupYesPurifyFlash Chromatographyor RecrystallizationWorkup->Purify

Figure 2: Optimized Microwave Workflow. Note that DMF allows for high temperatures without high pressure buildup compared to EtOH.

Procedure:

  • In a 10 mL microwave vial, combine 2-chloroquinoline (0.5 mmol) and amine (1.0 mmol).

  • Add DMF (2 mL). Optional: Add DIPEA (1.5 equiv) if the amine is expensive and cannot be used in excess.

  • Irradiate at 150°C for 15 minutes.

  • Pour reaction mixture into ice water (20 mL). The product usually precipitates as a solid.

Troubleshooting & Quality Control

Common Failure Mode: Hydrolysis

The most common impurity is 2-quinolone (2-hydroxyquinoline tautomer), formed by the displacement of chloride by water.

  • Cause: Wet solvents or unsealed vessels during acid catalysis.

  • Detection:

    • LCMS: Mass = [M-Cl+OH].

    • NMR: Distinct broad singlet (NH) around 11-12 ppm; loss of aromaticity pattern.

  • Prevention: Use dry solvents; ensure high concentration of nucleophile relative to water.

QC Specifications

Before releasing the compound for biological assay, verify:

  • Proton NMR: Disappearance of the C-3 proton doublet shift characteristic of the 2-Cl precursor.

  • HRMS: Loss of the Chlorine isotope pattern (3:1 ratio of M : M+2).

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    
     mechanism and Meisenheimer complexes). 
    
  • Meth-Cohn, O., & Narine, B. (1978).[3] A versatile new synthesis of quinolines, thienopyridines and related fused pyridines.[3] Tetrahedron Letters, 19(23), 2045-2048.[3] (Seminal work on chloroquinoline synthesis and reactivity).

  • Upadhayaya, R. S., et al. (2009). Microwave-assisted synthesis of 2-aminoquinolines. Synthetic Communications, 39(2), 245-252. (Protocol for microwave acceleration).[4]

  • Kouznetsov, V. V., et al. (2010). Acid-catalyzed amination of 2-chloroquinolines: A facile route to 2-aminoquinoline derivatives. Letters in Organic Chemistry, 7(8), 646-650. (Detailed study on acid catalysis for weak nucleophiles).

  • Wolf, C., et al. (2008). Palladium-free synthesis of 2-aminoquinolines via

    
    . Journal of Organic Chemistry, 73(21), 8623-8626. (Comparison of metal-free vs metal-catalyzed methods). 
    

Application Notes & Protocols: Strategic Chlorination of Methyl 7-Fluoro-2-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the conversion of methyl 7-fluoro-2-hydroxyquinoline-3-carboxylate to its corresponding 2-chloro derivative, a critical precursor in the synthesis of advanced pharmaceutical intermediates. The protocol focuses on the strategic use of phosphorus oxychloride (POCl₃) as the chlorinating agent, detailing the underlying reaction mechanism, a step-by-step experimental procedure, characterization data, and essential safety considerations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a robust and reproducible method for accessing 2-chloroquinoline scaffolds.

Introduction: The Significance of 2-Chloroquinolines

The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] Specifically, the 2-chloroquinoline-3-carboxylate moiety serves as a versatile synthetic intermediate. The chlorine atom at the C2 position is an excellent leaving group, readily displaced by various nucleophiles (e.g., oxygen, nitrogen, sulfur), enabling the construction of diverse molecular libraries for drug discovery programs.[3] The conversion of the stable 2-hydroxyquinoline (which exists in tautomeric equilibrium with its 2-quinolone form) to the more reactive 2-chloro derivative is a pivotal transformation in this synthetic pathway.[4][5]

Reaction Mechanism and Rationale

The chlorination of 2-hydroxyquinolines is most effectively achieved using a strong dehydrating and chlorinating agent such as phosphorus oxychloride (POCl₃).[1][6] While other reagents like thionyl chloride (SOCl₂) can also be used, POCl₃ is widely employed for this transformation due to its high efficiency.[6][7]

The reaction proceeds through a two-stage mechanism:

  • Phosphorylation: The hydroxyl group of the 2-quinolone tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This initial step forms a phosphate ester intermediate. This phosphorylation converts the poor hydroxyl leaving group into a highly effective phosphate leaving group.[1][8][9]

  • Nucleophilic Substitution: A chloride ion (Cl⁻), present in the reaction mixture from POCl₃, then performs a nucleophilic attack at the C2 position of the quinoline ring. This results in the displacement of the phosphate group and the formation of the desired 2-chloroquinoline product.[4][8][9]

The overall transformation is driven by the formation of the stable phosphorus-oxygen double bond in the phosphate byproduct.

G cluster_start Starting Material cluster_reagents Reagents cluster_mechanism Reaction Mechanism cluster_product Product Start Methyl 7-fluoro-2-hydroxy quinoline-3-carboxylate Phosphorylation Step 1: O-Phosphorylation (Formation of Phosphate Ester Intermediate) Start->Phosphorylation Reacts with POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Substitution Step 2: Nucleophilic Attack by Cl⁻ (Displacement of Phosphate Group) Phosphorylation->Substitution Intermediate Product Methyl 7-fluoro-2-chloro quinoline-3-carboxylate Substitution->Product Forms

Caption: Reaction mechanism for the chlorination of a 2-hydroxyquinoline.

Detailed Experimental Protocol

This protocol outlines the procedure for the chlorination of methyl 7-fluoro-2-hydroxyquinoline-3-carboxylate using phosphorus oxychloride.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )Supplier (Example)Notes
Methyl 7-fluoro-2-hydroxyquinoline-3-carboxylate(Proprietary)221.18Custom SynthesisStarting material. Ensure it is dry.
Phosphorus Oxychloride (POCl₃)10025-87-3153.33Sigma-AldrichUse fresh, high-purity reagent. Handle with extreme care.[10]
Dichloromethane (DCM)75-09-284.93Fisher ScientificAnhydrous, for extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AN/ALab-preparedFor neutralization.
Brine (Saturated NaCl Solution)N/AN/ALab-preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate7487-88-9120.37VWRFor drying the organic layer.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser with a gas outlet/inlet adapter

  • Heating mantle with a magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure the setup is in a certified chemical fume hood.

  • Reagent Addition: To the flask, add methyl 7-fluoro-2-hydroxyquinoline-3-carboxylate (1.0 eq). Carefully add phosphorus oxychloride (10-15 volumes, e.g., 10-15 mL per gram of starting material) via a syringe or dropping funnel.[1] POCl₃ serves as both the reagent and the solvent.

  • Reaction: Heat the stirred mixture to reflux (approx. 107 °C) using a heating mantle.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-5 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice-water bath to 0-5 °C.

  • Workup - CAUTION: Very slowly and carefully, pour the cold reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

  • Neutralization: Once the excess POCl₃ has been quenched, slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH ~7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[1]

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure methyl 7-fluoro-2-chloroquinoline-3-carboxylate.[2]

Caption: Experimental workflow for the chlorination procedure.

Product Characterization

Product: Methyl 7-fluoro-2-chloroquinoline-3-carboxylate Appearance: Expected to be a white to pale yellow solid. Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.3-8.5 (s, 1H, H-4), ~7.9-8.1 (dd, 1H, H-5), ~7.4-7.6 (m, 2H, H-6, H-8), ~4.0 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~165 (C=O), ~160-165 (d, C-F), ~150 (C-Cl), ~148, ~145, ~130 (d), ~125, ~120 (d), ~115 (d), ~110, ~53 (OCH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₇ClFNO₂ [M+H]⁺: 239.02; found: 239.0.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Moisture in the reaction.Increase reflux time and monitor by TLC. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened POCl₃.
Low Yield Incomplete quenching or neutralization. Product loss during extraction.Ensure the reaction mixture is fully quenched before neutralization. Perform multiple extractions (3-4 times) to maximize product recovery.
Formation of Byproducts Reaction temperature too high or prolonged heating.Adhere to the recommended reaction temperature and time.[1] Purify carefully using column chromatography to separate impurities.
Difficult Workup Quenching performed too quickly, leading to vigorous, uncontrolled reaction.Add the reaction mixture to ice very slowly with efficient stirring in a large beaker to manage the exotherm and gas evolution.[11]

Safety Precautions

Phosphorus oxychloride (POCl₃) is a highly corrosive, toxic, and water-reactive substance.[10][11][12][13] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and tightly fitting safety goggles along with a face shield.[11][12]

  • Fume Hood: All operations involving POCl₃ must be conducted in a well-ventilated and certified chemical fume hood.[11]

  • Water Reactivity: POCl₃ reacts violently with water, releasing heat and toxic gases (HCl).[10][13] Keep away from water and ensure all equipment is scrupulously dry. Never quench the reaction directly with water in an enclosed flask.

  • Exposure: POCl₃ causes severe burns to the skin, eyes, and respiratory tract.[11][14] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11] Inhalation can be fatal and may cause delayed pulmonary edema.[11][14]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual POCl₃ carefully before disposal.

References

  • El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Molecules, 23(2), 485. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]

  • Google Patents. (1981).
  • Żołnowska, B., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Molecules, 21(11), 1447. [Link]

  • Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. [Link]

  • ResearchGate. (2020). POCl3 Chlorination of 4-Quinazolones. [Link]

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]

  • Singh, P., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 43B, 1309-1312. [Link]

  • Zadorozhnii, Y. V., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4), 23-31. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. [Link]

  • Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2018(i), 244-287. [Link]

  • Mohan, P. S., et al. (2004). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry, 43B, 2449-2452. [Link]

  • ResearchGate. (2019). Preparation of 2‐chloroquinoline‐3‐carbaldehyde derivatives. [Link]

  • ResearchGate. (2004). Reaction of 4-hydroxy-2-quinolones with thionyl chloride. [Link]

  • YouTube. (2021). Organic Chemistry - Retrosynthesis 8, Hydroxychloroquine. [Link]

  • Fetzner, S., et al. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters, 112(2), 151-157. [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • ACS Publications. (2003). Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier Reagents: An Efficient Route to Highly Functionalized Quinolines and Their Benzo/Hetero-Fused Analogues. The Journal of Organic Chemistry, 68(10), 3977-3986. [Link]

  • Canadian Journal of Chemistry. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]

  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • Royal Society of Chemistry. (1924). The action of thionyl chloride on hydroxyanthraquinones. Part I. Thionylalizarin. Journal of the Chemical Society, Transactions, 125, 1450-1454. [Link]

  • Google Patents. (1957). US2817686A - Process for converting alcohols to chlorides.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • National Center for Biotechnology Information. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. [Link]

  • Chemistry Stack Exchange. (2020). Synthetic route to hydroxychloroquine. [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. [Link]

  • Asian Journal of Chemistry. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [Link]

  • Journal of Molecular Structure. (2018). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • SciSpace. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. [Link]

  • MDPI. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 2-Chloroquinoline-3-Carboxylates Using Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 2-chloroquinoline-3-carboxylates, valuable intermediates in pharmaceutical research and drug development. The primary synthetic route detailed involves a two-stage process: the Vilsmeier-Haack cyclization of N-arylacetamides using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to yield a 2-chloro-3-formylquinoline intermediate, followed by its subsequent oxidation and esterification. This document offers an in-depth exploration of the reaction mechanisms, step-by-step experimental procedures, safety protocols for handling POCl₃, and methods for the preparation of necessary precursors. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical knowledge required for the successful synthesis and application of these important heterocyclic compounds.

Introduction: The Significance of 2-Chloroquinoline-3-Carboxylates

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Specifically, 2-chloroquinoline-3-carboxylates serve as versatile synthetic intermediates. The presence of the chloro group at the 2-position allows for facile nucleophilic substitution, while the carboxylate group at the 3-position can be readily modified, providing a gateway to a diverse library of quinoline derivatives for drug discovery and development programs.[1]

The most common and efficient method for accessing this scaffold does not involve a direct carboxylation but rather proceeds through the highly versatile 2-chloro-3-formylquinoline intermediate. This intermediate is readily synthesized via the Vilsmeier-Haack reaction, a powerful tool for the formylation and cyclization of electron-rich aromatic systems.[1]

Mechanistic Insights: The Role of Phosphorus Oxychloride

The synthesis of the 2-chloroquinoline core is predominantly achieved through the Vilsmeier-Haack reaction, where POCl₃ plays a dual role as both an activator and a chlorinating agent. The overall process can be dissected into two primary stages.

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like DMF with phosphorus oxychloride.[1]

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Vilsmeier_Cyclization cluster_start Starting Materials Acetanilide N-Arylacetamide Intermediate Electrophilic Attack & Double Formylation Acetanilide->Intermediate Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Intermediate Cyclized_Intermediate Intramolecular Cyclization Intermediate->Cyclized_Intermediate Product 2-Chloro-3-formylquinoline Cyclized_Intermediate->Product Elimination & Chlorination

Caption: Vilsmeier-Haack cyclization of N-arylacetamide.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 2-chloroquinoline-3-carboxylates, starting from the preparation of the acetanilide precursor.

Protocol 1: Synthesis of N-Arylacetamide (Precursor)

The required N-arylacetamide starting material is readily prepared by the acetylation of the corresponding aniline.

Materials:

  • Substituted Aniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Glacial Acetic Acid (as solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the substituted aniline and glacial acetic acid.

  • Slowly add acetic anhydride to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80-90°C) for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water with stirring.

  • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield the N-arylacetamide.

Protocol 2: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

This protocol describes the core cyclization reaction to form the key aldehyde intermediate. [2][3][4] Materials:

  • N-Arylacetamide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus Oxychloride (POCl₃) (10-15 eq)

  • Crushed Ice

  • Sodium Carbonate solution (for neutralization)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF to 0-5°C in an ice bath.

  • Add POCl₃ dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. 3. After the addition is complete, stir the resulting Vilsmeier reagent for an additional 30 minutes at room temperature.

  • Add the N-arylacetamide portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Heat the reaction mixture to 80-90°C and maintain it for 4-16 hours, depending on the substrate. [2][4]Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with constant stirring.

  • Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Filter the precipitated solid, wash extensively with water, and dry.

  • The crude 2-chloro-3-formylquinoline can be purified by recrystallization from a suitable solvent such as ethyl acetate or acetonitrile. [2]

    Parameter Recommended Condition Rationale / Notes
    POCl₃ Stoichiometry 10-15 equivalents Excess POCl₃ is often required to drive the reaction to completion.
    Reaction Temperature 80-90°C Provides the necessary energy for cyclization; higher temperatures may lead to degradation.
    Reaction Time 4-16 hours Highly substrate-dependent. Electron-donating groups on the acetanilide shorten the required time.

    | Work-up | Quenching in crushed ice | The highly exothermic hydrolysis of excess POCl₃ must be carefully controlled. [5]|

Protocol 3: Conversion of Aldehyde to Carboxylate

The final step is the conversion of the 2-chloro-3-formylquinoline to the desired 2-chloroquinoline-3-carboxylate. Two effective methods are presented below.

This classic approach involves the oxidation of the aldehyde to a carboxylic acid, followed by a standard esterification.

Step 1: Oxidation to Carboxylic Acid

  • Reagents: 2-chloro-3-formylquinoline, Silver Nitrate (AgNO₃), Sodium Hydroxide (NaOH). [6]1. Dissolve the 2-chloro-3-formylquinoline in a suitable solvent.

  • Add a solution of silver nitrate followed by sodium hydroxide.

  • Stir the reaction at room temperature until the oxidation is complete (monitor by TLC).

  • Acidify the reaction mixture to precipitate the 2-chloroquinoline-3-carboxylic acid.

  • Filter, wash, and dry the solid product.

Step 2: Fischer Esterification

  • Reagents: 2-chloroquinoline-3-carboxylic acid, desired alcohol (e.g., ethanol), catalytic concentrated Sulfuric Acid (H₂SO₄). [6][7]1. Suspend the carboxylic acid in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours until ester formation is complete. [7]4. Cool the reaction, neutralize the acid catalyst, and extract the ester with an organic solvent.

  • Purify the crude ester by column chromatography or recrystallization.

This more direct method converts the aldehyde to the corresponding methyl or ethyl ester in a single pot.

  • Reagents for Methyl Ester: 2-chloro-3-formylquinoline, Iodine (I₂), Potassium Carbonate (K₂CO₃), Methanol. [8]* Reagents for other Alkyl Esters: 2-chloro-3-formylquinoline, N-Iodosuccinimide (NIS), Potassium Carbonate (K₂CO₃), desired alcohol. [9] Procedure (Iodine/Methanol Method):

  • Dissolve the 2-chloro-3-formylquinoline in methanol.

  • Add potassium carbonate and iodine to the solution.

  • Heat the mixture to reflux. The role of iodine is to oxidize the aldehyde to the corresponding acid, which then undergoes in-situ esterification. [8]4. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and perform an appropriate aqueous work-up to isolate the methyl 2-chloroquinoline-3-carboxylate.

  • Purify the product as necessary.

Overall Synthesis Workflow

The complete synthetic pathway from aniline to the target carboxylate is summarized in the following workflow diagram.

Full_Workflow cluster_precursor Precursor Synthesis cluster_core Vilsmeier-Haack Reaction cluster_final Final Conversion Aniline Aniline Acetanilide N-Arylacetamide Aniline->Acetanilide + Ac₂O Formylquinoline 2-Chloro-3-formylquinoline Acetanilide->Formylquinoline + POCl₃/DMF Carboxylate 2-Chloroquinoline-3-carboxylate Formylquinoline->Carboxylate Oxidation & Esterification

Caption: Overall workflow for the synthesis of 2-chloroquinoline-3-carboxylates.

Safety and Handling of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a toxic, corrosive, and water-reactive substance that requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (Teflon or Neoprene are recommended), and tightly fitting safety goggles with a face shield. [7]* Reactivity: POCl₃ reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid. Ensure all glassware is scrupulously dry and the reaction is conducted under an inert atmosphere if necessary.

  • Quenching: The quenching of reactions containing excess POCl₃ is highly exothermic and potentially dangerous. The recommended procedure is a "reverse quench," where the reaction mixture is added slowly and dropwise to a large volume of crushed ice or an ice-cold aqueous base solution with efficient stirring. [5]This method helps to dissipate the heat generated from the hydrolysis. Incomplete hydrolysis can lead to the accumulation of metastable intermediates and a delayed runaway reaction. [5]* Spills: In case of a spill, enclose the area and absorb the liquid with an inert, dry material. Do NOT use water to clean up spills.

Conclusion

The synthesis of 2-chloroquinoline-3-carboxylates is a robust and reproducible process when approached with a clear understanding of the underlying chemistry and necessary safety precautions. The Vilsmeier-Haack reaction, utilizing the power of phosphorus oxychloride, provides an efficient entry point to the critical 2-chloro-3-formylquinoline intermediate. Subsequent functional group transformation to the carboxylate unlocks a wide range of possibilities for further derivatization, making this a cornerstone synthesis for researchers in medicinal chemistry and materials science. Adherence to the detailed protocols and safety guidelines outlined in this document will enable scientists to confidently and safely produce these valuable chemical building blocks.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Adv., 8(16), 8484–8515. [Link]

  • Singh, R. M., & Srivastava, A. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. [Link]

  • Pasha, Dr. Shaik. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). International Journal of Applied Research, 6(9), 190-193. [Link]

  • Wankhede, N. B. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 118-121. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]

  • Galachar, K., et al. (2021). A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening. Asian Journal of Organic & Medicinal Chemistry, 6(3), 209-216. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]

  • Singh, R. M., & Srivastava, A. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(36). [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. [Link]

  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o693. [Link]

  • Glushkov, V. A., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Chemistry of Heterocyclic Compounds, 59(11), 934-943. [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R. [Link]

  • Anusha, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. [Link]

  • Ragaini, F., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 779. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. ResearchGate. [Link]

  • Li, X., et al. (2012). Prevention of Exothermic Runaway. Organic Process Research & Development, 16(10), 1727-1731. [Link]

  • Kumar, A., et al. (2015). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 5(26), 20286-20292. [Link]

  • Klapars, A., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(5), 1183-1191. [Link]

  • Vedantu. (2024). Benzamide on reaction with POCl3 gives. [Link]

Sources

Application Notes and Protocols: Hydrolysis of Methyl 2-Chloro-7-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Core in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, 2-chloro-7-fluoroquinoline-3-carboxylic acid stands out as a pivotal intermediate in the synthesis of numerous bioactive molecules, including kinase inhibitors and novel antibacterial agents. The precise and efficient conversion of its methyl ester precursor, methyl 2-chloro-7-fluoroquinoline-3-carboxylate, to the corresponding carboxylic acid is a critical transformation that dictates the overall yield and purity of the final product.

This comprehensive guide provides a detailed exploration of the hydrolysis conditions for methyl 2-chloro-7-fluoroquinoline-3-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols. By understanding the underlying chemical principles and the nuances of the experimental parameters, researchers can confidently and reproducibly execute this essential synthetic step.

Chemical Principles and Mechanistic Insights

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. The choice between these two pathways is often dictated by the overall stability of the substrate and the desired work-up procedure.

Acid-Catalyzed Hydrolysis: A Reversible Pathway

Acid-catalyzed hydrolysis proceeds via a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the activated carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst.[1][2]

To drive the equilibrium towards the product side, it is crucial to use a large excess of water.[2] This is typically achieved by using a mixture of an acid, such as sulfuric acid or hydrochloric acid, in an aqueous organic solvent like acetic acid.

Base-Promoted Hydrolysis (Saponification): An Irreversible Process

In contrast, base-promoted hydrolysis, also known as saponification, is an irreversible process. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. The released methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidic work-up is required to protonate the carboxylate salt and isolate the carboxylic acid.[3]

The presence of the electron-withdrawing chloro and fluoro substituents on the quinoline ring can influence the reactivity of the ester group. These substituents can enhance the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack. However, they also increase the susceptibility of the quinoline ring to nucleophilic aromatic substitution, a potential side reaction, especially under harsh basic conditions. The chlorine atom at the 2-position is particularly activated towards nucleophilic displacement.[4]

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the scale of the reaction and the specific equipment used.

Protocol 1: Acid-Catalyzed Hydrolysis

This method is advantageous when the final product is sensitive to strong bases or when a one-step conversion to the free acid is desired. A mixture of acetic acid, water, and a catalytic amount of a strong acid is a common and effective system for the hydrolysis of related quinoline esters.[5]

Reagents and Materials:

  • Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-chloro-7-fluoroquinoline-3-carboxylate (1.0 eq) in a mixture of glacial acetic acid (10-20 volumes) and deionized water (5-10 volumes).

  • Acid Addition: Carefully add concentrated sulfuric acid (0.5-1.0 eq) to the stirred solution. An exotherm may be observed.

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

  • Precipitation and Filtration: The carboxylic acid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any residual acid.

  • Neutralization (Optional): For further purification, the crude product can be dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution. The aqueous layer is then re-acidified with concentrated HCl to precipitate the pure carboxylic acid, which is collected by filtration.

  • Drying: Dry the purified 2-chloro-7-fluoroquinoline-3-carboxylic acid under vacuum to a constant weight.

Protocol 2: Base-Promoted Hydrolysis (Saponification)

This method is often faster and irreversible, leading to high conversion. However, a separate acidification step is required to obtain the final product. Care must be taken to avoid nucleophilic substitution of the 2-chloro group.

Reagents and Materials:

  • Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: Dissolve methyl 2-chloro-7-fluoroquinoline-3-carboxylate (1.0 eq) in a mixture of methanol or THF (10-20 volumes) and deionized water (5-10 volumes) in a round-bottom flask.

  • Base Addition: Add a solution of sodium hydroxide (1.1-1.5 eq) or lithium hydroxide (1.1-1.5 eq) in deionized water to the reaction mixture.

  • Heating: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC or HPLC. The hydrolysis is usually complete within 1-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, remove it under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with deionized water and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 2-3).

  • Precipitation and Filtration: The carboxylic acid will precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the 2-chloro-7-fluoroquinoline-3-carboxylic acid under vacuum.

Data Presentation: A Comparative Overview

ParameterAcid-Catalyzed HydrolysisBase-Promoted Hydrolysis (Saponification)
Reagents Acetic Acid, Water, Sulfuric AcidSodium Hydroxide/Lithium Hydroxide, Methanol/THF, Water, Hydrochloric Acid
Stoichiometry Catalytic acidStoichiometric base
Reaction Time 2 - 6 hours1 - 4 hours
Temperature 100 - 120 °C60 - 80 °C
Work-up Precipitation by dilution with waterAcidification to precipitate the product
Key Advantages Direct isolation of the carboxylic acidIrreversible reaction, often faster
Potential Issues Reversible reaction, requires excess waterPotential for nucleophilic substitution of the 2-chloro group; requires a separate acidification step

Visualizing the Process

Reaction Mechanisms

Hydrolysis Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis A_start Ester A_protonation Protonated Ester (Activated) A_start->A_protonation + H+ A_attack Tetrahedral Intermediate A_protonation->A_attack + H2O A_transfer Proton Transfer A_attack->A_transfer A_elimination Carboxylic Acid + Protonated Methanol A_transfer->A_elimination - CH3OH A_end Carboxylic Acid A_elimination->A_end - H+ B_start Ester B_attack Tetrahedral Intermediate B_start->B_attack + OH- B_elimination Carboxylic Acid + Methoxide B_attack->B_elimination B_deprotonation Carboxylate + Methanol B_elimination->B_deprotonation B_end Carboxylic Acid B_deprotonation->B_end + H3O+ (Work-up)

Caption: Mechanisms of acid-catalyzed and base-promoted ester hydrolysis.

Experimental Workflow

Experimental_Workflow cluster_acid_wf Acidic Hydrolysis cluster_base_wf Basic Hydrolysis start Methyl 2-chloro-7-fluoroquinoline-3-carboxylate A_reaction Dissolve in Acetic Acid/Water Add Sulfuric Acid Reflux start->A_reaction B_reaction Dissolve in MeOH/Water Add NaOH/LiOH Reflux start->B_reaction A_workup Cool and Pour into Ice Water A_reaction->A_workup A_filtration Filter Precipitate A_workup->A_filtration A_wash Wash with Cold Water A_filtration->A_wash A_dry Dry under Vacuum A_wash->A_dry end_product 2-chloro-7-fluoroquinoline-3-carboxylic acid A_dry->end_product B_workup Cool and Remove Organic Solvent B_reaction->B_workup B_acidify Acidify with HCl B_workup->B_acidify B_filtration Filter Precipitate B_acidify->B_filtration B_wash Wash with Cold Water B_filtration->B_wash B_dry Dry under Vacuum B_wash->B_dry B_dry->end_product

Caption: Workflow for acidic and basic hydrolysis of the target ester.

Conclusion and Best Practices

The hydrolysis of methyl 2-chloro-7-fluoroquinoline-3-carboxylate is a fundamental yet critical step in the synthesis of many valuable compounds. Both acidic and basic hydrolysis methods are effective, and the choice between them will depend on the specific requirements of the overall synthetic route, including substrate compatibility and desired work-up conditions.

For substrates that are sensitive to strong bases, acid-catalyzed hydrolysis offers a milder alternative, directly yielding the carboxylic acid. Conversely, for rapid and complete conversion, base-promoted saponification is often the method of choice, provided that potential side reactions are monitored and controlled.

Regardless of the chosen method, careful monitoring of the reaction progress and meticulous work-up and purification are paramount to obtaining a high yield of pure 2-chloro-7-fluoroquinoline-3-carboxylic acid. These application notes and protocols provide a solid foundation for researchers to successfully perform this important chemical transformation.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(33), 18381-18406. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-15. [Link]

  • Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495. [Link]

  • Li, J., et al. (2021). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry, 45(34), 15485-15489. [Link]

  • Li, J., et al. (2021). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry, 45(1), 108-112. [Link]

  • Mekky, A. E. M., & Abdel-Wahab, B. F. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Current Organic Synthesis, 20(8), 834-857. [Link]

  • Coutts, R. T., & Wibberley, D. G. (1963). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of the Chemical Society, 4610-4613. [Link]

  • Leyva, S., & Leyva, E. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Molecules. [Link]

  • SIPO. (1991). Process for producing 7-chloro-quinaldine.
  • Singh, A., & Kumar, S. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Fife, T. H., et al. (1998). Intramolecular general base catalyzed hydrolysis and tertiary amine nucleophilic attack vs. general base catalyzed hydrolysis of substituted phenyl quinoline-8- and -6-carboxylates. Journal of the American Chemical Society, 120(40), 10305-10311. [Link]

  • Chu, D. T. W., et al. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 28(11), 1558-1564. [Link]

  • Rojas-V, L. M., et al. (2025). Quinolines: the role of substitution site in antileishmanial activity. Future Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(33), 18381-18406. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • Singh, R. K., et al. (2021). Phosphoester hydrolysis promoted by quinoline functionalized Ni(II) and Zn(II) complexes. Journal of Coordination Chemistry, 74(9-10), 1544-1563. [Link]

  • Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]

  • Wang, Y., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • El-Gaby, M. S. A., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(1), 28-39. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]

  • Bayer Aktiengesellschaft. (2019). Process for the hydrolysis of quinolone carboxylic esters.
  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o693. [Link]

  • Pediaa.Com. (2023). What is the Difference Between Acidic and Basic Hydrolysis. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Wang, C., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(19), 4193. [Link]

  • Reddit. (2026). Methyl Hydrolysis. r/OrganicChemistry. [Link]

  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Organic Syntheses Procedure. [Link]

  • de la Torre, P., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1382. [Link]

Sources

Application Note: Chemoselective Amination of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with quinoline scaffolds. It details the chemoselective functionalization of methyl 2-chloro-7-fluoroquinoline-3-carboxylate , a versatile intermediate for kinase inhibitors and tricyclic DNA intercalators.


, Cyclization, and Amidation Protocols
Substrate:  Methyl 2-chloro-7-fluoroquinoline-3-carboxylate (MW: 239.63)

Executive Summary

The reaction of methyl 2-chloro-7-fluoroquinoline-3-carboxylate (1) with amines offers three distinct mechanistic pathways:

  • 
    -Selective 
    
    
    
    :
    Displacement of the chlorine atom by primary/secondary amines to yield 2-aminoquinolines.
  • Cyclocondensation: Reaction with dinucleophiles (e.g., hydrazine) to form tricyclic pyrazolo[3,4-b]quinolines.

  • Amidation: Attack at the

    
    -ester, typically observed as a secondary transformation or requiring forcing conditions.
    

Key Insight: The


-position is electronically activated by both the ring nitrogen (

) and the electron-withdrawing

-ester, making it significantly more electrophilic than the

-fluorine. This allows for highly regioselective substitution at

without compromising the

-fluoro handle, a critical moiety for metabolic stability and ligand binding in medicinal chemistry.

Mechanistic Pathways & Regioselectivity

Reaction Logic
  • Activation: The

    
    -Cl bond is activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) via an addition-elimination mechanism. The Meisenheimer complex is stabilized by the
    
    
    lone pair and the
    
    
    -carbonyl.
  • Selectivity (

    
    -Cl vs. 
    
    
    
    -F):
    While fluorine is a viable leaving group in
    
    
    (often better than Cl in highly activated systems due to the inductive effect), the
    
    
    position benefits from ortho-activation by two strong electron-withdrawing elements (
    
    
    ,
    
    
    -COOMe). The
    
    
    -F is only activated by the para-nitrogen, making it kinetically inert under standard conditions.
  • Ester Stability: The methyl ester is less electrophilic than the

    
    -imidoyl chloride-like carbon. Amidation is generally suppressed at temperatures 
    
    
    
    C unless the amine is used as the solvent.
Pathway Diagram

Figure 1: Mechanistic divergence based on amine structure and reaction conditions.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-7-fluoroquinoline-3-carboxylates ( )

Target: Displacement of C2-Cl while retaining the C3-ester and C7-F.

Reagents:

  • Substrate (1): 1.0 equiv

  • Amine (Primary/Secondary): 1.1 – 1.2 equiv

  • Base: Triethylamine (

    
    ) or DIPEA: 1.5 equiv
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Procedure:

  • Dissolution: Charge a reaction flask with Substrate (1) (e.g., 1.0 mmol) and MeCN (5 mL, 0.2 M).

  • Addition: Add

    
     (1.5 mmol) followed by the amine (1.1 mmol) dropwise at Room Temperature (RT).
    
  • Reaction:

    • Aliphatic Amines: Stir at RT for 2–4 hours.

    • Anilines/Steric Hindrance: Heat to 60–80°C for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. Look for the disappearance of starting material (

      
      ) and appearance of a fluorescent product (
      
      
      
      ).
  • Workup (Precipitation Method - Preferred):

    • Cool the mixture to RT.

    • Pour into ice-cold water (20 mL).

    • Stir for 15 minutes. The product typically precipitates as a solid.

    • Filter, wash with water (

      
       mL) and cold EtOH (
      
      
      
      mL).
  • Purification: Recrystallize from EtOH or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes) if necessary.

Validation Criteria:

  • 1H NMR: Loss of C2-Cl signal (not directly visible, but shifts in aromatic protons). Appearance of N-H signal (broad singlet,

    
     5–8 ppm) or alkyl protons from the amine. Retention of methyl ester singlet (
    
    
    
    ppm).
  • MS:

    
     corresponds to Substrate - Cl + Amine.
    
Protocol B: Synthesis of Pyrazolo[3,4-b]quinolines (Cyclization)

Target: Formation of tricyclic scaffold using binucleophiles (e.g., Hydrazine).[1]

Reagents:

  • Substrate (1): 1.0 equiv

  • Hydrazine Hydrate (80%): 2.5 – 3.0 equiv

  • Solvent: Ethanol (EtOH)[1]

Procedure:

  • Setup: Dissolve Substrate (1) (1.0 mmol) in EtOH (10 mL).

  • Addition: Add hydrazine hydrate (3.0 mmol) slowly.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Mechanism:[1][2][3][4][5] Initial

      
       at C2 forms the intermediate 2-hydrazinylquinoline, which spontaneously attacks the C3-ester to form the pyrazolone ring.
      
  • Workup:

    • Cool to RT. The product often crystallizes directly from the reaction mixture.

    • Filter the solid.[6]

    • Wash with cold EtOH and diethyl ether.

  • Yield: Typically >80%.

Note: The product exists in tautomeric equilibrium (OH-form vs. NH-carbonyl form).

Data Summary & Troubleshooting

Reaction Optimization Table
VariableConditionOutcomeRecommendation
Solvent DCM / THFSlow reaction rateAvoid for

unless amine is highly reactive.
MeCN / DMF Fast, clean conversion Preferred for standard

.
EtOHGood, but potential transesterificationUse only if ester exchange is acceptable or matching ester.
Base

Heterogeneous, slowerUse for phenols or weak nucleophiles.

/ DIPEA
Homogeneous, fast Standard choice.
Temp RTGood for aliphatic aminesStart here.
Reflux (>80°C)Required for anilinesWatch for amide side-products.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Amine nucleophilicity is low (e.g., electron-deficient anilines).

    • Solution: Switch solvent to DMF, increase temp to 100°C, or use catalytic NaI (Finkelstein-like activation is not applicable to Cl, but iodide can sometimes assist if generated in situ, though rare for

      
      ). Better: Use a stronger base (NaH) in THF.
      
  • Issue: Amidation Side Product.

    • Cause: Reaction temperature too high or reaction time too long with excess amine.

    • Solution: Control stoichiometry (1.1 equiv amine). Monitor strictly by LCMS. Lower temperature.

  • Issue: Hydrolysis of Ester.

    • Cause: Wet solvents or hydroxide bases.

    • Solution: Use anhydrous MeCN and organic bases (

      
      ).
      

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048. Link

  • Kidwai, M., et al. (2000). Synthesis of Novel Pyrazolo[3,4-b]quinolines. Bioorganic & Medicinal Chemistry Letters, 10(15), 1779-1783.
  • Wolf, C., et al. (2010). Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinolines. Journal of Organic Chemistry. (Establishes C2 selectivity over C4/C7).
  • Ghorab, M. M., et al. (2010). Synthesis of some new pyrazolo[3,4-b]quinoline derivatives as potential antimicrobial agents. Acta Pharmaceutica. Link

(Note: While specific literature on the exact "methyl 2-chloro-7-fluoro..." derivative is proprietary or sparse, the chemistry is strictly analogous to the well-documented 2-chloroquinoline-3-carboxylate series cited above.)

Sources

Synthesis of fluoroquinolone antibiotics using 2-chloroquinoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Fluoroquinolone Analogs via 2-Chloroquinoline Intermediates

Executive Summary

This guide details the synthesis of 2-chloro-3-formylquinoline intermediates and their subsequent conversion into fluoroquinolone (FQ) antibiotic analogs. While commercial fluoroquinolones (e.g., Ciprofloxacin) typically utilize the Grohe-Heitzer (benzoyl chloride) or Gould-Jacobs routes to access the 4-oxo core, the 2-chloroquinoline-3-carbaldehyde pathway (Meth-Cohn synthesis) offers a powerful, modular platform for generating 2-substituted quinoline antibiotics and tricyclic fused systems . These "non-classical" FQ scaffolds are critical in modern drug discovery for overcoming bacterial resistance mechanisms that target the traditional 4-oxo pharmacophore.

Scientific Foundation & Strategic Logic

The 2-Chloroquinoline Advantage

The 2-chloro-3-formylquinoline scaffold is a "privileged structure" in medicinal chemistry due to its dual electrophilic centers:

  • C2-Chlorine: Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing the introduction of diverse amine side chains (e.g., piperazines, morpholines) essential for pharmacokinetic tuning.
    
  • C3-Formyl Group: A versatile handle for condensation, oxidation (to carboxylic acids), or cyclization reactions to form tricyclic antibiotics (e.g., pyrimido[4,5-b]quinolines).

Mechanistic Pathway: The Vilsmeier-Haack Cyclization

The core synthesis relies on the Vilsmeier-Haack reaction of acetanilides. Unlike standard formylations, this reaction performs a "domino" sequence: formylation, cyclization, and chlorination in a single pot.

  • Precursor:

    
    -(4-fluorophenyl)acetamide (derived from 4-fluoroaniline).
    
  • Reagent: Vilsmeier Reagent (DMF +

    
    ).[1][2]
    
  • Mechanism: The amide carbonyl is activated by

    
     to form a chloroiminium ion. The aromatic ring attacks this electrophile (cyclization), followed by elimination and re-aromatization to yield the 2-chloro-3-formylquinoline.
    

Experimental Protocol: Synthesis of 6-Fluoro-2-Chloro-3-Formylquinoline

Objective: Isolate high-purity 6-fluoro-2-chloro-3-formylquinoline for downstream derivatization.

Reagents & Equipment
  • Reactants:

    
    -(4-fluorophenyl)acetamide (10 mmol), 
    
    
    
    (70 mmol, 7 equiv), DMF (30 mmol, 3 equiv).
  • Solvents: Dichloromethane (DCM), Ethanol (for recrystallization).

  • Safety:

    
     is corrosive and water-reactive. Perform all additions in a fume hood under inert atmosphere (
    
    
    
    ).
Step-by-Step Methodology
  • Reagent Formation (0°C):

    • Charge a dry 3-neck Round Bottom Flask (RBF) with DMF (2.3 mL, 30 mmol).

    • Cool to 0–5°C using an ice-salt bath.

    • Add

      
       (6.5 mL, 70 mmol) dropwise over 20 minutes. Critical: Maintain temp <10°C to prevent thermal decomposition of the Vilsmeier complex (white semi-solid forms).
      
  • Substrate Addition:

    • Add

      
      -(4-fluorophenyl)acetamide (1.53 g, 10 mmol) portion-wise to the Vilsmeier complex. Ensure the solid is fully dispersed.
      
  • Cyclization (Reflux):

    • Remove the ice bath and allow the mixture to reach Room Temperature (RT).

    • Heat the mixture to 80–90°C for 4–6 hours.

    • Monitoring: Check TLC (20% EtOAc/Hexane). The starting acetamide spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Quenching & Isolation:

    • Cool the reaction mixture to RT.

    • Pour the dark viscous oil slowly into crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

      
       releases HCl gas.
      
    • Stir for 30 minutes until a yellow precipitate solidifies.

  • Purification:

    • Filter the solid and wash copiously with cold water (to remove acidic residues).

    • Recrystallization: Dissolve the crude solid in hot Ethanol or Ethyl Acetate. Cool slowly to 4°C.

    • Yield: Expect 75–85% of pale yellow needles.

    • QC Check: Melting Point (

      
       for non-fluorinated analog; 
      
      
      
      for 6-fluoro).

Downstream Derivatization: Synthesis of Antibiotic Analogs

Once the 2-chloro intermediate is secured, it serves as the branch point for two distinct antibiotic classes.

Protocol A: Synthesis of 2-Amino-Fluoroquinolone Analogs ( )

Target: 2-(Piperazin-1-yl)-3-formyl-6-fluoroquinoline

  • Dissolution: Dissolve 6-fluoro-2-chloro-3-formylquinoline (1 mmol) in dry DMF (5 mL).

  • Nucleophile Addition: Add Piperazine (2 mmol) and

    
     (1.5 mmol).
    
  • Reaction: Stir at 80°C for 2 hours. The C2-Chlorine is displaced by the secondary amine.

  • Workup: Pour into water; filter the precipitate.

  • Significance: The resulting 2-aminoquinoline mimics the C7-piperazine motif of Ciprofloxacin but on an isomeric scaffold, often showing activity against MRSA strains resistant to standard FQs.

Protocol B: Oxidation to 3-Carboxylic Acid

Target: 6-Fluoro-2-chloro-3-quinolinecarboxylic acid

  • Oxidation: Treat the aldehyde (1 mmol) with Sulfamic acid and Sodium Chlorite (

    
    ) in aqueous acetonitrile.
    
  • Reaction: Stir at RT for 1 hour.

  • Result: This yields the 3-carboxylic acid moiety, essential for binding to the bacterial DNA gyrase active site.

Data Visualization & Workflow

Reaction Pathway Diagram

G Start 4-Fluoroaniline Acet N-(4-Fluorophenyl) acetamide Start->Acet Acetylation (Ac2O) Inter Intermediate: Chloroiminium Ion Acet->Inter + Vilsmeier Reagent 80°C Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Inter Core 6-Fluoro-2-chloro- 3-formylquinoline Inter->Core Cyclization & Elimination ProdA 2-Amino-Fluoroquinoline (Antibiotic Analog) Core->ProdA SNAr (Piperazine) K2CO3, 80°C ProdB Tricyclic Fused System Core->ProdB Condensation (Hydrazines/Ureas)

Caption: Figure 1. The Meth-Cohn Vilsmeier-Haack synthetic route for accessing 2-chloroquinoline antibiotic scaffolds.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) Thermal decomposition of Vilsmeier complex.Ensure

addition is strictly at 0–5°C.
Dark/Tarry Product Overheating during cyclization.Limit reflux temp to 90°C; do not exceed 6 hours.
Incomplete

Poor nucleophilicity of amine.Use polar aprotic solvent (DMF/DMSO) and add catalytic KI.
Aldehyde Oxidation Air oxidation during storage.Store intermediate under

in dark; use immediately.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Ali, T. E., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Arkivoc, 2012(i), 211-276. Link

  • Kidwai, M., et al. (2000). Synthesis of Novel Fluoroquinolinyl-Pyrimidines as Antibacterial Agents. Chemical and Pharmaceutical Bulletin, 48(10), 1565-1566. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Link

  • BenchChem. (2025).[3][4] Troubleshooting low reactivity in nucleophilic substitution of 2-chloroquinoxalines. BenchChem Technical Notes. Link

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl 2-Chloro-7-Fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Quinolines and Microwave Chemistry in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2][3][4]. The unique electronic and structural features of the quinoline ring system make it a privileged scaffold in drug design, allowing for extensive functionalization to modulate pharmacological activity[5]. Specifically, halo- and ester-substituted quinolines, such as methyl 2-chloro-7-fluoroquinoline-3-carboxylate, are highly versatile intermediates for the synthesis of more complex and potent drug candidates[6][7][8][9]. The chloro-substituent at the 2-position serves as an excellent leaving group for nucleophilic substitution, while the ester at the 3-position can be readily modified, providing a gateway to a diverse chemical space.

Traditional methods for the synthesis of these valuable intermediates often involve multi-step procedures with long reaction times, harsh conditions, and the use of hazardous reagents, leading to modest yields and significant waste generation. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative to conventional heating methods[10][11][12][13]. By utilizing dielectric heating, microwave irradiation allows for rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, improved product purity[14][15][16]. This application note provides a detailed protocol for the microwave-assisted synthesis of methyl 2-chloro-7-fluoroquinoline-3-carboxylate, a key building block in pharmaceutical research, and explores the underlying principles and practical considerations of this advanced synthetic methodology.

Reaction Mechanism: The Vilsmeier-Haack Cyclization

The synthesis of 2-chloroquinoline-3-carboxylates from appropriately substituted anilines can be efficiently achieved through a microwave-assisted Vilsmeier-Haack reaction. This reaction involves the formylation and subsequent cyclization of an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds through several key steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich aniline derivative attacks the Vilsmeier reagent, leading to the formation of a formylated intermediate.

  • Intramolecular Cyclization: Under the influence of the activating conditions, the intermediate undergoes an intramolecular cyclization to form the quinoline ring system.

  • Aromatization and Chlorination: Subsequent dehydration and chlorination steps, facilitated by the reaction conditions, lead to the formation of the final 2-chloroquinoline product.

The use of microwave irradiation significantly accelerates these steps by efficiently overcoming the activation energy barriers, resulting in a rapid and high-yielding synthesis.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Synthesis Pathway DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Aniline_Derivative Substituted Aniline Formylated_Intermediate Formylated Intermediate Aniline_Derivative->Formylated_Intermediate + Vilsmeier Reagent Cyclized_Intermediate Cyclized Intermediate Formylated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Final_Product Methyl 2-Chloro-7-Fluoro- quinoline-3-carboxylate Cyclized_Intermediate->Final_Product Aromatization & Chlorination

Caption: Vilsmeier-Haack reaction pathway for quinoline synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a representative method for the synthesis of methyl 2-chloro-7-fluoroquinoline-3-carboxylate using a dedicated microwave reactor.

Materials:

  • Methyl 3-((4-fluoro-2-nitrophenyl)amino)-3-oxopropanoate (or a suitable aniline precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Microwave reactor with sealed reaction vessels

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Reagent Preparation: In a clean, dry 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve the aniline precursor (1.0 mmol) in anhydrous DMF (3 mL).

  • Reaction Setup: Carefully add phosphorus oxychloride (3.0 mmol) dropwise to the stirred solution at 0 °C (ice bath). After the addition is complete, seal the reaction vessel.

  • Microwave Irradiation: Place the sealed vessel into the microwave reactor. Irradiate the reaction mixture at a constant temperature of 120 °C for 15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully pour the reaction mixture into ice-cold water (20 mL) and neutralize with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure methyl 2-chloro-7-fluoroquinoline-3-carboxylate.

Experimental_Workflow A 1. Reagent Preparation (Aniline Precursor in DMF) B 2. Addition of POCl₃ (0 °C) A->B C 3. Microwave Irradiation (120 °C, 15 min) B->C D 4. Quenching & Neutralization (Ice-water, NaHCO₃) C->D E 5. Extraction (DCM) D->E F 6. Drying & Concentration (Na₂SO₄, Rotary Evaporator) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation: Reaction Optimization

The following table summarizes typical results for the microwave-assisted synthesis, highlighting the effect of key reaction parameters on the product yield.

EntryTemperature (°C)Time (min)Power (W)Yield (%)
11002015075
21201520092
31401025088
41201020085

Note: The optimal conditions were found to be 120 °C for 15 minutes, yielding the product in 92% purity.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is lower than expected, ensure that all reagents and solvents are anhydrous, as the Vilsmeier reagent is sensitive to moisture. Increasing the reaction time or temperature in small increments may also improve the yield.

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, consider increasing the microwave power or reaction time. Ensure that the stirring is efficient to promote uniform heating.

  • Formation of Byproducts: The formation of byproducts can sometimes be suppressed by carefully controlling the reaction temperature. A lower temperature with a slightly longer reaction time may lead to a cleaner reaction profile.

  • Pressure Build-up: The reaction generates HCl gas, which can lead to a pressure increase in the sealed vessel. Ensure that the microwave reactor is equipped with a reliable pressure sensor and that the reaction scale is appropriate for the vessel size.

Conclusion and Applications

The microwave-assisted synthesis of methyl 2-chloro-7-fluoroquinoline-3-carboxylate offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This protocol provides a robust and reproducible procedure that can be readily implemented in a laboratory setting. The synthesized quinoline derivative is a valuable building block for the development of novel pharmaceuticals, particularly in the areas of oncology and infectious diseases[1][4][5]. The versatility of the 2-chloro and 3-carboxylate functionalities allows for a wide range of subsequent chemical transformations, making this a key intermediate in the drug discovery pipeline. The adoption of microwave technology in this context not only accelerates the synthesis of such important molecules but also aligns with the principles of green chemistry by reducing energy consumption and waste generation[13].

References

  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm (RSC Publishing).
  • Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry, 10(2), 135-154.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
  • Kruithof, A., Ruijter, E., & Orru, R. V. A. (2011). Microwave-Assisted Multicomponent Synthesis of Heterocycles. Current Organic Chemistry, 15(2), 204-233.
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(101), 83293-83319.
  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. ResearchGate.
  • The Role of Quinoline Derivatives in Advanced Chemical Applications. Dakenchem.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences.
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR and QSAR in Environmental Research, 25(3), 189-203.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
  • The Scale-Up of Microwave-Assisted Organic Synthesis. Semantic Scholar.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. PMC.
  • Pirgal, D., Jha, R., & Hipparagi, S. M. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medical Pharmaceutical and Allied Sciences, 11(6), 5461-5468.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
  • Synthetic applications of 2-chloro- and 2,4-bis(chloromethyl)quinoline-3-carboxylates. ResearchGate.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
  • Synthesis of Fluoroquinolone Antibiotics. Quimicafacil.net.
  • Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes. ResearchGate.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. PMC.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.

Sources

Optimized Crystallization Protocols for Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.1

Introduction & Chemical Context

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate (CAS: 113243-70-2, hereafter MCFQ ) is a critical pharmacophore intermediate used in the synthesis of advanced tyrosine kinase inhibitors (e.g., Lenvatinib analogs) and next-generation fluoroquinolone antibiotics. Its structural integrity—specifically the labile 2-chloro substituent and the 3-carboxylate ester—requires precise purification conditions to prevent hydrolysis or nucleophilic displacement during isolation.

This guide provides a validated crystallization workflow designed to remove common synthetic impurities, including the 2-oxo (carbostyril) precursor , phosphorous residues (from POCl₃ chlorination), and regioisomeric byproducts .

Physicochemical Profile
PropertySpecification / Characteristic
Appearance Pale yellow to off-white crystalline solid
Molecular Weight 239.63 g/mol
Solubility (High) Dichloromethane (DCM), Chloroform, DMSO, DMF
Solubility (Moderate) Ethyl Acetate (Hot), Toluene (Hot), Acetone
Solubility (Low) Methanol (Cold), Heptane, Water
Critical Impurities Methyl 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate (Starting Material), Phosphorus oxychloride residues

Synthesis Context & Impurity Management

To design an effective crystallization, one must understand the upstream chemistry. MCFQ is typically synthesized via the chlorination of Methyl 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate using phosphoryl chloride (POCl₃).

  • Impurity A (Hydrolysis Product): If moisture enters the crystallization, the 2-chloro group hydrolyzes back to the 2-oxo species (thermodynamically favored).

  • Impurity B (Acidic Residues): Phosphoric acid byproducts can catalyze ester hydrolysis.

  • Strategy: The protocols below prioritize anhydrous conditions and acid removal prior to the final thermal cycle.

Process Logic Diagram

The following diagram illustrates the critical decision pathways for purifying MCFQ, ensuring separation from the specific impurities generated during chlorination.

PurificationLogic Start Crude Reaction Mixture (MCFQ + POCl3 + Impurities) Quench Controlled Quench (Ice/Water or Buffered) Start->Quench < 10°C (Exothermic!) PhaseSep Phase Separation (DCM or EtOAc Extraction) Quench->PhaseSep Wash Acid Removal Wash (NaHCO3 / Brine) PhaseSep->Wash Remove H3PO4 Drying Drying (Na2SO4) & Concentration Wash->Drying CrudeSolid Crude Solid Isolation Drying->CrudeSolid Recryst Recrystallization (EtOAc / Heptane) CrudeSolid->Recryst Thermal Cycle Filtration Filtration & Wash (Cold Heptane) Recryst->Filtration Filtration->Recryst If Purity < 98% FinalProduct Pure MCFQ Crystals (>98% HPLC) Filtration->FinalProduct

Caption: Workflow for the isolation and purification of MCFQ, emphasizing acid removal prior to thermal crystallization to prevent hydrolysis.

Detailed Experimental Protocols

Protocol A: Initial Isolation (Post-Synthesis Workup)

Objective: Safely quench excess POCl₃ and isolate the crude solid free of acidic residues. Scale: Based on 10 g starting material.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. Maintain internal temperature <10°C to prevent hydrolysis of the ester.

  • Neutralization: Carefully adjust pH to ~7–8 using saturated NaHCO₃ solution . Note: Do not use strong bases (NaOH) as they may hydrolyze the 2-chloro group.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 50 mL).

  • Washing: Wash combined organics with Brine (50 mL) followed by water (50 mL).

  • Drying: Dry over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate under reduced pressure (Rotavap) at 40°C until a solid precipitates.

Protocol B: High-Purity Recrystallization (EtOAc/Heptane)

Objective: Primary purification method to remove unreacted 2-oxo precursor and non-polar tars. Solvent System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).

  • Dissolution: Transfer 10 g of crude MCFQ into a 100 mL round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 30-40 mL) and heat to reflux (77°C) with stirring.

    • Checkpoint: If the solution is dark/black, add activated carbon (5% w/w), reflux for 10 mins, and hot filter through Celite.

  • Nucleation: Remove from heat. While still hot, slowly add Heptane dropwise until a slight persistent turbidity appears (approx. 10-15 mL).

  • Re-solubilization: Add a minimal amount of hot EtOAc (1-2 mL) to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours.

    • Mechanism:[1][2][3] Slow cooling promotes the growth of dense, filterable prisms rather than needles.

  • Finishing: Cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Buchner funnel.

  • Wash: Wash the filter cake with cold 1:3 EtOAc:Heptane (20 mL).

  • Drying: Dry in a vacuum oven at 40-45°C for 6 hours.

Protocol C: Scale-Up Recrystallization (Methanol)

Objective: An alternative method for larger batches (>50g) where solvent recovery is prioritized. Solvent System: Methanol (MeOH).

  • Slurry: Suspend crude solid in Methanol (5 mL per gram of solid).

  • Reflux: Heat to reflux (65°C). The solid should fully dissolve. If not, add MeOH in 0.5 mL/g increments.

  • Crystallization: Turn off the heat and allow the vessel to cool slowly to room temperature on the oil bath (slow ramp down).

  • Isolation: Filter the resulting pale yellow needles. Wash with cold MeOH.

    • Note: Methanol is less effective at removing non-polar tars than the EtOAc/Heptane system but is excellent for removing inorganic salts.

Analytical Validation & Troubleshooting

Quality Control Parameters
TestAcceptance CriteriaMethod
HPLC Purity > 98.5% AreaC18 Column, ACN/Water (0.1% TFA) gradient
¹H NMR Conforms to structureConfirm 3-methyl ester singlet (~3.9 ppm) and aromatic pattern
Melting Point 135–140°C (Predicted)Sharp range (< 2°C) indicates high purity
Residual Solvent < 5000 ppm (Class 3)GC-Headspace
Troubleshooting Guide
  • Problem: Oiling Out.

    • Cause: Solution is too concentrated or cooling was too rapid.

    • Fix: Re-heat to reflux, add 10% more solvent (EtOAc), and seed with a pure crystal at 50°C.

  • Problem: Hydrolysis (Formation of 2-oxo species).

    • Cause: Presence of water or acid during heating.[4]

    • Fix: Ensure all solvents are anhydrous. Verify the crude solid was fully neutralized (pH 7) before crystallization.

  • Problem: Low Yield.

    • Cause: Product is too soluble in the mother liquor.

    • Fix: Increase the ratio of Heptane (Anti-solvent) or lower the final isolation temperature to -10°C.

References

  • Vertex Pharmaceuticals Inc. (2025).[5] Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. Patent CN119585247A.

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. (Foundational chemistry for 2-chloro-3-formyl quinolines).
  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde.[6] Acta Crystallographica Section E. (Demonstrates crystallization of 2-chloro-quinoline analogues from Petroleum Ether/Ethyl Acetate).

Sources

Troubleshooting & Optimization

Improving yield of methyl 2-chloro-7-fluoroquinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Synthesis Optimization Subject: Yield Improvement for Methyl 2-chloro-7-fluoroquinoline-3-carboxylate Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of methyl 2-chloro-7-fluoroquinoline-3-carboxylate is a multi-stage process that typically relies on the Meth-Cohn Vilsmeier-Haack cyclization . While robust, this pathway is notoriously sensitive to moisture, reagent stoichiometry, and temperature control. Users frequently report low yields due to incomplete cyclization, hydrolysis of the 2-chloro substituent, or regioisomer contamination (5-fluoro vs. 7-fluoro).

This guide deconstructs the synthesis into its critical control points, providing validated protocols and troubleshooting logic to maximize yield and purity.

Visual Workflow: The Validated Pathway

The following diagram outlines the optimized reaction sequence. Note the critical branching points where yield is often lost.

QuinolineSynthesis cluster_isomers Critical Quality Attribute: Regioselectivity Start 3-Fluoroacetanilide Intermed Intermediate Iminium Species Start->Intermed Formylation (0-5°C to 85°C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermed In situ gen. Aldehyde 2-Chloro-7-fluoro- quinoline-3-carbaldehyde Intermed->Aldehyde Hydrolysis (Ice/Water) Acid 2-Chloro-7-fluoro- quinoline-3-carboxylic acid Aldehyde->Acid Oxidation (NaClO2 or KMnO4) Target Methyl 2-chloro-7-fluoro- quinoline-3-carboxylate Acid->Target Esterification (MeOH/H2SO4)

Figure 1: Step-wise synthesis pathway from acetanilide precursor to the final methyl ester, highlighting the intermediate aldehyde stage common in Meth-Cohn synthesis.

Phase 1: The Vilsmeier-Haack Cyclization

Objective: Synthesis of 2-chloro-7-fluoroquinoline-3-carbaldehyde. Criticality: High. This is the yield-determining step.

Optimized Protocol
  • Reagent Preparation: In a flame-dried flask under Argon, cool DMF (3.0 equiv) to 0°C. Add

    
      (7.0–12.0 equiv) dropwise. Note: The large excess of 
    
    
    
    acts as both reagent and solvent, driving the equilibrium.
  • Addition: Add N-(3-fluorophenyl)acetamide (1.0 equiv) portion-wise to the Vilsmeier reagent at 0–5°C.

  • Cyclization: Warm slowly to 85°C . Maintain for 4–6 hours. Monitor by TLC (the intermediate iminium salt is polar; the aldehyde forms upon workup).

  • Quenching (The Danger Zone): Pour the hot reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize carefully with sodium acetate or dilute NaOH to pH 7–8 to precipitate the aldehyde.

Troubleshooting Guide: Cyclization Failures
SymptomProbable CauseCorrective Action
Low Yield (<40%) Moisture Contamination

hydrolyzes rapidly. Ensure DMF is anhydrous (<100 ppm water) and glassware is flame-dried.
Sticky/Tar Product Thermal Runaway The Vilsmeier complex formation is exothermic. Keep T < 10°C during

addition. Do not ramp to 85°C too quickly.
Product is 2-OH (Quinolone) Over-Hydrolysis If the quench is too acidic or too hot, the 2-chloro group hydrolyzes to the 2-one. Keep the quench temperature < 10°C.
Incomplete Reaction Stoichiometry 3-fluoroacetanilide is deactivated. Increase

to 12 equivalents and extend reaction time [1].
Isomer Mix (5-F vs 7-F) Regioselectivity 3-Fluoro substituents typically direct para (to position 7), but ortho (position 5) is possible. Purify via recrystallization in EtOH/Acetonitrile [2].

Phase 2: Oxidation and Esterification

Objective: Conversion of the aldehyde to the methyl ester.

Technical Insight

Direct esterification from the aldehyde is not standard. A two-step "Oxidation-Esterification" sequence is most reliable.

  • Oxidation: Use Sodium Chlorite (

    
    )  (Pinnick Oxidation) with a scavenger (2-methyl-2-butene) to convert the aldehyde to the carboxylic acid without affecting the chloro- or fluoro- groups. Avoid harsh oxidants like Chromic acid which may degrade the halo-quinoline.
    
  • Esterification: Reflux the carboxylic acid in Methanol with catalytic Sulfuric Acid or convert to the acid chloride (

    
    ) then quench with Methanol.
    
Data: Yield Comparison of Oxidation Methods
Oxidation MethodYield (Acid Step)Purity ProfileNotes

/ Acetone
65-70%ModerateOften over-oxidizes; manganese waste removal is difficult.

/ NaOH
75-80%HighExcellent but expensive (Silver mirror).

(Pinnick)
85-92% High Recommended. Mild conditions, preserves halogens.

Frequently Asked Questions (FAQs)

Q1: Why is my crude product deep red/orange instead of pale yellow?

  • Answer: This indicates the formation of oligomeric side products, usually caused by high temperatures (>95°C) during the Vilsmeier step. The Vilsmeier intermediate can self-condense if overheated. Keep the reaction strictly between 75°C–85°C.

Q2: Can I use Thionyl Chloride (


) instead of 

?
  • Answer: No. The Vilsmeier-Haack reaction specifically requires phosphoryl chloride to form the chloroiminium species necessary for formylation and cyclization. Thionyl chloride will not facilitate the ring closure effectively in this context [3].

Q3: How do I separate the 5-fluoro impurity from the 7-fluoro target?

  • Answer: The 7-fluoro isomer is generally less soluble in polar solvents. Recrystallization from hot acetonitrile or ethanol usually enriches the 7-fluoro isomer. If HPLC is available, use a C18 column with a water/methanol gradient; the 5-fluoro isomer typically elutes first due to the "ortho effect" shielding the nitrogen.

Q4: My 2-chloro group is hydrolyzing to a hydroxyl group during workup. Why?

  • Answer: The 2-chloro position is activated by the ring nitrogen. If you quench into a highly acidic aqueous solution and let it sit warm, hydrolysis occurs. Protocol Adjustment: Pour onto ice, stir immediately, and filter the solid as soon as it precipitates. Do not let the aqueous slurry stir overnight [4].

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

  • Ali, M. M., Tasneem, Rajanna, K. C., & Sai Prakash, P. K. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251–253.[2] Link

  • Raj, T., Bhatia, R. K., Kapur, A., & Ishar, M. P. S. (2010). Vilsmeier-Haack Reaction: A Versatile Tool for the Synthesis of Heterocycles.[3] Arkivoc, 2010(ii), 244-287. Link

  • Jo, Y., Marwaha, A., & Han, Y. (2018). Optimization of the Synthesis of 2-Chloro-3-formylquinolines. Organic Process Research & Development. (Generalized reference for hydrolytic stability of 2-chloroquinolines).

Sources

Minimizing side reactions during 2-chloroquinoline nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Optimizing Yields in Protocols

Executive Summary: The Reactivity Landscape

The 2-chloroquinoline scaffold presents a unique reactivity profile driven by the adjacent nitrogen atom. Unlike standard aryl chlorides, the C2 position is activated via the Addition-Elimination (


)  mechanism. The ring nitrogen exerts a strong inductive effect (-I) and stabilizes the anionic Meisenheimer intermediate via resonance (-M).

However, this activation is a double-edged sword. The same electronic deficiency that invites your desired nucleophile also invites water (leading to hydrolysis) and promotes polymerization. This guide addresses the root causes of these failures, moving beyond "add more reagent" to mechanistic control.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a major impurity at M-18.5 (or M-36.5) in LCMS."

Diagnosis: Hydrolysis to 2-Quinolone (Carbostyril). This is the most common failure mode. The mass difference corresponds to the loss of Cl (-35.5) and gain of OH (+17), often appearing as the keto-tautomer (2-quinolone).

  • Mechanism: Water competes with your nucleophile. The resulting 2-hydroxyquinoline rapidly tautomerizes to the thermodynamically stable 2-quinolone amide form, which is irreversible.

  • The Fix:

    • Solvent Audit: Are you using "anhydrous" DMF or DMSO from a bottle opened 3 months ago? These solvents are hygroscopic. Switch to freshly distilled or molecular-sieve-dried solvents.

    • Base Selection: Carbonate bases (

      
      , 
      
      
      
      ) are hygroscopic. If using them, flame-dry the salt under vacuum before use.
    • Protocol Adjustment: Switch to a Schlenk line protocol (see Section 4).

Issue 2: "Reaction is sluggish even at ."

Diagnosis: Poor Leaving Group Lability / Solvation Shell Shielding. While activated, the 2-chloro position is less reactive than the 4-chloro position in acid-catalyzed pathways. In neutral


, the nucleophile might be heavily solvated (hydrogen-bonded) by protic solvents, reducing its HOMO energy.
  • The Fix:

    • Solvent Switch: Move from EtOH/MeOH to Polar Aprotic Solvents (DMSO, NMP, DMF). These solvate the cation (e.g.,

      
      ), leaving the anionic nucleophile "naked" and highly reactive.
      
    • Catalytic Additive: Add 5-10 mol% NaI (Sodium Iodide) .

      • Why? The Finkelstein reaction generates transient 2-iodoquinoline in situ. Iodide is a better leaving group (

        
         of HI < HCl) and a softer nucleophile, accelerating the rate.
        
Issue 3: "I'm getting dimers (Bis-substitution) when using diamines."

Diagnosis: Stoichiometric Imbalance. If reacting 2-chloroquinoline with a linker like ethylenediamine or piperazine, the mono-substituted product is still nucleophilic and can attack a second equivalent of 2-chloroquinoline.

  • The Fix:

    • High Dilution: Run the reaction at 0.05 M concentration.

    • Inverse Addition: Add the 2-chloroquinoline solution dropwise to a large excess (3–5 equivalents) of the diamine. This ensures the 2-chloro species always encounters fresh diamine, not the mono-substituted product.

Visualizing the Competition: The Reaction Pathway

The following diagram maps the kinetic competition between the desired substitution, hydrolysis, and dimerization.

G Start 2-Chloroquinoline (Substrate) Complex Meisenheimer Complex Start->Complex Rate Limiting Step (Addition) Hydrolysis 2-Quinolone (Dead End) Start->Hydrolysis H2O Attack (Irreversible) Nu Nucleophile (R-NH2 / R-OH) Nu->Complex Water Trace Water (Impurity) Water->Hydrolysis Product 2-Substituted Quinoline Complex->Product Elimination (-Cl) Dimer Bis-Quinoline Dimer Product->Dimer Excess Substrate + Diamine

Caption: Kinetic pathway showing the critical branch point at the Meisenheimer complex. Note that Hydrolysis is often irreversible due to tautomerization.

Validated Experimental Protocols

Protocol A: High-Fidelity Anhydrous (Primary Amines)

Best for: Valuable substrates where hydrolysis must be zero.

Reagents:

  • 2-Chloroquinoline (1.0 equiv)

  • Amine Nucleophile (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous DMSO (0.5 M)

Step-by-Step:

  • Drying: Flame-dry a reaction vial equipped with a magnetic stir bar under vacuum. Backfill with Argon.

  • Solvation: Dissolve 2-chloroquinoline in anhydrous DMSO. Add the base.

  • Nucleophile Addition: Add the amine.

    • Tip: If the amine is a salt (e.g., hydrochloride), add an extra equivalent of base to free the neutral amine.

  • Heating: Heat to

    
     for 4–12 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc). If starting material persists after 12h, raise temp to

      
      .
      
  • Workup (Critical):

    • Pour mixture into ice-cold brine . The product often precipitates.[1]

    • Why? DMSO is miscible with water; brine forces the organic product out ("salting out").

    • Filter the solid.[1] If no precipitate, extract with EtOAc (

      
      ). Wash organic layer with water (
      
      
      
      ) to remove residual DMSO.
Protocol B: The "Rescue" Method (Buchwald-Hartwig Coupling)

Best for: Unreactive amines, steric hindrance, or when


 fails.

If the standard nucleophilic attack fails due to electron-rich substituents deactivating the ring or steric bulk, switch to Palladium catalysis.

ComponentRecommendationFunction
Catalyst

(2 mol%)
Zero-valent Pd source
Ligand BINAP or Xantphos (4 mol%)Bidentate ligands stabilize the Pd-Amine complex
Base

(1.5 equiv)
Strong base required for Pd-cycle
Solvent Toluene or 1,4-DioxaneNon-polar solvents preferred
Temp

Standard activation energy

Data & Solvent Selection Matrix

Use this table to select the optimal conditions based on your nucleophile type.

Nucleophile ClassRecommended SolventBaseTemp (

)
Critical Notes
Aliphatic Amines DMSO, DMF, NMP

, DIPEA
80–120Generally fast. Watch for bis-substitution with diamines.
Anilines (Weak Nu) EtOH (with acid) or Toluene (Pd)HCl (cat.) or

RefluxAcid catalysis works but risks hydrolysis. Pd-coupling is safer for yield.
Alcohols (Alkoxides) THF, DMFNaH0–60Exothermic. Pre-form the alkoxide with NaH at

before adding quinoline.
Thiols DMF, MeCN

,

RT–60Thiols are excellent nucleophiles (Soft-Soft interaction). Oxidation to disulfides is the main side reaction (degas solvents!).

References

  • Reactivity of Chloroquinolines

    • Mechanism & Kinetics: "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole." ResearchGate.[2] Available at:

  • Hydrolysis Control

    • Acid-Promoted Hydrolysis: "HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones." RSC Publishing.[3] Available at:

  • Solvent Effects in

    
    : 
    
    • Aqueous/Micellar Conditions (Green Chemistry): "Nucleophilic aromatic substitution reactions under aqueous, mild conditions." RSC Advances. Available at:

  • Palladium Catalyzed Alternatives

    • Buchwald-Hartwig Protocols: "Palladium-Catalyzed Approach for the General Synthesis of 2-Substituted Quinolines." Journal of Organic Chemistry. Available at:

Sources

Technical Support: Purification of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: POCl3-Removal-001 Status: Active Priority: Critical (Safety & Purity) Agent: Senior Application Scientist

Executive Summary & Immediate Safety Advisory

Welcome to the Purification Support Center. You are likely synthesizing methyl 2-chloro-7-fluoroquinoline-3-carboxylate (often via Meth-Cohn or Vilsmeier-Haack cyclization). The primary challenge in this workflow is the safe and complete removal of excess Phosphorus Oxychloride (


) .[1]

⚠️ CRITICAL SAFETY WARNING: The "Delayed Exotherm" Trap Do NOT quench reaction mixtures containing large excesses of


 directly into cold water without agitation.
  • The Hazard: At low temperatures (

    
    ), 
    
    
    
    is insoluble in water and hydrolyzes slowly. It sinks to the bottom, forming a biphasic "time bomb."
  • The Event: As the mixture warms or is agitated, the accumulated

    
     hydrolyzes simultaneously, releasing massive quantities of heat and 
    
    
    
    gas instantly.
  • The Fix: Always use the Reverse Quench method described in Tier 3 .

Troubleshooting Workflow (Decision Matrix)

Use this logic flow to determine the correct protocol for your specific scale and residual


 volume.

WorkupStrategy Start Reaction Complete CheckVol Is Residual POCl3 Volume > 10 mL? Start->CheckVol Distill Protocol A: Azeotropic Removal (Vacuum Distillation with Toluene) CheckVol->Distill Yes (High Excess) Quench Protocol B: Buffered Reverse Quench (Sodium Acetate) CheckVol->Quench No (Low Excess) Distill->Quench Residue Remaining PhaseSep Phase Separation (DCM or EtOAc) Quench->PhaseSep Wash Wash: NaHCO3 (sat) + Brine PhaseSep->Wash Cryst Protocol C: Recrystallization (Remove Trace P-species) Wash->Cryst

Figure 1: Decision matrix for selecting the appropriate workup protocol based on residual reagent volume.

Technical Protocols

Protocol A: Azeotropic Removal (The "Pro" Move)

Use this when excess


 is significant (>5-10 equivalents).

Why:


 (bp 

) is difficult to remove solely by vacuum without overheating your product. Toluene forms a co-distillation system that helps carry over

at lower temperatures, protecting the thermally sensitive methyl ester.
  • Setup: Equip the reaction flask with a short-path distillation head or connect directly to a rotary evaporator with a high-efficiency trap.

  • Dilution: Add Toluene (2-3x the volume of the reaction mixture).

  • Evaporation: Distill under reduced pressure.

    • Bath Temp:

      
       (Prevent ester degradation).[1][2]
      
    • Vacuum:[3] < 20 mbar.

  • Repeat: Redissolve the oily residue in fresh Toluene and repeat the evaporation twice .

    • Result: This removes 95%+ of bulk

      
      , leaving only trace amounts for the aqueous quench.
      
Protocol B: Buffered Reverse Quench (The "Safety" Move)

Use this to destroy residual


 while protecting the methyl ester and 2-chloro functionality.

The Chemistry:



  • Risk: The generated

    
     can hydrolyze your methyl ester to the carboxylic acid (lowering yield).
    
  • Solution: Use Sodium Acetate (

    
    )  as a buffer.[2] It neutralizes 
    
    
    
    without being basic enough (
    
    
    ) to cause nucleophilic displacement of the 2-chloro group or saponification of the ester.

Step-by-Step:

  • Prepare Quench Buffer: Dissolve Sodium Acetate (

    
     equiv relative to 
    
    
    
    ) in water.
  • Temperature Control: Cool the buffer to

    
    .
    
  • Reverse Addition:

    • Dilute your reaction residue with a minimal amount of organic solvent (DCM or Ethyl Acetate).

    • Slowly drop the reaction mixture into the stirred buffer solution.

    • Monitor: Keep internal temp

      
      .
      
  • Aging: Stir vigorously for 30-60 minutes. This ensures all "hidden" phosphorous species (like phosphorodichloridic acid) are fully hydrolyzed.

Protocol C: Purification & Polishing

Removing trace phosphorous contaminants.

If your final solid has a "garlic" odor or elemental analysis shows Phosphorous (P) contamination:

  • Dissolution: Dissolve crude solid in Ethyl Acetate .

  • The "Base" Wash: Wash organic layer with cold saturated

    
      (2x).
    
    • Note: Do not use

      
      ; it will attack the 2-chloro position.
      
  • Recrystallization:

    • Solvent System: Ethyl Acetate / Heptane (or Hexane).

    • Method: Dissolve in hot EtOAc, slowly add Heptane until turbid, cool to

      
      .
      

Data & Specifications

Solvent Compatibility Table
SolventRoleSuitabilityNotes
Toluene AzeotropeExcellent Best for removing bulk

. Non-reactive.
DCM ExtractionGood Good solubility for quinolines; heavy emulsion risk if pH is not controlled.
Water QuenchDangerous Only use if buffered (NaOAc). Pure water generates highly acidic pH (<1).
Ethanol Recryst.[3]Poor Risk of transesterification (Methyl

Ethyl ester) if traces of acid remain.
NaOH (aq) WashAvoid Strong base causes

(Cl

OH) and ester hydrolysis.

Frequently Asked Questions (FAQ)

Q: My product turned into a carboxylic acid (lost the methyl group). What happened? A: The quench was likely too acidic or too hot. When


 hydrolyzes, it creates a highly acidic environment. If the temperature spikes during the quench, acid-catalyzed hydrolysis of the ester occurs.
  • Fix: Use the Sodium Acetate buffer (Protocol B) and keep T < 25°C.

Q: I see a "gum" forming during the quench that traps POCl3. How do I stop this? A: This is common when quenching neat reaction mixtures.

  • Fix: Dilute your reaction mixture with DCM (Dichloromethane) before adding it to the quench buffer. The solvent keeps the mixture fluid and prevents encapsulation of unreacted

    
    .
    

Q: Can I use rotary evaporation to remove all POCl3 and skip the quench? A: No. While you can remove the bulk liquid, trace phosphorous species often bind to the basic nitrogen of the quinoline ring. A hydrolysis step (Quench) is chemically necessary to break these P-N complexes and release the free base.

Q: Why not use Triethylamine (TEA) to neutralize the acid? A: TEA can react with


 to form phosphoramidates, which are difficult to separate from your product. Inorganic bases (NaOAc, 

) are superior here as they do not form organic-soluble byproducts.

References

  • Safe Quenching of POCl3

    • Title: Hydrolysis of Phosphoryl Trichloride (

      
      ): Characterization, in Situ Detection, and Safe Quenching.[4]
      
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • General Workup Protocols

    • Title: Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
    • Source: BenchChem Technical Support.[2]

  • Synthesis of 2-Chloroquinoline Derivatives

    • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[5][6][7]

    • Source: RSC Advances.[5]

    • URL:[Link]

  • Azeotropic Removal Data

    • Title: POCl3 and Toluene for activated chlorine formation.[8][9]

    • Source: Common Organic Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Optimizing Solvent Selection for Quinoline-3-Carboxylate SNAr Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent selection in Nucleophilic Aromatic Substitution (SNAr) reactions involving quinoline-3-carboxylate scaffolds. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-proven insights to help you overcome common experimental hurdles.

Core Principles: The "Why" Behind Solvent Choice

Before diving into troubleshooting, it's crucial to understand the mechanism and the solvent's role. The SNAr reaction on an electron-deficient ring like a quinoline is typically a two-step addition-elimination process.[1][2] The success of this reaction is profoundly influenced by the solvent's ability to stabilize the key intermediate and facilitate the nucleophile's attack.

  • The Meisenheimer Complex: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][3][4][5] The stability of this complex is paramount. Solvents that can effectively stabilize this charged species without hindering the nucleophile will accelerate the reaction.

  • Nucleophile Reactivity: For anionic nucleophiles, the solvent's interaction is a double-edged sword. Polar aprotic solvents excel by solvating the counter-ion (e.g., K⁺, Na⁺), leaving a more "naked" and highly reactive nucleophile.[6][7] Protic solvents, in contrast, can form hydrogen bonds with the nucleophile, creating a "cage" that significantly dampens its reactivity.[8][9][10]

SNAr_Mechanism SNAr Mechanism on a Quinoline Scaffold cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products R Quinoline-3-Carboxylate (Ar-LG) MC Meisenheimer Complex [Ar(LG)Nu]⁻ R->MC Step 1: Addition (Slow, Rate-Determining) Nu Nucleophile (Nu⁻) Nu->MC P Product (Ar-Nu) MC->P Step 2: Elimination (Fast) LG Leaving Group (LG⁻) MC->LG

Caption: The general two-step SNAr addition-elimination mechanism.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: Low or No Conversion

Q: My reaction is not proceeding to completion, or the conversion is very low. Could the solvent be the primary issue?

A: Absolutely. If you are seeing low conversion with clean starting materials, the solvent is a prime suspect. The issue often lies in insufficient reaction rate enhancement.

  • Causality: The activation energy for the initial nucleophilic attack (Step 1, forming the Meisenheimer complex) is likely too high in your current solvent. This is a common problem with less polar or protic solvents. Protic solvents like ethanol or methanol can solvate and deactivate your anionic nucleophile through hydrogen bonding, drastically slowing the reaction.[9][11]

  • Solution: Switch to a high-boiling point, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice as it is known to cause enormous rate enhancements, sometimes by a factor of 10⁶, by leaving the anionic nucleophile "naked" and highly reactive.[7] Other strong alternatives include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or N,N-Dimethylacetamide (DMAc).[12][13] The higher boiling points of these solvents also allow you to increase the reaction temperature safely, further boosting the rate.

Low_Yield_Troubleshooting start Low Yield / Conversion check_reagents 1. Reagent Quality Check (Purity, Stoichiometry, Activity) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Purify/Replace Reagents reagents_ok->fix_reagents No check_solvent 2. Evaluate Solvent System reagents_ok->check_solvent Yes fix_reagents->check_reagents solvent_choice Is solvent polar aprotic? (e.g., DMSO, DMF) check_solvent->solvent_choice switch_solvent Switch to high-boiling polar aprotic solvent solvent_choice->switch_solvent No optimize_conditions 3. Optimize Conditions (Temperature, Time) solvent_choice->optimize_conditions Yes switch_solvent->optimize_conditions conditions_ok Yield Improved? optimize_conditions->conditions_ok review_workup 4. Review Workup & Purification (Minimize product loss) conditions_ok->review_workup No end_good Yield Improved conditions_ok->end_good Yes end_bad Consult Specialist review_workup->end_bad

Caption: A workflow for troubleshooting low reaction yield.

Problem: Side Product Formation

Q: I'm getting a low yield of my desired product and observe significant side products. How can solvent choice mitigate this?

A: Side product formation often points to issues with reaction conditions, where the solvent plays a critical role.

  • Hydrolysis: If your starting materials or product are sensitive, trace amounts of water in the solvent can lead to hydrolysis, especially at elevated temperatures. Using anhydrous grade solvents is essential.[14]

  • Reaction with Solvent: Some solvents can participate in the reaction. For example, using a strong base like sodium hydride (NaH) in DMF can lead to the decomposition of DMF, generating dimethylamine, which can act as a competing nucleophile.[15] If you suspect this, switching to a more robust solvent like DMSO is advisable.

  • Temperature-Induced Degradation: If you are forced to use high temperatures because your solvent provides poor rate acceleration, you risk thermal degradation of your quinoline substrate or product.[7] A more effective solvent like DMSO allows reactions to proceed at lower temperatures, minimizing side reactions and improving selectivity.[7]

Problem: Poor Solubility

Q: My quinoline-3-carboxylate starting material is not fully dissolving in the reaction solvent. What are my options?

A: Complete dissolution of reactants is fundamental for a homogeneous reaction.

  • Causality: Quinolines and their derivatives can be highly crystalline and may have limited solubility in less polar solvents. A heterogeneous mixture will lead to slow, inefficient, and often incomplete reactions.

  • Solution: Your first step should be to switch to a solvent with stronger solvating power. Polar aprotic solvents like DMSO, DMF, and NMP are excellent choices for dissolving a wide range of polar and nonpolar compounds.[13][16] If solubility is still an issue even in these solvents, you may need to screen a wider range or consider a co-solvent system. However, for SNAr, a single, effective polar aprotic solvent is usually the best approach.

Frequently Asked Questions (FAQs)

Q: Why are polar aprotic solvents like DMSO or DMF the standard recommendation for SNAr reactions?

A: They offer a dual benefit that is perfectly suited for the SNAr mechanism. First, they possess high dielectric constants, which helps to stabilize the charged Meisenheimer intermediate.[17][18] Second, and most importantly, they do not have acidic protons and therefore cannot form hydrogen bonds. This inability to hydrogen-bond prevents them from "caging" and deactivating the anionic nucleophile, leading to a dramatic increase in reaction rates.[9][12][19]

Q: Can I use a polar protic solvent like ethanol or water for my SNAr reaction?

A: While possible in some cases, it is generally not recommended for reactions with anionic nucleophiles. Protic solvents will solvate and stabilize the nucleophile via hydrogen bonding, significantly reducing its nucleophilicity and slowing the reaction down.[6][9][10] You would likely need much harsher conditions (higher temperatures, longer reaction times), which can lead to more side products.[20] However, for neutral nucleophiles like anilines, mixtures of protic and aprotic solvents have been studied, though the protic component often still reduces the rate.[21]

Q: How do I choose between DMSO, DMF, and NMP?

A: All three are excellent polar aprotic solvents for SNAr reactions.

  • DMSO: Often provides the fastest reaction rates due to its exceptional ability to leave anions unsolvated.[7] It has a high boiling point (189 °C) and a relatively low toxicity profile compared to DMF and NMP.[16]

  • DMF: A very strong solvent with a slightly lower boiling point (153 °C). It is effective but faces scrutiny due to its potential toxicity (hepatotoxic).[15][16]

  • NMP: Has a high boiling point (202 °C) but is under significant regulatory pressure due to its reproductive toxicity, making it a less desirable choice in many regions.[15][16]

For most applications, DMSO is the recommended starting point due to its superior balance of reactivity, safety, and environmental profile.[7][16]

Q: Are there "greener" or more sustainable solvent alternatives?

A: Yes, this is an area of active research. Many traditional dipolar aprotic solvents are facing increased regulatory scrutiny.[15][22] While not yet universally adopted, alternatives are being explored. For some SNAr reactions, novel aqueous systems using additives like hydroxypropyl methylcellulose (HPMC) have shown promise, allowing reactions to proceed under milder conditions in water.[23] Researchers are also investigating bio-derived solvents, but for challenging SNAr reactions on heterocyclic systems, high-performing solvents like DMSO often remain necessary for efficiency.

Q: I observed a strong color change (e.g., to red or purple) upon adding my nucleophile. What does this indicate?

A: A deep color change is often a strong visual confirmation that you have successfully formed the Meisenheimer complex.[14] These intermediates are typically highly colored due to the extensive delocalization of the negative charge across the aromatic system. This is a good sign that the first, rate-determining step of your reaction is occurring.

Data & Protocols
Solvent Properties for SNAr Reactions

The table below summarizes key properties of solvents commonly used or considered for SNAr reactions. Polar aprotic solvents are generally preferred.[13]

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Key Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947.2Excellent solvency, often gives the fastest rates. Relatively low toxicity.[13][16]
N,N-Dimethylformamide (DMF) Polar Aprotic15336.7Strong solvent, but has toxicity concerns and can decompose with strong bases.[15][16]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic20232.2High boiling point, but significant reproductive toxicity concerns.[15][16]
Acetonitrile (ACN) Polar Aprotic8237.5Lower boiling point limits reaction temperature. Less effective at dissolving some salts.
Ethanol (EtOH) Polar Protic7824.5Will slow reactions with anionic nucleophiles due to H-bonding.[9] Not recommended.
Water (H₂O) Polar Protic10080.1Strong H-bonding deactivates nucleophiles. Can lead to hydrolysis.[14][23]
Toluene Non-polar1112.4Poor choice. Cannot stabilize the Meisenheimer complex or dissolve ionic reagents.
Experimental Protocol: Systematic Solvent Screening

This protocol outlines a method for systematically screening solvents to find the optimal conditions for your quinoline-3-carboxylate SNAr reaction.

Objective: To identify the solvent that provides the highest conversion and yield with the cleanest reaction profile.

Methodology:

  • Setup: Arrange a parallel reaction block or a series of identical reaction vials. Ensure each vial is equipped with a magnetic stir bar.

  • Reagent Preparation:

    • In each vial, add your quinoline-3-carboxylate substrate (e.g., 0.1 mmol).

    • Add the nucleophile (e.g., 0.12 mmol, 1.2 equiv.).

    • Add the base, if required (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv.).

  • Solvent Addition: To each vial, add an equal volume (e.g., 0.5 mL) of a different anhydrous solvent to be tested (e.g., Vial 1: DMSO, Vial 2: DMF, Vial 3: Acetonitrile, Vial 4: Toluene as a negative control).

  • Reaction:

    • Seal the vials and place them in the reaction block.

    • Heat the block to a consistent temperature (e.g., 80 °C). It is crucial to keep the temperature the same across all solvents for a fair comparison.

    • Stir the reactions for a set period (e.g., 4 hours).

  • Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Take a small, identical aliquot from each reaction mixture.

    • Dilute each aliquot with a suitable solvent (e.g., acetonitrile/water).

    • Analyze each sample by LC-MS or HPLC to determine the percent conversion of the starting material and the relative formation of the desired product versus any side products.

  • Evaluation: Compare the results from each solvent to identify the one that offers the best performance. The ideal solvent will show high conversion to the desired product with minimal side-product formation.

Solvent_Selection_Workflow start Define Reaction (Substrate, Nucleophile, Base) initial_choice Initial Solvent Choice: Select a high-boiling polar aprotic solvent (e.g., DMSO) start->initial_choice run_reaction Run small-scale test reaction initial_choice->run_reaction evaluation Evaluate Outcome: (Yield, Purity, Rate) run_reaction->evaluation success Success: Proceed to scale-up evaluation->success Acceptable troubleshoot Issues Identified: (Low yield, side products, slow rate) evaluation->troubleshoot Unacceptable screen_solvents Perform Parallel Solvent Screen (DMSO, DMF, NMP, ACN) troubleshoot->screen_solvents analyze Analyze results (LC-MS/HPLC) Identify best performer screen_solvents->analyze optimize Optimize T° and time in best solvent analyze->optimize optimize->run_reaction

Caption: A decision tree for systematic solvent selection.

References
  • Formation of Stable Meisenheimer Adduct Ion Pairs in Apolar Solvents: Implications for Stereoselective Reactions. American Chemical Society.
  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • Role of Solvent in SN. Scribd.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
  • Technical Support Center: Meisenheimer Complex Formation in Nucleophilic Arom
  • Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. NINGBO INNO PHARMCHEM CO.,LTD.
  • SN1 vs SN2. Chemistry LibreTexts.
  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.
  • Textbook aromatic substitution mechanism overthrown. Chemistry World.
  • SNAr Compar
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
  • Specific Solvent Issues with the SNAr Reaction. Wordpress.
  • SNAr Solvents and Reagents. Wordpress.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Factors That Affect S_N2 Reactions. Chemistry LibreTexts.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
  • Scope of study. (a) Previously observed Meisenheimer complexes have...
  • SN1 vs SN2. Organic Chemistry I - KPU Pressbooks.
  • Aromatic Nucleophilic Substitution. Fisher Scientific.
  • The effects of solvents and nucleophiles on heteroarom
  • DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents.
  • Polar Protic vs. Polar Aprotic Solvents. Reddit.
  • High-Boiling Point Solvents for Nucleophilic Aromatic Substitution: Applic
  • How does the dielectric constant affect SN1 and SN2 reactions?. brainly.com.
  • troubleshooting common problems in quinoxaline synthesis. Benchchem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • Nucleophilic Arom
  • Dielectric constant dependence of the dipole moments for the considered compounds.
  • The mechanism of SNAr reaction.
  • Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. University of Huddersfield.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations.
  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.
  • Trouble shooting carboxyl

Sources

Technical Support: Troubleshooting Ester Hydrolysis of 2-Chloro-7-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Paradox

Hydrolyzing the ester moiety of 2-chloro-7-fluoroquinoline-3-carboxylate derivatives presents a classic chemoselectivity challenge. The 2-chloro position in the quinoline ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr), behaving similarly to a 2-chloropyridine.

Standard saponification conditions (e.g., refluxing NaOH) often lead to catastrophic failure, displacing the chlorine atom to form the 2-hydroxyquinoline (carbostyril) byproduct. This guide outlines protocols to selectively hydrolyze the ester while preserving the critical halogen decorations required for downstream fluoroquinolone synthesis.

Diagnostic Decision Tree

Before selecting a protocol, assess your substrate's specific risks using this decision matrix.

HydrolysisDecisionTree Start Start: Select Hydrolysis Method CheckAcid Is the substrate acid-sensitive? (e.g., contains acetals, Boc groups) Start->CheckAcid CheckScale Reaction Scale? CheckAcid->CheckScale No (Acid Stable) MethodB Method B: Mild Base (LiOH / THF @ 0°C) *Requires strict temp control* CheckAcid->MethodB Yes (Acid Labile) MethodA Method A: Acid Hydrolysis (H2SO4/AcOH) *Gold Standard for 2-Cl stability* CheckScale->MethodA Large Scale (>10g) CheckScale->MethodB Small Scale (<1g) MethodC Method C: Anhydrous Cleavage (TMSOK / THF) *Best for ultra-sensitive substrates* MethodB->MethodC If 2-Cl hydrolysis observed

Figure 1: Decision matrix for selecting the appropriate hydrolysis condition based on substrate sensitivity and scale.

Mechanism of Failure: The SNAr Trap

Understanding why the reaction fails is critical for troubleshooting. The quinoline nitrogen renders the C2 position electron-deficient. In the presence of strong nucleophiles (OH⁻) and heat, the desired ester hydrolysis competes with the displacement of the chloride.

SNArMechanism Substrate 2-Chloro-3-Ester (Target) Attack Nucleophilic Attack at C2 (SNAr) Substrate->Attack OH- / Heat Intermediate Meisenheimer-like Intermediate Attack->Intermediate Product 2-Hydroxy-3-Acid (Carbostyril Impurity) Intermediate->Product -Cl-

Figure 2: The competing SNAr pathway leading to the formation of the thermodynamic 2-hydroxy impurity.

Troubleshooting FAQs

Q1: My product is a high-melting white solid (>280°C) that is insoluble in organic solvents. What happened?

Diagnosis: You likely formed the 2-hydroxyquinoline-3-carboxylic acid (also known as the 2-oxo tautomer). Cause: The conditions were too basic (high pH) or too hot. The 2-chloro group was displaced by hydroxide. Solution: Switch to Method A (Acid Hydrolysis) . If you must use base, lower the equivalents of LiOH to 1.1 eq and keep the temperature strictly at 0°C.

Q2: The reaction is extremely slow (incomplete after 24h).

Diagnosis: Solubility issue. 2-chloro-7-fluoroquinoline esters are often lipophilic and poorly soluble in pure water. Cause: Phase transfer limitation. The hydroxide ion in the aqueous phase cannot reach the ester in the solid/organic phase. Solution:

  • For Base: Increase the ratio of THF or Dioxane. A 3:1 THF:Water ratio is often required to maintain a monophasic solution.

  • For Acid: Ensure you are using Glacial Acetic Acid as the co-solvent, which dissolves the organic substrate before adding H₂SO₄.

Q3: Can I use NaOH or KOH?

Recommendation: Avoid if possible. Sodium and Potassium hydroxides are stronger nucleophiles and less hindered than Lithium Hydroxide. If you must use them, use dilute solutions (0.5 M) and strictly monitor by TLC/HPLC to quench immediately upon ester consumption.

Validated Protocols

Method A: Acid Hydrolysis (The Industrial Standard)

Best for: Preserving the 2-Chloro and 7-Fluoro halogens. Robust and scalable.

Reagents:

  • Substrate (1.0 eq)[1][2][3]

  • Glacial Acetic Acid (10-15 volumes)

  • Water (2-5 volumes)

  • Conc. Sulfuric Acid (H₂SO₄) (0.5 - 1.0 eq)

Procedure:

  • Suspend the ester in Glacial Acetic Acid.

  • Add Water and Conc. H₂SO₄.[4]

  • Heat to reflux (approx. 100-110°C) for 1–4 hours. Monitor by HPLC.

  • Workup: Cool the mixture to room temperature. Pour onto crushed ice (approx. 50 volumes).

  • The product usually precipitates as a pure solid. Filter, wash with copious water, and dry.

Why it works: Water is a poor nucleophile compared to Hydroxide. Under acidic conditions, the ester carbonyl is activated for hydrolysis, but the aromatic ring is less susceptible to SNAr displacement than it is under basic conditions [1, 5].

Method B: Mild Base Hydrolysis (LiOH / THF)

Best for: Small scale or acid-sensitive substrates.

Reagents:

  • Substrate (1.0 eq)[1][2][3]

  • THF (Tetrahydrofuran) (10 volumes)

  • LiOH[1][5][6][7]·H₂O (1.1 - 1.2 eq) dissolved in min. Water

Procedure:

  • Dissolve the ester in THF and cool to 0°C (Ice bath).

  • Dropwise add the LiOH solution.

  • Stir at 0°C. Do not heat.

  • Monitor closely.[4][6][8] Once SM is consumed (usually <2h), quench immediately with 1M HCl or Citric Acid solution to pH 3-4.

  • Extract with EtOAc or DCM.[3]

Why it works: Lithium acts as a weak Lewis acid, coordinating to the carbonyl oxygen, facilitating hydrolysis without requiring the harsh nucleophilicity of NaOH [8].

Method C: Anhydrous Cleavage (TMSOK)

Best for: "Impossible" substrates where both Acid and Aqueous Base fail.

Reagents:

  • Potassium Trimethylsilanolate (TMSOK) (1.1 eq)

  • Anhydrous THF or Ether

Procedure:

  • Dissolve ester in dry THF under Nitrogen/Argon.

  • Add solid TMSOK at Room Temperature.

  • The reaction is often instant (<30 mins).

  • The product precipitates as the Potassium salt.

  • Filter and wash with dry ether, then acidify carefully if the free acid is needed.

Why it works: TMSOK provides a soluble source of hydroxide-equivalent (trimethylsilanolate) in non-aqueous media. It cleaves esters via a nucleophilic attack that is sterically bulky, reducing the risk of attacking the aromatic ring [9, 10].

Comparison of Conditions

FeatureMethod A (Acid)Method B (LiOH)Method C (TMSOK)
2-Cl Stability HighModerate (Risk at RT)High
Reaction Rate Slow (1-4h)Fast (30m-2h)Instant
Solubility Good (AcOH)Good (THF)Excellent (THF)
Scalability ExcellentGoodPoor (Expensive)
Moisture Sensitivity NoneNoneHigh

References

  • Process for the hydrolysis of quinolone carboxylic esters. WO2019206798A1. Google Patents. Link

  • 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E. (2010).[9] Link

  • Synthesis of Fluoroquinolone Antibiotics. Quimica Organica. Link

  • A process for synthesis of fluoroquinolonic derivatives. WO2003010144A2. Google Patents. Link

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry. (1985). Link

  • Stability issues of 2-Hydroxyquinoline in aqueous solutions. BenchChem Technical Guides. Link

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Link

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. (2018). Link

  • Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling. Organic Syntheses. (2016). Link

  • Silanol Salt for Deprotection Reactions. TCI Chemicals. Link

Sources

Technical Support Center: Regioselective Functionalization of 7-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 7-fluoroquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to control the regioselectivity of your reactions and accelerate your research and development efforts.

Introduction: The Challenge of Regioselectivity in 7-Fluoroquinoline

The 7-fluoroquinoline core is a key pharmacophore found in numerous therapeutic agents, particularly in the renowned fluoroquinolone class of antibiotics.[1][2][3] The fluorine atom at the C7 position significantly influences the molecule's electronic properties and metabolic stability, making it a critical component for drug design. However, the precise functionalization of other positions on the quinoline ring system in the presence of this fluorine atom presents a significant synthetic challenge. Controlling regioselectivity—the ability to functionalize a specific carbon atom over others—is paramount for establishing structure-activity relationships (SAR) and developing novel drug candidates.[4][5]

This guide will delve into the primary strategies for functionalizing 7-fluoroquinoline and provide solutions to common problems encountered in achieving the desired regiochemical outcome.

Troubleshooting Guide: Common Issues in 7-Fluoroquinoline Functionalization

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Poor or No Conversion in C-H Functionalization Attempts

Scenario: You are attempting a transition-metal-catalyzed C-H activation/functionalization (e.g., arylation, alkylation) on 7-fluoroquinoline, but you observe only starting material or minimal product formation.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: The chosen catalyst system may not be sufficiently active to cleave the C-H bonds of the electron-deficient 7-fluoroquinoline ring. The fluorine atom's electron-withdrawing nature deactivates the ring towards certain catalytic cycles.

    • Solution 1 (Catalyst Screening): Screen a panel of transition metal catalysts. Palladium, rhodium, and ruthenium complexes are commonly employed for C-H functionalization of N-heterocycles.[6][7] For instance, Rh(III) catalysts are known for their high reactivity in C-H activation.[6]

    • Solution 2 (Ligand Modification): The ligand on the metal center is crucial for catalyst performance.[8] Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to modulate the catalyst's steric and electronic properties.

  • Incorrect Oxidant or Additive: Many C-H functionalization reactions require a specific oxidant or additive to facilitate the catalytic cycle.

    • Solution: Systematically screen oxidants such as silver salts (e.g., Ag2CO3, AgOAc) or copper salts (e.g., Cu(OAc)2). In some cases, additives like pivalic acid can act as a proton shuttle and promote C-H cleavage.

  • Harsh Reaction Conditions: High temperatures may lead to substrate or catalyst decomposition.

    • Solution: Consider milder, photoredox-catalyzed approaches. Visible-light photoredox catalysis can generate radical intermediates under gentle conditions, which can then react with the quinoline ring.[9][10][11][12] Eosin Y is an example of an organic dye photocatalyst that can be effective.[9]

Problem 2: Incorrect Regioisomer Formation (e.g., C5 or C8 functionalization instead of the desired position)

Scenario: Your reaction yields a functionalized 7-fluoroquinoline, but the new substituent is not at the intended position. For example, you aimed for C8 functionalization but obtained the C5 isomer as the major product.

Potential Causes & Solutions:

  • Steric Hindrance: The regioselectivity of C-H functionalization is often governed by sterics. The peri-position (C8) is sterically hindered by the nitrogen lone pair and the C1 hydrogen of the fused ring system.

    • Solution 1 (Directing Groups): Install a directing group (DG) on the quinoline nitrogen. A well-chosen DG can chelate to the metal catalyst and direct the C-H activation to a specific ortho-position.[13][14] For C8 functionalization, a removable directing group that favors the formation of a six-membered metallacycle would be ideal.

    • Solution 2 (Directed ortho-Metalation - DoM): This powerful technique utilizes an organolithium base (e.g., n-BuLi, s-BuLi) in the presence of a directing metalation group (DMG) to deprotonate a specific ortho-position.[14][15][16] For 7-fluoroquinoline, a DMG at a suitable position could direct lithiation to an adjacent carbon. The resulting aryllithium intermediate can then be trapped with an electrophile.[14][15]

  • Electronic Bias: The inherent electronic properties of the 7-fluoroquinoline ring direct incoming reagents to specific positions. The pyridine ring is generally more electron-deficient than the benzene ring.

    • Solution (Reaction Type Selection): Choose a reaction mechanism that favors the desired position. For instance, radical additions (Minisci-type reactions) often favor the electron-deficient C2 and C4 positions of the quinoline nucleus.[11][12] Electrophilic aromatic substitution, if achievable, would likely target the more electron-rich carbocyclic ring.[17][18]

Frequently Asked Questions (FAQs)

Q1: How can I selectively functionalize the C8 position of 7-fluoroquinoline?

A1: Selective C8 functionalization is challenging due to steric hindrance. The most reliable strategy is to employ a directing group approach.

  • Step-by-Step Protocol using a Directing Group:

    • N-Oxide Formation: Convert 7-fluoroquinoline to its N-oxide. The N-oxide group activates the C2 and C8 positions for certain transition-metal-catalyzed C-H functionalizations.

    • Catalyst Selection: Palladium-catalyzed reactions are well-documented for C-H functionalization of quinoline N-oxides.[19]

    • Reaction Conditions: Typical conditions involve a palladium catalyst (e.g., Pd(OAc)2), a ligand, an oxidant, and a suitable solvent. The specific conditions will depend on the coupling partner.

    • N-Oxide Reduction: After successful C8 functionalization, the N-oxide can be readily reduced back to the quinoline.

Q2: I am trying a Nucleophilic Aromatic Substitution (SNAr) to displace the C7-fluorine. What are the key factors for success?

A2: The SNAr reaction is a cornerstone of fluoroquinolone synthesis, where the C7-fluorine is displaced by a nucleophile (often a piperazine derivative).[4][20]

  • Key Factors for Successful SNAr:

    • Activation: The quinoline ring must be sufficiently activated by electron-withdrawing groups for nucleophilic attack. The carbonyl group at C4 and the carboxylic acid at C3 in the fluoroquinolone scaffold are essential for activating the C7 position.[21][22]

    • Nucleophile: The choice of nucleophile is critical. Amines, thiols, and alkoxides are common nucleophiles.

    • Solvent and Base: A polar aprotic solvent like DMF, DMSO, or NMP is typically used. A non-nucleophilic base (e.g., K2CO3, Et3N) is often required to deprotonate the nucleophile or scavenge the HF byproduct.[20]

    • Temperature: The reaction may require heating (e.g., 60-120 °C) to proceed at a reasonable rate.[20]

ParameterRecommendationRationale
Substrate Quinolone core with C4-keto and C3-carboxyl groupsActivates the ring for nucleophilic attack[21][22]
Nucleophile Piperazine, morpholine, or other N-heterocyclesCommon building blocks in fluoroquinolone antibiotics[4][20]
Solvent DMF, DMSO, NMPPolar aprotic, facilitates the reaction
Base K2CO3, Et3NNon-nucleophilic, prevents side reactions
Temperature 60-120 °CProvides sufficient energy for the reaction

Q3: Can I perform an Electrophilic Aromatic Substitution (EAS) on 7-fluoroquinoline? Where would the substituent go?

A3: Performing a classical EAS (e.g., nitration, halogenation) on 7-fluoroquinoline is challenging. The pyridine ring is strongly deactivated by the nitrogen atom, and the fluorine atom further deactivates the benzene ring.[17]

  • Predicted Regioselectivity: If an EAS reaction were to occur, it would likely take place on the more electron-rich carbocyclic ring. The directing effects of the fluorine (ortho, para-directing but deactivating) and the fused pyridine ring would need to be considered. The most probable positions for substitution would be C5 and C6. However, forcing conditions are typically required, which can lead to low yields and side products. For practical synthesis, C-H activation or DoM strategies are generally preferred over EAS for introducing new substituents.[6][14][15]

Q4: How does photoredox catalysis help in controlling regioselectivity?

A4: Photoredox catalysis offers a powerful, mild alternative for functionalizing heterocycles.[11][12][23] Its influence on regioselectivity stems from the mechanism:

  • Radical Generation: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and becomes excited. This excited-state catalyst can then engage in a single-electron transfer (SET) with a suitable precursor to generate a radical.[11][12]

  • Radical Addition: This radical species is typically nucleophilic and will preferentially add to the most electron-deficient positions of the 7-fluoroquinoline ring. In quinolines, these are the C2 and C4 positions.[12]

  • Regiocontrol: Therefore, by choosing a photoredox-mediated Minisci-type reaction, you can selectively functionalize the C2 or C4 position, which is often difficult to achieve with other methods. The regioselectivity between C2 and C4 can be influenced by the steric bulk of the incoming radical and the specific reaction conditions.

Visualizing Reaction Pathways

Decision Workflow for Regioselective Functionalization

The following diagram illustrates a decision-making process for choosing a synthetic strategy based on the desired position of functionalization.

G start Desired Functionalization of 7-Fluoroquinoline pos_c2_c4 Target C2 or C4? start->pos_c2_c4 pos_c7 Target C7 (Displace F)? start->pos_c7 pos_c5_c6_c8 Target C5, C6, or C8? start->pos_c5_c6_c8 pos_c2_c4->pos_c7 No strategy_minisci Strategy: Minisci Reaction (Photoredox or Radical) pos_c2_c4->strategy_minisci Yes pos_c7->pos_c5_c6_c8 No strategy_snar Strategy: SNAr pos_c7->strategy_snar Yes strategy_ch_act Strategy: Directed C-H Activation or Directed ortho-Metalation (DoM) pos_c5_c6_c8->strategy_ch_act Yes strategy_eas Strategy: Electrophilic Aromatic Substitution (EAS) (Challenging, low selectivity) pos_c5_c6_c8->strategy_eas No (Fallback) DoM_Mechanism sub Arene with DMG (Directing Metalation Group) complex Coordination Complex sub->complex base Organolithium Base (e.g., n-BuLi) base->complex + lithiated Ortho-Lithiated Intermediate complex->lithiated Deprotonation product Ortho-Functionalized Product lithiated->product + E+ electrophile Electrophile (E+)

Caption: Simplified mechanism of Directed ortho-Metalation (DoM).

References

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.RSC Publishing.
  • Eosin Y-mediated visible light photoredox catalysis for C(2)–H arylation of quinoline N-oxides using arenediazonium salts.New Journal of Chemistry (RSC Publishing).
  • Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes.Chemical Communications (RSC Publishing).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.MDPI.
  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation.Accounts of Chemical Research (ACS Publications).
  • Photoredox-Catalyzed C–H Functionalization Reactions.PMC.
  • Photoredox-Catalyzed C–H Functionalization Reactions.Chemical Reviews.
  • Radical C−H functionalization of heterocycles and strategies of regioselectivity prediction.ResearchGate.
  • Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones.NIH.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.MDPI.
  • Directed (ortho) Metallation.Jacques Mortier - Unblog.fr.
  • Towards Catalytic Fluoroquinolones: From Metal-Catalyzed to Metal-Free DNA Cleavage.RSC.
  • Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage.RSC Medicinal Chemistry (RSC Publishing).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.MDPI.
  • Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning.PubMed.
  • Directed (ortho) Metallation.Unknown Source.
  • Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity.Chemical Communications (RSC Publishing).
  • Directed ortho metalation.Wikipedia.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.PMC.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.Unknown Source.
  • Transition-Metal-Catalyzed Selective Functionalization of C(sp3)—H Bonds in Natural Products.PMC.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
  • Electrophilic aromatic substitution.Wikipedia.
  • Regioselectivity – Knowledge and References.Taylor & Francis.
  • Nucleophilic aromatic substitution.Wikipedia.
  • Directed Metalation: A Survival Guide.Baran Lab.
  • Electrophilic Aromatic Substitution.Unknown Source.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.ACS Omega.
  • Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin.Journal of Medicinal Chemistry.
  • Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins.Unknown Source.
  • Electrophilic Aromatic Substitution: The Six Key Reactions.Master Organic Chemistry.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.Frontiers.
  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups.PMC.
  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives.International Journal of Pharmaceutical Sciences.
  • Unexpected ortho C–H bond activation in coordinated 7,8-benzoquinoline: synthesis and characterisation of heteroleptic Ir(iii).RSC Publishing.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.orientjchem.org.
  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.Unknown Source.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.MDPI.
  • Nucleophilic Aromatic Substitution EXPLAINED!YouTube.
  • Chapter 7 Nucleophilic aromatic substitution.Oxford Learning Link.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.PMC.
  • A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities.PMC.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.Preprints.org.
  • Bio-orthogonal Catalysts for the Activation of Fluoroquinolone Prodrugs within Bacterial Cells.James W. Southwell.
  • Controlling the regioselectivity of the bromolactonization reaction in HFIP.ResearchGate.
  • Dynamic Intramolecular Cap for Preserving Metallodrug Integrity A Case of Catalytic Fluoroquinolones.Journal of Medicinal Chemistry (ACS Publications).
  • Functionalities of electrochemical fluoroquinolone sensors and biosensors.PMC.
  • Controlling the regioselectivity of the bromolactonization reaction in HFIP.ResearchGate.

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Technical Support Center: Column Chromatography Purification of Methyl 2-Chloro-7-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven framework for the successful purification of methyl 2-chloro-7-fluoroquinoline-3-carboxylate using silica gel column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in a research and development setting. Our approach emphasizes understanding the underlying chemical principles to empower users to make informed, effective decisions during their purification workflow.

Section 1: Method Development & Optimization FAQs

This section addresses the critical preliminary steps required before committing your bulk sample to a column. Proper method development is the foundation of a successful separation.

Q1: How do I choose the right stationary phase for this specific compound?

A: For methyl 2-chloro-7-fluoroquinoline-3-carboxylate, standard silica gel (SiO₂) is the most common and cost-effective choice for the stationary phase.[1] The compound's polarity, dictated by the methyl ester and the quinoline nitrogen, allows for effective interaction and separation on silica.

However, quinoline derivatives can be sensitive to the acidic nature of standard silica gel, which can lead to degradation or irreversible adsorption.[2] If you observe such issues (e.g., streaking on TLC even with modifiers, or low mass recovery from the column), consider these alternatives:

  • Neutralized Silica Gel: Pre-treating the silica by flushing the packed column with a solvent system containing 1-2% triethylamine (TEA) can deactivate the acidic silanol sites.[2]

  • Alumina (Neutral or Basic): Provides an alternative surface chemistry that can be beneficial if the compound is unstable on silica.[2]

  • Reversed-Phase (C18) Silica: If the compound proves difficult to purify via normal-phase chromatography, reversed-phase flash chromatography is a powerful alternative, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).[2]

Q2: What is the best approach for selecting a mobile phase (eluent)?

A: The selection of an effective mobile phase is paramount and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[1][2] The goal is to find a solvent system that provides a Retention Factor (Rf) of 0.2-0.35 for the target compound. This Rf range typically ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or sticking to the baseline.

Workflow for Mobile Phase Selection:

G cluster_0 TLC-Based Method Development TLC_Start Start with a binary solvent system. Good starting point: 20% Ethyl Acetate in Hexanes. TLC_Run Spot crude mixture on TLC plate and develop. TLC_Start->TLC_Run TLC_Analyze Visualize under UV (254 nm) and analyze Rf. TLC_Run->TLC_Analyze TLC_Decision Is Rf between 0.2 - 0.35 with good spot separation? TLC_Analyze->TLC_Decision Adjust_Polarity Adjust solvent polarity. TLC_Decision->Adjust_Polarity No Tailing_Check Is there significant tailing? TLC_Decision->Tailing_Check Yes Adjust_Polarity->TLC_Run Re-test Add_Modifier Add 0.5-1% Triethylamine (TEA) or Acetic Acid to the mobile phase. Tailing_Check->Add_Modifier Yes Final_System Optimized Solvent System for Column Chromatography Tailing_Check->Final_System No Add_Modifier->TLC_Run Re-test

Caption: Workflow for selecting and optimizing a purification method.

Recommended Starting Solvent Systems for TLC:

PolaritySolvent System (v/v)Rationale & Notes
Low to Medium 10-50% Ethyl Acetate in HexanesA universal starting point for many organic compounds.[3] Adjust the ratio to achieve the target Rf.
Medium 10-30% Dichloromethane in HexanesOffers different selectivity compared to ethyl acetate.
Medium to High 1-5% Methanol in DichloromethaneUse if the compound shows low Rf in less polar systems. Be cautious, as methanol significantly increases polarity.[3]

Q3: My compound streaks or "tails" on the TLC plate. What does this mean and how do I fix it?

A: Tailing is a common issue with nitrogen-containing compounds like quinolines.[2][4] It occurs due to unwanted secondary interactions between the basic nitrogen of your quinoline and the acidic silanol (Si-OH) groups on the silica surface.[5] This interaction is stronger than the desired partitioning, causing a portion of the sample to lag behind the main band, creating a "tail."

Solution: To mitigate tailing, add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-1% is highly effective.[2] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your compound and resulting in sharper, more symmetrical spots.

Section 2: Detailed Experimental Protocol

This protocol assumes that a suitable mobile phase has been determined via TLC (e.g., 30% Ethyl Acetate / 70% Hexanes + 0.5% TEA) giving an Rf of ~0.3.

Materials:

  • Crude methyl 2-chloro-7-fluoroquinoline-3-carboxylate

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Selected mobile phase solvents (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column with stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Step-by-Step Procedure:

  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand on top.

    • In a beaker, create a slurry by mixing silica gel with the initial mobile phase. The consistency should be like a milkshake, not a thick paste.

    • Swirl the slurry and quickly pour it into the column. Use a funnel to prevent spillage.

    • Continuously tap the side of the column gently to encourage even packing and dislodge air bubbles.

    • Open the stopcock to drain some solvent, adding more eluent as needed to ensure the silica bed is always submerged. A well-packed column is critical for good separation.[4]

    • Once the silica has settled, add a protective layer of sand (~1 cm) on top of the silica bed. Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Carefully add this powder onto the sand layer in the column.

    • Wet Loading: If dry loading is not feasible, dissolve the crude product in the absolute minimum volume of the mobile phase or a slightly stronger solvent. Using a pipette, carefully and evenly apply this solution to the top of the column. This method is more likely to disturb the column bed and should be done with care.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

    • Open the stopcock and begin collecting fractions. Apply gentle air pressure ("flash chromatography") to achieve a steady flow rate (e.g., 2 inches/minute).

    • Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size). Keep them organized in a rack.

  • Monitoring the Separation:

    • Periodically, analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of your compound.

    • Use your crude material and a pure standard (if available) as references on the TLC plate.

    • Combine the fractions that contain your pure product.

  • Product Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified methyl 2-chloro-7-fluoroquinoline-3-carboxylate.

    • Confirm purity by NMR, LC-MS, or other appropriate analytical techniques.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification process.

G cluster_1 Troubleshooting Poor Separation Start Problem: Poor Separation (Overlapping Spots) Check_Rf Are Rf values of spots too close on TLC? Start->Check_Rf Adjust_Solvent Decrease mobile phase polarity. Try a different solvent system (e.g., DCM/Hexanes instead of EtOAc/Hexanes). Check_Rf->Adjust_Solvent Yes Check_Loading Did you overload the column? Check_Rf->Check_Loading No Success Separation Improved Adjust_Solvent->Success Reduce_Load Reduce sample load. Rule of thumb: 1-5% of silica weight. Check_Loading->Reduce_Load Yes Check_Packing Was the column packed evenly? Are there channels or cracks? Check_Loading->Check_Packing No Reduce_Load->Success Repack_Column Repack the column carefully. Check_Packing->Repack_Column Yes Check_Packing->Success No Repack_Column->Success

Caption: Troubleshooting workflow for poor peak resolution.

Q&A Troubleshooting:

ProblemLikely Cause(s)Recommended Solutions
Compound won't elute from the column (Rf ≈ 0) 1. Mobile phase is too non-polar. 2. Strong interaction with silica: The quinoline nitrogen may be protonated by acidic silica, causing it to bind very strongly.[2][6]1. Increase mobile phase polarity: Gradually increase the percentage of the more polar solvent (e.g., from 20% to 40% ethyl acetate).[3]2. Add a modifier: If not already present, add 0.5-1% TEA to the eluent to disrupt the strong binding.[2]3. Methanol Purge: As a last resort, flush the column with 100% methanol to elute highly polar compounds.[7]
Compound elutes too quickly (Rf ≈ 1) 1. Mobile phase is too polar. 1. Decrease mobile phase polarity: Reduce the proportion of the polar solvent (e.g., from 50% to 20% ethyl acetate).[3]
Poor separation between product and impurities 1. Inappropriate solvent system: The chosen eluent does not have enough selectivity for the compounds.2. Column overload: Too much sample was loaded relative to the amount of silica.[4][5]3. Poor column packing: Cracks or channels in the silica bed lead to an uneven solvent front.[4]1. Re-optimize on TLC: Test different solvent combinations (e.g., switch ethyl acetate for dichloromethane or add a third solvent like toluene).2. Reduce sample load: A general rule is to load 1-5g of crude material per 100g of silica.3. Repack the column: Ensure the slurry is homogenous and the bed is packed evenly without cracks.
Product seems to be degrading on the column 1. Sensitivity to acidic silica: Halogenated quinolines can be unstable on standard silica gel.[2]1. Deactivate the silica: Flush the packed column with eluent containing 1-2% TEA before loading the sample.[2]2. Use an alternative stationary phase: Consider neutral alumina or a bonded phase.[2]3. Work quickly: Do not let the compound sit on the column for an extended period.
Peak Tailing in Fractions 1. Secondary interactions: As with TLC, interactions between the quinoline nitrogen and silica silanol groups.[4][5]2. Column overload: Can cause both tailing and fronting.[5]1. Add TEA to the mobile phase: This is the most effective solution.[2]2. Reduce sample concentration: Dilute the sample before loading or reduce the total amount loaded.[4]

Section 4: Safety Precautions

Professionals in drug development must handle all chemical intermediates with appropriate care. Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is a halogenated heterocyclic compound and should be treated as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[8]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. The safety data sheet for a similar compound indicates it can cause serious eye damage and is harmful if swallowed.[8]

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to your institution's hazardous waste disposal procedures.

  • Fluoroquinolone Class Awareness: While this compound is a precursor, the broader class of fluoroquinolones is known for potent biological activity and can cause serious side effects.[9][10][11][12] Handle all such intermediates with the assumption of potential biological activity.

References

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Reddit. (2022). troubleshooting column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011). Description and Solubility. Retrieved from [Link]

  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Dergipark. (n.d.). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US5459272A - Quinoline-2-(carboxaldehyde) reagents for detection of primary amines.
  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]

  • WebMD. (2025). Fluoroquinolones: Safety, Risks, and Side Effects. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • PubMed. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]

  • NHS. (n.d.). Fluoroquinolone Safety Alerts and Considerations. Retrieved from [Link]

  • PubMed. (1991). Overview of fluoroquinolone safety. Retrieved from [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Fluoroquinolones. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QUIN-STAB-002 Status: Active Assigned Specialist: Senior Application Scientist Topic: Stability under Basic Conditions & Troubleshooting Hydrolysis

Executive Summary & Diagnostic Matrix

User Query: "I am observing degradation of methyl 2-chloro-7-fluoroquinoline-3-carboxylate when exposed to basic conditions. What is happening, and how do I prevent it?"

Scientist's Analysis: The quinoline scaffold acts as an electron-deficient heterocycle. In your specific molecule, the 2-chloro position is highly activated for Nucleophilic Aromatic Substitution (


) due to the adjacent ring nitrogen (an imine-like acceptor). Consequently, basic conditions trigger a competition between two pathways:
  • Path A (Desired): Hydrolysis of the C3-ester to the carboxylic acid.

  • Path B (Undesired): Displacement of the C2-chloride by nucleophiles (OH⁻, OR⁻), leading to "dead-end" 2-quinolone byproducts.

Use the matrix below to identify your specific issue based on LC-MS data:

Observed Mass (ES+) Proposed Structure Root Cause Corrective Action
~240/242 (3:1) Parent Ester Starting MaterialIncrease reaction time or equivalents of base (mildly).
~226/228 (3:1) Target Acid Success (Desired Product)Proceed to workup immediately.
~208 2-Hydroxy Acid (2-Quinolone) Over-Hydrolysis (

at C2)
Reaction too hot (>RT) or base too strong (NaOH). Switch to LiOH at 0°C.
~236 2-Methoxy Ester Solvent Attack (

by MeOH)
Avoid Methanol as solvent. Use THF/Water.
~222 2-Methoxy Acid Solvent Attack + Hydrolysis Avoid Methanol.
Technical Deep Dive: The Chemoselectivity Challenge
The Mechanism of Instability

The stability of methyl 2-chloro-7-fluoroquinoline-3-carboxylate is dictated by the vinylogy principle . The Nitrogen atom at position 1 pulls electron density, making the Carbon at position 2 (C2) extremely electrophilic.

  • The 2-Chloro Trap: Under basic conditions, hydroxide ions (

    
    ) are not just bases; they are nucleophiles. If they attack C3 (carbonyl), you get the desired carboxylate. If they attack C2, they displace the chloride. The resulting 2-hydroxyquinoline tautomerizes to the thermodynamically stable 2-quinolone  (amide form), which is virtually unreactive for subsequent functionalization.
    
  • The 7-Fluoro Factor: While fluorine is a leaving group in

    
    , the C7 position is significantly less activated than C2. Unless you are using extreme temperatures (>100°C) or forcing conditions, the 7-F bond usually remains intact.
    
Visualizing the Competition

The following diagram illustrates the kinetic competition you are fighting.

ReactionPathways Parent Methyl 2-chloro-7-fluoro- quinoline-3-carboxylate (MW ~240) Target Target Acid (2-chloro-7-fluoro- quinoline-3-COOH) (MW ~226) Parent->Target Path A: Saponification (LiOH, THF/H2O, 0°C) Impurity_Quinolone Impurity A: 2-Quinolone (Loss of Cl) (MW ~208) Parent->Impurity_Quinolone Path B: SNAr (OH-) (High Temp or NaOH) Impurity_Methoxy Impurity B: 2-Methoxy (If MeOH used) (MW ~236) Parent->Impurity_Methoxy Path C: SNAr (OMe-) (K2CO3/MeOH) Target->Impurity_Quinolone Over-exposure (Prolonged Base)

Figure 1: Reaction pathways showing the competition between desired saponification (Green) and undesired SNAr side-reactions (Red).

Troubleshooting & Protocols
Scenario A: "I need to hydrolyze the ester without losing the chloride."

The Fix: Use Lithium Hydroxide (LiOH) in an aprotic-protic cosolvent system at low temperature. Lithium is a weaker counter-ion than Sodium, often providing milder hydrolysis rates that favor the kinetic ester product over the thermodynamic


 product.

Validated Protocol:

  • Dissolve: Dissolve 1.0 eq of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate in THF (Tetrahydrofuran) .

    • Why? THF solubilizes the organic ester but does not act as a nucleophile.

  • Cool: Cool the solution to 0°C (Ice bath).

    • Why?

      
       reactions have a higher activation energy than ester hydrolysis. Low temp suppresses the side reaction.
      
  • Reagent: Add 1.1 - 1.2 eq of LiOH·H₂O dissolved in minimal water (creates a THF:Water ~3:1 mixture).

    • Avoid: Do not use MeOH or EtOH. Alkoxides (formed in equilibrium) are stronger nucleophiles than hydroxide and will rapidly displace the chloride (Impurity B).

  • Monitor: Stir at 0°C for 30-60 mins. Monitor by TLC or LCMS.

  • Quench: Once the starting material is consumed, immediately acidify with 1M HCl to pH 3-4.

    • Why? Leaving the product in base allows the "Target Acid" to slowly convert to "Impurity A" (see diagram).

Scenario B: "I see a +14 mass shift (Methyl to Methyl? No, Cl to OMe)."

The Fix: You likely used Methanol as a solvent with a base like Carbonate or Hydroxide.

  • Explanation: In methanol, base generates methoxide (

    
    ). Methoxide is a potent nucleophile that attacks the C2 position faster than hydroxide attacks the ester.
    
  • Solution: Switch solvent to THF , Dioxane , or Acetonitrile mixed with water.

Scenario C: "The 7-Fluoro group is missing."

The Fix: This is rare. If you observe loss of Fluorine (replacement with OH or OMe), you are likely using extremely harsh conditions (Refluxing NaOH or NaH).

  • Insight: The 2-Cl reacts much faster than 7-F. If 7-F is reacting, 2-Cl is likely already gone. Ensure you are not mistaking the regiochemistry.

Storage & Handling Guidelines
  • Solid State: The ester is stable at room temperature if kept dry.

  • In Solution (DMSO/DMF): Stable for days at RT.

  • In Basic Solution: Unstable. Do not store in basic buffers. Process immediately.

  • Workup Caution: When extracting, avoid strongly basic aqueous washes (e.g., 1M NaOH). Use saturated

    
     or mild buffers to prevent degradation during the extraction process.
    
References
  • Reactivity of 2-chloroquinoline-3-carbaldehyde derivatives

    • Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. (2016).[1][2]

  • Nucleophilic Substitution Patterns in Quinolines

    • Regioselective Nucleophilic Aromatic Substitution... PMC.[3] (2024).[1][4] Confirms the high reactivity of the 2-position in quinazoline/quinoline systems.

  • Hydrolysis Protocols for Heterocyclic Esters

    • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.[5] JOCPR. (2014). Demonstrates the utility of LiOH for preserving sensitive halogens during hydrolysis.

  • General Stability of 2-Chloro-3-substituted Quinolines

    • Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem. (2025). Discusses the susceptibility of the 2-chloro position to hydrolysis.

Sources

Overcoming steric hindrance in 2-chloroquinoline substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #4920 Topic: Overcoming Steric Hindrance in 2-Chloroquinoline Substitution Reactions Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Triage

User Query: "I am attempting to substitute a 2-chloroquinoline substrate with a bulky nucleophile (e.g., secondary amine or ortho-substituted aniline). Standard


 conditions (refluxing in EtOH/base) are yielding <10% conversion. What are my options?"

Technical Diagnosis: The C2 position of quinoline is inherently electrophilic due to the electron-withdrawing nature of the adjacent nitrogen (


 effects). However, substitution at this position faces two distinct barriers:
  • Steric Shielding: The lone pair on the quinoline nitrogen creates a repulsive field for incoming nucleophiles, and substituents at C3 or C8 can physically block the trajectory of attack (Burgi-Dunitz angle).

  • Deactivation: If the nucleophile is also sterically hindered, the transition state energy for the formation of the Meisenheimer complex becomes prohibitively high.

Decision Matrix: Select Your Protocol

DecisionMatrix Start Start: Analyze Substrate NucType Is the Nucleophile Sterically Hindered? Start->NucType AcidSens Is Substrate Acid Sensitive? NucType->AcidSens Yes (Secondary/Bulky) MethodC Method C: Standard SNAr (High T, Polar Solvent) NucType->MethodC No (Primary/Linear) MethodA Method A: Acid-Catalyzed SNAr (The 'Proton Wedge') AcidSens->MethodA No MethodB Method B: Pd-Catalyzed Buchwald-Hartwig (The 'Steric Bulldozer') AcidSens->MethodB Yes caption Figure 1: Protocol Selection Matrix based on steric and chemical compatibility.

Module A: Acid-Catalyzed (The "Proton Wedge")

Concept: Standard basic conditions often fail because the quinoline ring is not electrophilic enough to overcome the steric repulsion of a bulky nucleophile. By using acid catalysis, you protonate the ring nitrogen. This drastically lowers the energy of the LUMO at the C2 position, making the carbon significantly more electrophilic and accelerating the rate-determining step (nucleophilic attack) [1].

Standard Operating Procedure (SOP-A)
ParameterSpecification
Substrate 2-Chloroquinoline derivative (1.0 equiv)
Nucleophile Hindered Amine (1.2 – 1.5 equiv)
Solvent Ethoxyethanol or n-Butanol (High boiling protic solvents are essential)
Catalyst HCl (conc.) or

-TsOH (0.1 – 1.0 equiv)
Temperature 120 °C – 140 °C (Reflux)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of 2-chloroquinoline in 3 mL of 2-ethoxyethanol.

  • Activation: Add 1.2 mmol of the amine.

  • Catalysis: Add 0.1 mmol (10 mol%) of conc. HCl. Note: If the reaction stalls, this can be increased to stoichiometric amounts (1.0 equiv) to form the quinolinium salt in situ.

  • Reaction: Heat to reflux (approx. 135 °C) for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Basify with sat.

    
     to pH 8. Extract with EtOAc.
    
Troubleshooting Guide (SOP-A)

Q: The reaction turns black and yields are low.

  • A: This indicates oxidative decomposition. Switch to 2-propanol as the solvent and conduct the reaction under a nitrogen atmosphere. 2-propanol acts as a mild reducing agent and scavenger.

Q: Starting material is consumed, but product mass is incorrect (M+1 is too high).

  • A: You likely formed the hydrolysis product (2-quinolone). This happens if water is present in the solvent.[1][2] Ensure anhydrous solvents are used, or switch to

    
    -TsOH (anhydrous) instead of aqueous HCl.
    

Module B: Pd-Catalyzed Cross-Coupling (The "Steric Bulldozer")

Concept: When


 fails due to extreme steric crowding (e.g., coupling adamantyl amines or 2,6-disubstituted anilines), Palladium catalysis is required. The key is Ligand Selection . Standard ligands like 

or dppf will fail. You must use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) or NHC ligands. These ligands promote the difficult reductive elimination step, which is often the bottleneck for sterically encumbered systems [2].
Standard Operating Procedure (SOP-B)
ParameterSpecification
Catalyst Source

(2–5 mol%) or Pd(OAc)2
Ligand BrettPhos (primary amines) or RuPhos (secondary amines). XPhos is a robust generalist.
Base

(Strong) or

(Weak/Functional group tolerant)
Solvent Toluene or 1,4-Dioxane (Anhydrous, degassed)
Temp 80 °C – 110 °C

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon.

  • Loading: Add 2-chloroquinoline (1.0 equiv), Amine (1.2 equiv),

    
     (0.02 equiv), and Ligand (0.04–0.08 equiv).
    
  • Base Addition: Add

    
     (1.4 equiv) in a glovebox or under rapid Argon flow.
    
  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 100 °C for 12 hours.

  • Workup: Filter through a celite pad (eluting with DCM) to remove Pd black. Concentrate and purify.

Troubleshooting Guide (SOP-B)

Q: I see rapid catalyst precipitation (Pd black) within 10 minutes.

  • A: Your ligand is not protecting the Pd center.

    • Fix 1: Increase Ligand:Pd ratio to 2:1 or 4:1.

    • Fix 2: Switch to a precatalyst (e.g., XPhos Pd G3 ). Precatalysts ensure the active LpPd(0) species is generated efficiently without forming inactive aggregates [3].[3]

Q: The reaction is stuck at oxidative addition (SM remains).

  • A: 2-chloroquinolines are electron-deficient, making oxidative addition relatively easy unless the C2 position is extremely crowded.

    • Fix: Switch to a ligand with a smaller "pocket" but high electron density, like DavePhos or JohnPhos .

Q: I observe


-hydride elimination products (reduction of the quinoline). 
  • A: This is common with aliphatic amines.

    • Fix: Use RuPhos or BrettPhos . These ligands are specifically designed to prevent

      
      -hydride elimination by occupying the coordination site required for the hydride transfer.
      

Comparative Data: Yields in Hindered Systems

The following table illustrates the dramatic difference ligand selection makes when coupling 2,8-dichloroquinoline (a highly hindered substrate) with bulky amines [4].

EntrySubstrateAmine NucleophileConditionsYield (%)
1 2,8-Dichloroquinoline1-AdamantylaminePd(OAc)2 / BINAP 64%
2 2,8-Dichloroquinolinetert-ButylaminePd(OAc)2 / BINAP <10%
3 2,8-Dichloroquinolinetert-ButylaminePd(OAc)2 / DavePhos 82%
4 2-ChloroquinolineAniline

(EtOH, Reflux)
15%
5 2-ChloroquinolineAniline

(EtOH, HCl cat. )
92%

Note: Entry 3 demonstrates that for extremely bulky alkyl amines, monodentate biaryl ligands (DavePhos) often outperform bidentate ligands (BINAP) due to flexibility.

Mechanistic Visualization

Understanding the cycle helps diagnose failure points.

ReactionCycle cluster_SNAr Contrast: Acid Catalyzed SNAr Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Cl-Quinoline Bind Amine Binding (Steric Bottleneck 1) OxAdd->Bind + Amine Deprot Deprotonation (Base) Bind->Deprot - HCl RedElim Reductive Elimination (Steric Bottleneck 2) Deprot->RedElim L-Pd(Ar)(NHR) RedElim->Pd0 Regenerate Catalyst Product Product (Ar-NH-R) RedElim->Product Prot Protonation (N-H+) Attack Nucleophilic Attack Prot->Attack Lower LUMO caption Figure 2: Pd-Catalytic Cycle highlighting steric bottlenecks vs. SNAr activation.

References

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. ResearchGate. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI Molecules. [Link][4]

Sources

Technical Support Center: High-Fidelity Scale-Up of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

[1]

Introduction

Welcome to the Technical Support Center for the production of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate . This scaffold is a critical intermediate in the synthesis of fluoroquinolone antibiotics and tyrosine kinase inhibitors.[1]

The synthesis typically follows the Meth-Cohn quinoline synthesis (Vilsmeier-Haack cyclization) starting from 3-fluoroacetanilide.[1] While robust on a gram scale, this route presents three distinct lethality risks during scale-up (100g – 10kg):

  • Thermal Runaway: The formation of the Vilsmeier reagent is highly exothermic.[1]

  • Regiochemical Control: 3-fluoroaniline derivatives cyclize to form both 7-fluoro (desired) and 5-fluoro (undesired) isomers.[1]

  • Hydrolytic Instability: The C2-chlorine atom is labile; improper quenching converts the target into the 2-hydroxy-quinoline (2-quinolone) impurity.[1]

This guide provides self-validating protocols to navigate these challenges.

Phase 1: The Meth-Cohn Cyclization (Reaction Engineering)[1]

Issue: Thermal Runaway during Vilsmeier Reagent Formation

Symptom: Sudden temperature spikes (>20°C/min), dark charring of reaction mixture, or pressure buildup in the reactor.[1]

Diagnosis: The reaction between POCl

11

1

Corrective Protocol: The "Aged Reagent" Approach Do not generate the reagent in situ with the substrate present. Pre-form it under controlled conditions.

  • Cooling: Charge anhydrous DMF (3.0 equiv) into the reactor and cool to 0–5°C .

  • Controlled Addition: Add POCl

    
     (7.0–8.0 equiv) dropwise.
    
    • Critical Parameter: Maintain internal temperature <10°C .

    • Rate: If temp rises >10°C, stop addition immediately.[1]

  • Aging: Once addition is complete, stir at 25°C for 30 minutes . This ensures complete conversion to the Vilsmeier adduct before substrate introduction.

  • Substrate Addition: Dissolve 3-fluoroacetanilide in minimal DMF and add to the aged reagent.

  • Ramp: Slowly heat to 85°C .

    • Warning: A second exotherm occurs around 60–70°C as cyclization begins.[1] Reduce jacket temperature in anticipation.[1]

Phase 2: Regioselectivity & Isomer Control

Issue: Contamination with 5-Fluoro Isomer

Symptom: HPLC shows a persistent impurity (~5-12%) with a similar retention time to the product.[1] Mechanism: The meta-fluorine substituent directs cyclization to two ortho positions:[1]

  • Para to Fluorine: Yields 7-fluoro (Major, Desired).[1]

  • Between Fluorine and Amine: Yields 5-fluoro (Minor, Undesired).[1]

Diagnosis: Separating these isomers at the final ester stage is difficult due to similar solubilities.[1] Separation must occur at the Aldehyde intermediate stage (2-chloro-7-fluoroquinoline-3-carbaldehyde).[1]

Corrective Protocol: Solvent-Switch Recrystallization Do not proceed to oxidation/esterification until the aldehyde is >98% pure.[1]

Parameter7-Fluoro Isomer (Desired)5-Fluoro Isomer (Impurity)
Solubility in EtOAc ModerateHigh
Solubility in Hexane LowModerate
Crystal Habit NeedlesAmorphous/Plates

Purification Step:

  • Isolate the crude aldehyde solid.[1]

  • Resuspend in Ethyl Acetate (EtOAc) (5 vol). Heat to reflux.[1][2]

  • Slowly add Hexanes (5 vol) while maintaining reflux.

  • Cool slowly to 0°C. The 7-fluoro isomer crystallizes out; the 5-fluoro isomer remains in the mother liquor.

  • Pass Criteria: 1H NMR check. The C5-H proton (doublet of doublets) in the 7-fluoro isomer appears distinct from the C-H signals of the 5-fluoro isomer.[1]

Phase 3: Quenching (The Safety Critical Step)

Issue: Violent Decomposition & "Delayed Exotherm"

Symptom: Eruption of reaction mixture upon water addition; loss of yield to "tar."[1]

Diagnosis: Directly adding water to the reaction vessel (Forward Quench) is dangerous.[1] The excess POCl

1

1

Corrective Protocol: The Reverse Quench

  • Preparation: Prepare a separate vessel with crushed ice/water (10 vol).

  • Transfer: Transfer the hot reaction mixture into the ice water slowly.

  • Temperature Control: Maintain quench mass at 0–10°C .

  • Neutralization: After addition, buffer with Sodium Acetate (NaOAc) to pH ~4–5.

    • Why? Strong acidic conditions (pH < 1) promote hydrolysis of the 2-chloro group to 2-hydroxy.[1]

Visual Workflow: Synthesis & Logic

Figure 1: Reaction Workflow & Isomer Logic

GstartStart: 3-FluoroacetanilidevilsmeierVilsmeier Reagent Prep(POCl3 + DMF, <10°C)start->vilsmeierDissolvecyclizationCyclization (Meth-Cohn)(Heat to 85°C)vilsmeier->cyclizationAdd SubstrateintermediateCrude Aldehyde Mixture(7-F Major / 5-F Minor)cyclization->intermediateReverse QuenchdecisionIsomer Check (HPLC)intermediate->decisionpurificationRecrystallization(EtOAc/Hexanes)decision->purification>2% 5-F IsomeroxidationOxidation(NaClO2 / H2O2)decision->oxidation<2% 5-F Isomerpurification->decisionRe-analyzeesterificationEsterification(MeOH / H2SO4)oxidation->esterificationfinalFinal Product:Methyl 2-chloro-7-fluoro...esterification->final

Caption: Process flow for the Meth-Cohn synthesis, emphasizing the critical purification loop for isomer control prior to downstream functionalization.

Frequently Asked Questions (FAQs)

Q1: My final ester product contains a "hydrolyzed" impurity (M+ - 18 mass difference). What is it? A: This is likely Methyl 7-fluoro-2-hydroxyquinoline-3-carboxylate .[1]

  • Cause: The 2-chloro group is reactive.[1][3][4][5][6] If your esterification conditions are too wet or if the quenching of the Vilsmeier step was too acidic/hot, the chlorine is displaced by water (S

    
    Ar).[1]
    
  • Fix: Ensure anhydrous conditions during esterification (use SOCl

    
    /MeOH rather than H
    
    
    SO
    
    
    /MeOH if water is present). During the Vilsmeier quench, keep the pH buffered (NaOAc) and temperature low.

Q2: Can I perform the oxidation and esterification in one pot? A: Yes, but it is risky on a large scale.[1]

  • Method: The "Pinnick Oxidation" (NaClO

    
    ) yields the acid cleanly.[1] You can then extract the acid into an organic solvent (DCM), dry it thoroughly, and add oxalyl chloride/DMF to make the acid chloride, followed by Methanol quench.
    
  • Recommendation: Isolate the carboxylic acid solid. It purges remaining phosphorus salts carried over from the Vilsmeier step.[1]

Q3: Why is the yield dropping significantly upon scaling from 10g to 100g? A: This is almost always due to Heat Transfer Limitations during the POCl

  • Explanation: On a small scale, heat dissipates quickly.[1] On a large scale, localized hot spots form, degrading the Vilsmeier reagent or causing tar formation.[1]

  • Fix: Switch from magnetic stirring to overhead mechanical stirring. Reduce the addition rate of POCl

    
     by 50%.
    

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1]

  • BenchChem Technical Support. (2025). Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.[1][7][8]

  • Stanford Environmental Health & Safety. (2023).[1] Scale-Up Reaction Safety Guide.[1][1]

  • Organic Process Research & Development. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation (POCl3).

Validation & Comparative

Comprehensive Guide: 13C NMR Chemical Shifts for 2-Chloro-7-Fluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloro-7-fluoroquinoline scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a key intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics and novel antimalarial agents. Its structural duality—combining the labile 2-chloro "handle" for nucleophilic substitution (SNAr) with the metabolic stability and lipophilicity of the 7-fluoro substituent—makes it a high-value target.

This guide provides a rigorous analysis of the 13C NMR spectral signature of this scaffold. Unlike simple aromatics, this system exhibits complex spin-spin coupling due to the fluorine atom (


F, spin 1/2), resulting in characteristic splitting patterns that are diagnostic for structural validation.

Structural Assignment & Numbering

To interpret the NMR data correctly, we must first establish the IUPAC numbering scheme. The fluorine at position 7 and chlorine at position 2 create a unique electronic environment.

Electronic Environment Analysis
  • C2 (2-Chloro): The chlorine atom exerts a strong inductive effect (-I) and a mesomeric effect (+M), but the inductive withdrawal dominates at the alpha position, significantly deshielding C2.

  • C7 (7-Fluoro): Fluorine is the most electronegative element, causing extreme deshielding at C7 (ipso) and distinct splitting of neighboring carbons via scalar coupling (

    
    ).
    
Scaffold Visualization

The following diagram illustrates the numbering and key electronic interactions.

G C2 C2 (Cl-substituted) C3 C3 C2->C3 Cl Cl C2->Cl -I Effect C4 C4 C3->C4 C4a C4a (Bridge) C4->C4a C5 C5 C4a->C5 N1 N1 C4a->N1 C6 C6 (Ortho to F) C5->C6 C7 C7 (F-substituted) C6->C7 C8 C8 (Ortho to F) C7->C8 F F C7->F J-Coupling Source C8a C8a (Bridge) C8->C8a C8a->C4a Fused C8a->N1 N1->C2

Figure 1: Connectivity and electronic influence map of 2-chloro-7-fluoroquinoline.

13C NMR Spectral Data Analysis

The following data synthesizes experimental trends from analogous quinoline systems and calculated substituent chemical shifts (SCS). The defining feature of this spectrum is the C-F coupling , which turns single carbon peaks into doublets (d).

Chemical Shift & Coupling Constant Table

Solvent: CDCl3 | Reference: TMS (0.00 ppm)

Carbon PositionChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
C2 150.5 - 152.0 Singlet (s)-Deshielded by adjacent N and Cl (Alpha effect).
C3 123.5 - 124.5 Singlet (s)-Shielded (

-position to Cl).
C4 138.5 - 139.5 Singlet (s)< 2 HzTypical quinoline C4; remote from F.
C4a 126.0 - 127.0 Doublet (d)

Bridgehead carbon; weak long-range coupling.
C5 128.5 - 129.5 Doublet (d)

Meta to F; distinct splitting observed.
C6 116.0 - 117.5 Doublet (d)

Ortho to F; significant shielding & splitting.
C7 163.0 - 165.0 Doublet (d)

Ipso carbon. Massive coupling & deshielding.
C8 113.5 - 115.0 Doublet (d)

Ortho to F; shielded by F resonance effect.
C8a 148.0 - 149.0 Doublet (d)

Bridgehead adjacent to N; meta coupling to F.
Deep Dive: The Fluorine Fingerprint

The presence of fluorine at C7 creates a predictable "coupling tree" that validates the substitution pattern:

  • The Ipso Carbon (C7): Appears as a wide doublet (~250 Hz separation). In low-resolution spectra, this might look like two distinct peaks, but they are centered around ~164 ppm.

  • The Ortho Carbons (C6, C8): These appear as clear doublets with

    
     values of 20–25 Hz. C8 is typically more upfield (shielded) than C6 due to the combined resonance effects of F and the ring nitrogen.
    
  • The Meta Carbons (C5, C8a): These show smaller couplings (~10 Hz). C8a is easily identified by its downfield shift (~148 ppm) due to the adjacent Nitrogen.

Comparative Analysis: Alternatives & Analogs

To understand the specific shifts of the 2-Cl-7-F scaffold, it is useful to compare it with its parent and mono-substituted analogs.

CompoundC2 Shift (ppm)C7 Shift (ppm)Key Spectral Feature
Quinoline (Parent) 150.2129.4Simple aromatic signals; no splitting.
2-Chloroquinoline 151.7130.1C2 deshielded by Cl; C3 shielded.
7-Fluoroquinoline 150.5163.8 (d,

)
C7 doublet; C2 is normal.
2-Chloro-7-Fluoroquinoline 151.5 164.0 (d,

)
Combination of C2 deshielding + C7 splitting.

Insight: The chlorination at C2 has a negligible effect on the chemical shift of C7 (and vice versa), demonstrating that the two rings (pyridine-like and benzene-like) operate relatively independently in terms of inductive influence, although resonance effects are communicated through the planar system.

Experimental Protocol for Validation

To reproduce these results, the following synthesis and characterization workflow is recommended.

A. Synthesis (The Grohe-Type Approach)

While direct chlorination is possible, a common high-purity route involves:

  • Starting Material: 3-chloro-4-fluoroaniline.

  • Cyclization: Reaction with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization in diphenyl ether.

  • Chlorination: Treatment of the resulting 7-fluoro-4-hydroxyquinoline with POCl3.

B. NMR Acquisition Parameters

Because C-F coupling splits the carbon signal intensity, signal-to-noise (S/N) ratio is critical.

  • Solvent: CDCl3 (preferred for resolution) or DMSO-d6 (if solubility is poor).

  • Pulse Sequence: Standard zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C2, C4a, C7, C8a) have long T1 relaxation times. Insufficient delay will suppress the diagnostic C7 doublet.

  • Scans (NS): Minimum 1024 scans for a 10mg sample to clearly resolve the small

    
     couplings.
    
C. Workflow Diagram

Workflow start Start: 3-Chloro-4-fluoroaniline step1 Cyclization (EMME + Heat) -> 7-Fluoro-4-hydroxyquinoline start->step1 Gould-Jacobs step2 Chlorination (POCl3) -> 2-Chloro-7-fluoroquinoline step1->step2 Nucleophilic Sub. purify Purification (Column Chromatography, Hex:EtOAc) step2->purify nmr_prep NMR Prep (Dissolve in CDCl3, 15mg/0.6mL) purify->nmr_prep nmr_run Acquisition (13C w/ 1H Decoupling, D1=3s) nmr_prep->nmr_run analysis Data Analysis (Verify J-Couplings at C7, C6, C8) nmr_run->analysis

Figure 2: Experimental workflow from synthesis to spectral validation.

References

  • Structural Dynamics of Fluoroquinolones: Jadrijević-Mladar Takač, M. "Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics." Acta Pharm.2010 , 60, 237–254. Link

  • C-F Coupling Constants: Emsley, J. W., Phillips, L., & Wray, V. "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy, 1976, 10, 83-756.
  • DFT Prediction of Fluoroquinolones: Salsi, I., et al. "DFT Calculations of 13C NMR Chemical Shifts and F-C Coupling Constants of Ciprofloxacin." Magnetic Resonance in Chemistry, 2019 , 57(4), S75-S84.[1] Link

  • General Quinoline Data: Pretsch, E., Bühlmann, P., & Badertscher, M.
  • Synthesis Route (Grohe Method): Grohe, K., & Heitzer, H. "Cycloacylation of enamines. I. Synthesis of fluoroquinolonecarboxylic acids." Liebigs Annalen der Chemie, 1987, 1987(1), 29-37.

Sources

Precision Structural Analysis: 19F NMR vs. Conventional Methods for 7-Fluoroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 7-fluoroquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors and fluoroquinolone antibiotics. The fluorine atom at the C7 position is not merely a metabolic blocker; it is a critical electronic modulator that influences pKa, lipophilicity, and binding affinity.

While 1H NMR and Mass Spectrometry (MS) remain workhorses in the lab, they often fail to provide unambiguous resolution when analyzing complex biological mixtures or distinguishing between positional isomers (e.g., 6-fluoro vs. 7-fluoro derivatives) in early-stage synthesis.

This guide argues that 19F NMR is the superior analytical modality for this specific scaffold. It combines the sensitivity of proton NMR with the background-free specificity of mass spectrometry, offering a "spy" capability into the local electronic environment of the drug candidate.

Comparative Analysis: 19F NMR vs. Alternatives

The following matrix objectively compares 19F NMR against standard characterization techniques for fluoroquinolines.

Table 1: Performance Comparison Matrix
Feature19F NMR 1H NMR Mass Spectrometry (MS) X-Ray Crystallography
Regioisomer Discrimination Superior. High chemical shift dispersion (~300 ppm range) makes 6-F, 7-F, and 8-F isomers distinct singlets.Moderate. Requires complex coupling analysis (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

); often suffers from overlap in the aromatic region (7.0–8.5 ppm).
Low. Isomers have identical m/z; requires MS/MS fragmentation analysis which is often inconclusive for positional isomers.Absolute. The gold standard, but requires single crystals (time-consuming/difficult).
Biological Background Silent. No endogenous fluorine in biological media; ideal for binding studies.Noisy. Massive interference from water, buffers, and protein signals.Variable. Matrix effects and ionization suppression can skew quantification.N/A
Sample Recovery 100% (Non-destructive). 100% (Non-destructive). 0% (Destructive). 100% (Non-destructive).
Quantitative Precision High. qNMR is robust if

relaxation is managed.
High. Standard for purity, but integration errors occur due to overlap.Moderate/High. Requires isotopically labeled internal standards for high precision.N/A
The "Why" Behind the Science
  • Chemical Shift Anisotropy (CSA): The fluorine nucleus typically has a large CSA. In 7-fluoroquinoline, the nitrogen atom in the pyridine ring exerts a strong inductive effect. In 19F NMR, this results in significant chemical shift differences based on the distance from the nitrogen. In 1H NMR, these electronic perturbations are often dampened by the carbon framework.

  • Solvent Effects: 19F chemical shifts are hypersensitive to solvent polarity and hydrogen bonding. A 7-fluoroquinoline derivative will show a distinct shift in DMSO-

    
     vs. CDCl
    
    
    
    due to H-bonding at the quinoline nitrogen, which indirectly shields/deshields the C7-F. This "solvent-induced shift" is a secondary validation tool unavailable in MS.

Decision Framework: When to Use Which Method

The following logic flow illustrates the optimal analytical path for characterizing fluorinated scaffolds.

AnalyticalDecisionMatrix Start Analytical Challenge Isomer Isomer Differentiation (6-F vs 7-F) Start->Isomer Binding Protein Binding / Affinity (Kd Measurement) Start->Binding Purity Purity / Quantitation Start->Purity F19 19F NMR (High Dispersion) Isomer->F19 Primary Choice (Distinct Shifts) H1 1H NMR (Coupling Analysis) Isomer->H1 Secondary (If F-NMR unavailable) Binding->F19 Gold Standard (No Background) Binding->H1 Difficult (Signal Overlap) Purity->F19 qNMR (Specific) Purity->H1 General MS LC-MS/MS Purity->MS Trace Impurities

Figure 1: Analytical Decision Matrix. This workflow prioritizes 19F NMR for isomer differentiation and biological binding studies due to its unique spectral properties.

Experimental Protocol: 19F NMR Characterization

To achieve reproducible data, particularly for publication or regulatory submission, strict adherence to relaxation parameters is required. Fluorine nuclei often have longer longitudinal relaxation times (


) than protons.
A. Sample Preparation[2][3][4][5][6][7]
  • Solvent Selection: Use DMSO-

    
      for polar derivatives (common in drugs) or CDCl
    
    
    
    for lipophilic intermediates.
    • Note: Consistency is vital.[1] The shift of Ar-F can move 1-2 ppm between solvents.

  • Concentration: 1–10 mM is sufficient for characterization. For qNMR, accurate weighing (±0.01 mg) is mandatory.

  • Internal Standard (IS):

    • 
      -Trifluorotoluene (
      
      
      
      -63.7 ppm):
      Good general standard.
    • Fluorobenzene (

      
       -113.1 ppm):  Closer to the quinoline signal but ensure no overlap.
      
    • Avoid: TFA (Trifluoroacetic acid) if the pH is not controlled, as its shift is pH-dependent.

B. Acquisition Parameters (The "Senior Scientist" Setup)
  • Pulse Sequence: zgig (Inverse gated decoupling).

    • Reason: Decouples protons to collapse multiplets into singlets (increasing S/N) but suppresses the Nuclear Overhauser Effect (NOE) to ensure integration is quantitative.

  • Spectral Width (SW): 200–300 ppm. Center the offset (O1P) around -120 ppm.

  • Relaxation Delay (D1):

    • Critical Step: Measure

      
       using an inversion-recovery experiment.
      
    • For 7-fluoroquinoline,

      
       is typically 1–3 seconds.
      
    • Set D1

      
       (approx. 15–20 seconds) for qNMR. For qualitative structural ID, D1 = 2 seconds is acceptable.
      
  • Scans (NS): 64–128 scans (usually sufficient due to high sensitivity).

C. Workflow Diagram

ExperimentalWorkflow cluster_QC Quality Control Prep Sample Prep (DMSO-d6 + Int. Std) Shim Shimming (Automated + Manual) Prep->Shim T1_Meas T1 Measurement (Inversion Recovery) Shim->T1_Meas Param_Set Set D1 > 5*T1 Select 'zgig' T1_Meas->Param_Set Acq Acquisition (19F{1H}) Param_Set->Acq Process Processing (LB=1.0 Hz, Baseline Corr) Acq->Process

Figure 2: Validated 19F NMR Workflow. The inclusion of T1 measurement is the critical step often skipped by novices, leading to non-quantitative results.

Data Interpretation & Mechanistic Insights

Regioisomer Identification

In a 7-fluoroquinoline system, the chemical shift is governed by the Mesomeric (+M) and Inductive (-I) effects relative to the quinoline nitrogen.

  • 7-Fluoroquinoline: The fluorine is meta to the ring nitrogen (in the fused system context). Expected shift: -110 to -125 ppm .

  • 6-Fluoroquinoline: The fluorine is para-like to the nitrogen. Resonance effects differ, typically causing a downfield shift relative to the 7-position.

  • 8-Fluoroquinoline: The fluorine is peri to the nitrogen. The "peri-effect" and potential H-bonding with N-H (if protonated) or lone pair repulsion causes significant deshielding.

Coupling Constants ( -Coupling)

Even in proton-coupled 19F NMR, the splitting pattern validates the substitution pattern:

  • 
     (Ortho):  8–11 Hz. (e.g., Coupling to H6 and H8).
    
  • 
     (Meta):  5–7 Hz. (e.g., Coupling to H5).
    
  • Protocol Tip: Run a coupled 19F spectrum (zg) alongside the decoupled one. If you see a triplet of doublets, you can map the neighbors (H6, H8, H5) to confirm the C7 position.

References

  • Introduction to Fluorine NMR: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • 19F in Drug Discovery: Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2232. Link

  • Solvent Effects: Rosenau, T., et al. (2018). Solvent instabilities of 19F NMR internal standards. Analytical Chemistry, 90(24), 14109-14113. Link

  • Quantitative NMR (qNMR): Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Principles applied to 19F). Link

  • Chemical Shifts of Fluoroquinolines: (General Reference) Cambridge Isotope Laboratories 19F NMR Chemical Shift Data. Link

Sources

A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Quinoline derivatives, a class of heterocyclic compounds, are of significant interest due to their broad spectrum of biological activities, including potential anticancer and antimalarial properties.[1] This guide provides an in-depth analysis of High-Resolution Mass Spectrometry (HRMS) data for a key synthetic intermediate, methyl 2-chloro-7-fluoroquinoline-3-carboxylate. We will explore the experimental rationale, present the mass spectral data, and compare the capabilities of HRMS with other common analytical techniques for the characterization of such compounds.

The Critical Role of HRMS in Small Molecule Characterization

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for determining the exact molecular masses of compounds.[2] Its high accuracy is instrumental in identifying molecular structures, from small organic molecules to large biomacromolecules.[2] For novel compounds like methyl 2-chloro-7-fluoroquinoline-3-carboxylate, HRMS provides a high degree of confidence in confirming the elemental composition, a critical step in verifying the successful synthesis of the target molecule.[3] The ability of HRMS to deliver high-confidence species identification through accurate mass measurements and relative isotopic abundances sets it apart from lower-resolution techniques.[3]

Experimental Approach to HRMS Analysis

The acquisition of high-quality HRMS data necessitates careful consideration of the experimental parameters. For a small molecule such as methyl 2-chloro-7-fluoroquinoline-3-carboxylate, a direct infusion into an Orbitrap mass spectrometer is a common and effective approach.[4] This method allows for high-resolution and high mass accuracy analysis.[4]

Sample Preparation

Proper sample preparation is crucial for obtaining reliable HRMS data. The following protocol is recommended:

  • Dissolution: Dissolve approximately 1 mg of the synthesized methyl 2-chloro-7-fluoroquinoline-3-carboxylate in 1 mL of a high-purity solvent, such as methanol or acetonitrile (LC-MS grade).[4]

  • Dilution: Prepare a working solution with a concentration between 1 and 50 μM in a 50-80% methanol or acetonitrile solution.[4]

  • Blank: A blank sample of the solvent used for dissolution and dilution should also be prepared to be used as a reference.[4]

Instrumentation and Parameters

An Orbitrap mass spectrometer, capable of resolving powers up to 120,000, is well-suited for this analysis.[5] The high resolving power allows for the discrimination of ions of interest from interfering ions with very small mass differences.[5]

ParameterValue/SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules. The quinoline nitrogen is basic and readily protonated, making positive mode ideal.
Mass Analyzer OrbitrapProvides high resolution and mass accuracy, essential for unambiguous elemental composition determination.[5]
Scan Range m/z 50-500This range comfortably covers the expected molecular ion and potential fragment ions of the target compound.
Resolution 120,000 FWHM at m/z 200High resolution is critical to accurately determine the monoisotopic mass and resolve isotopic patterns.[5]
Collision Energy (for MS/MS) Stepped (e.g., 10, 20, 40 eV)Varying the collision energy allows for controlled fragmentation, providing valuable structural information.

Interpreting the HRMS Data of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

The expected molecular formula for methyl 2-chloro-7-fluoroquinoline-3-carboxylate is C₁₁H₇ClFNO₂. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

Full Scan MS Data

The full scan HRMS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high mass accuracy of the Orbitrap analyzer allows for the experimental mass to be determined with a very low ppm (parts per million) error compared to the theoretical mass.

Theoretical [M+H]⁺Observed [M+H]⁺Mass Error (ppm)Elemental Composition
239.0171Hypothetical: 239.0173Hypothetical: 0.84C₁₁H₈ClFNO₂⁺

Note: The observed data is hypothetical but represents a typical result from an HRMS experiment.

The isotopic pattern observed in the mass spectrum provides further confirmation of the elemental composition. The presence of chlorine (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a distinct M+2 peak with approximately one-third the intensity of the monoisotopic peak.

MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of the precursor ion ([M+H]⁺). The fragmentation pattern of quinoline derivatives is influenced by the substituents on the ring system.[6]

Based on known fragmentation patterns of similar compounds, the following fragmentation pathways can be anticipated for methyl 2-chloro-7-fluoroquinoline-3-carboxylate:

  • Loss of Methyl Radical (•CH₃): A common fragmentation for methyl esters, leading to the [M+H - CH₃]⁺ ion.

  • Loss of Methanol (CH₃OH): Elimination of methanol from the ester group, resulting in the [M+H - CH₃OH]⁺ ion.

  • Loss of Carbon Monoxide (CO): Decarbonylation is a frequent fragmentation pathway for heterocyclic compounds.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the quinoline ring itself, involving the nitrogen atom.[6][7]

Fragmentation_Pathway M_H [M+H]⁺ m/z 239.0171 Frag1 [M+H - •CH₃]⁺ m/z 224.0015 M_H->Frag1 - •CH₃ Frag2 [M+H - CH₃OH]⁺ m/z 206.9916 M_H->Frag2 - CH₃OH Frag3 [Frag2 - CO]⁺ m/z 178.9967 Frag2->Frag3 - CO Frag4 [Frag3 - HCN]⁺ m/z 151.9899 Frag3->Frag4 - HCN

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool for structural confirmation, a comprehensive characterization of a novel compound often involves cross-validation with other analytical methods.[1]

TechniqueInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, retention timeQuantitative, widely availableLimited structural information
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivativesHigh separation efficiencyRequires derivatization for non-volatile compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation (¹H, ¹³C, ¹⁹F)Unparalleled for structure determinationLower sensitivity than MS, larger sample amount needed
Infrared (IR) Spectroscopy Functional group identificationQuick, non-destructiveProvides general rather than specific structural information

Analytical_Workflow Synthesis Synthesis of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate Purification Purification Synthesis->Purification HRMS HRMS Analysis (Elemental Composition, Fragmentation) Purification->HRMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Detailed Structure) Purification->NMR HPLC HPLC Analysis (Purity) Purification->HPLC IR IR Spectroscopy (Functional Groups) Purification->IR Characterization Complete Structural Characterization HRMS->Characterization NMR->Characterization HPLC->Characterization IR->Characterization

Conclusion

High-Resolution Mass Spectrometry is an indispensable technique for the rapid and accurate characterization of novel small molecules like methyl 2-chloro-7-fluoroquinoline-3-carboxylate. Its ability to provide exact mass measurements and detailed fragmentation information offers a high degree of confidence in structural assignments. When used in conjunction with other analytical techniques such as NMR and HPLC, a complete and unambiguous structural elucidation can be achieved, which is fundamental for advancing drug discovery and development programs.

References

  • UTMB. HRMS Analysis of Small Molecules. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • PMC. Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. [Link]

  • Waters. High Sensitivity Bioanalysis for Small Drug-Like Compounds in Human Plasma using Microflow LC and High Resolution Mass Spectrometry. [Link]

  • PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

  • SpringerLink. Determination of Some Quinoline Derivatives with Organic Brominating Agents. [Link]

  • RSC Publishing. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. [Link]

  • ScienceDirect. Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. [Link]

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

  • Der Pharma Chemica. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences. Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. [Link]

  • ACS Publications. Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. [Link]

  • UU Research Portal. A large scale multi-laboratory suspect screening of pesticide metabolites in human biomonitoring. [Link]

  • Waters. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. [Link]

  • PMC. Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • UAL. Accurate Mass Pesticide Database by LC-HRMS. [Link]

  • Dergipark. Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. [Link]

  • PMC. 2-Chloro-7-methylquinoline-3-carbaldehyde. [Link]

  • Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.

Sources

FTIR absorption bands for quinoline-3-carboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the FTIR Spectroscopy of Quinoline-3-Carboxylate Esters

Introduction

Quinoline-3-carboxylate esters represent a privileged scaffold in medicinal chemistry and materials science. Their derivatives have been investigated for a range of pharmacological activities, making a thorough understanding of their structural characteristics essential for researchers in drug development and chemical synthesis.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a molecular fingerprint, revealing the key functional groups present in a sample.

This guide provides an in-depth analysis of the characteristic FTIR absorption bands of quinoline-3-carboxylate esters. Moving beyond a simple list of frequencies, we will explore the causality behind these vibrations, compare the spectra with relevant analogues to highlight key differences, and provide a validated experimental protocol for acquiring high-fidelity data.

Fundamental Principles of Vibrational Spectroscopy

Infrared radiation interacts with a molecule, causing its bonds to vibrate in specific ways, primarily through stretching (the distance between atoms changes) and bending (the angle between atoms changes). For a vibration to be IR-active, it must cause a change in the molecule's dipole moment. The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects. An FTIR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), where specific peaks correspond to the vibrational energies of the molecule's functional groups.

Anatomy of the Quinoline-3-Carboxylate Ester Spectrum

The FTIR spectrum of a quinoline-3-carboxylate ester is a composite of vibrations from the quinoline ring system and the ester functional group. We will dissect the spectrum into its key regions and assign the characteristic absorption bands.

The Carbonyl (C=O) Stretching Vibration: The Signature Peak

The most intense and readily identifiable peak in the spectrum is the carbonyl (C=O) stretching vibration of the ester group.

  • Wavenumber: Typically observed in the range of 1730-1715 cm⁻¹ .[3][4][5]

  • Expertise & Causality: This is a strong, sharp absorption due to the large change in dipole moment during the stretching vibration of the highly polar C=O bond.[5] The position of this band is sensitive to its electronic environment. In quinoline-3-carboxylate esters, the carbonyl group is conjugated with the aromatic quinoline ring. This resonance effect delocalizes the pi-electrons, slightly weakening the C=O double bond character and thus lowering its stretching frequency compared to a simple, non-conjugated aliphatic ester (which typically appears at 1750-1735 cm⁻¹).[3][4]

The Ester C-O and Quinoline Ring Vibrations (1650-1000 cm⁻¹)

This complex region, often part of the "fingerprint region," contains a wealth of structural information from both the ester linkage and the aromatic system.

  • Quinoline Ring C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings give rise to a series of medium-to-strong peaks typically found between 1620 cm⁻¹ and 1450 cm⁻¹ .[6][7] These bands are characteristic of aromatic and heteroaromatic systems.

  • Ester C-O-C Stretching: The ester linkage features two distinct C-O single bond stretching vibrations. These are crucial for confirming the ester functionality alongside the C=O peak.

    • Asymmetric C-O-C Stretch (O=C-O): This appears as a strong band, typically between 1300 cm⁻¹ and 1200 cm⁻¹ . For aromatic esters, this band is often intense and found at the higher end of the range.[3]

    • Symmetric C-O-C Stretch (O-C-C): This vibration is generally weaker and appears in the 1150-1000 cm⁻¹ region.[3]

C-H Stretching Vibrations (3150-2850 cm⁻¹)

The high-frequency region of the spectrum is dominated by C-H stretching vibrations, which can be used to distinguish between aromatic and aliphatic protons.

  • Aromatic C-H Stretch: The stretching of C-H bonds on the quinoline ring occurs at wavenumbers above 3000 cm⁻¹ , typically in the 3100-3020 cm⁻¹ range.[7][8] These bands are usually of weak to medium intensity.

  • Aliphatic C-H Stretch: The C-H bonds of the alkyl portion of the ester group (e.g., the ethyl group in ethyl quinoline-3-carboxylate) absorb below 3000 cm⁻¹ , typically in the 2980-2850 cm⁻¹ range.[4] The presence of both aromatic and aliphatic C-H stretches is a key feature of these molecules.

C-H Out-of-Plane Bending (Below 900 cm⁻¹)

The pattern of strong absorptions in the 900-700 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic rings.[9] The specific frequencies of these C-H "out-of-plane" (OOP) bending vibrations can help confirm the arrangement of hydrogen atoms on the quinoline nucleus.

Comparative Spectral Analysis

To fully appreciate the spectral features of a quinoline-3-carboxylate ester, it is instructive to compare it with its precursors and simpler analogues. The following table summarizes the key diagnostic differences using ethyl quinoline-3-carboxylate as a representative example.

Vibrational Mode Ethyl Quinoline-3-carboxylate Quinoline-3-carboxylic Acid Quinoline Ethyl Acetate (Aliphatic Ester)
O-H Stretch (Acid) Absent~3300-2500 cm⁻¹ (Very broad, strong)[3][10]AbsentAbsent
Aromatic C-H Stretch ~3100-3020 cm⁻¹ (w-m)~3100-3020 cm⁻¹ (w-m)~3100-3020 cm⁻¹ (w-m)[8]Absent
Aliphatic C-H Stretch ~2980-2850 cm⁻¹ (m)AbsentAbsent~2980-2850 cm⁻¹ (m)
C=O Stretch (Ester) ~1720 cm⁻¹ (vs, sharp)AbsentAbsent~1740 cm⁻¹ (vs, sharp)
C=O Stretch (Acid) Absent~1710-1700 cm⁻¹ (s, broad)[10]AbsentAbsent
C=C, C=N Ring Stretch ~1620-1450 cm⁻¹ (m-s)~1620-1450 cm⁻¹ (m-s)~1620-1450 cm⁻¹ (m-s)Absent
C-O-C Asymmetric Stretch ~1250 cm⁻¹ (s)N/A (Has C-O stretch ~1300 cm⁻¹)Absent~1240 cm⁻¹ (s)

(vs = very strong, s = strong, m = medium, w = weak)

This comparison clearly illustrates how esterification of the carboxylic acid results in the disappearance of the broad O-H stretch and the appearance of sharp, distinct ester C=O and C-O-C stretching bands.

Experimental Protocol: The KBr Pellet Method for Solid Samples

This protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of a solid quinoline-3-carboxylate ester. The key to a good spectrum is minimizing moisture contamination and ensuring the sample is homogeneously dispersed in the KBr matrix.[11]

Materials and Equipment
  • FTIR Spectrometer

  • Agate mortar and pestle[12]

  • Hydraulic press with pellet die set (e.g., 13 mm)

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven (e.g., at 100-110 °C) and stored in a desiccator.[11][13]

  • Analytical balance

  • Heat lamp (optional)

Step-by-Step Methodology
  • Background Spectrum Acquisition: Before preparing the sample, run a background scan with the empty sample compartment. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and will be automatically subtracted from the sample spectrum. For pellet analysis, a more accurate background can be obtained using a pure KBr pellet.[12]

  • Sample Preparation: Weigh approximately 1-2 mg of the solid quinoline-3-carboxylate ester sample.[12][13]

  • Grinding and Mixing: Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.[12] First, grind the 1-2 mg sample in the agate mortar to a very fine powder. Then, add the KBr to the mortar. Mix gently but thoroughly with the sample until the mixture is uniform.[11] Critical Insight: The goal is to disperse the sample particles within the KBr matrix, not to grind the KBr itself excessively, which can increase moisture absorption.[11][14] Work quickly to minimize exposure to atmospheric moisture.[12]

  • Loading the Die: Carefully transfer a portion of the mixture into the pellet die body, ensuring an even layer. Too much powder will create an opaque pellet that absorbs too much light.[11]

  • Pressing the Pellet: Assemble the die and place it in the hydraulic press. Apply pressure gradually up to 8-10 metric tons.[13] Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent or translucent disc.[11]

  • Pellet Inspection: Carefully release the pressure and disassemble the die. A high-quality pellet should be transparent or translucent and free of cracks.[13] An opaque or cloudy pellet may result from insufficient grinding, excess sample concentration, or moisture contamination.[11][14]

  • Sample Spectrum Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum. The strongest absorption peak should ideally have a transmittance between 10% and 0% but should not be completely flat at 0% (saturated).[12] If peaks are saturated, remake the pellet with a lower sample-to-KBr ratio.[14][15]

Workflow for KBr Pellet Preparation and Analysis

The following diagram outlines the critical workflow for obtaining a reliable FTIR spectrum using the KBr pellet method.

FTIR_Workflow cluster_mix Pellet Formation cluster_acq Data Acquisition Dry_KBr Dry KBr Powder (Oven/Desiccator) Mix Add ~150 mg KBr & Mix Thoroughly Grind_Sample Grind 1-2 mg Sample (Fine Powder) Load_Die Load Die Set Mix->Load_Die Press Apply 8-10 Tons Pressure Inspect Inspect Pellet (Transparency) Run_Sample Acquire Sample Spectrum Inspect->Run_Sample Run_Bkg Acquire Background (Empty or KBr Pellet) Run_Bkg->Run_Sample Analyze Analyze & Assign Peaks

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The FTIR spectrum of a quinoline-3-carboxylate ester is rich with information. By systematically analyzing the key vibrational regions, a researcher can confidently confirm the presence of the defining functional groups. The sharp, strong carbonyl absorption near 1720 cm⁻¹, combined with C-O stretches between 1300-1000 cm⁻¹, confirms the ester. The presence of both aromatic ( >3000 cm⁻¹) and aliphatic ( <3000 cm⁻¹) C-H stretches, along with the characteristic quinoline ring vibrations, completes the structural identification. Following a rigorous experimental protocol, such as the KBr pellet method detailed here, ensures that the resulting spectrum is both accurate and reproducible, providing a solid foundation for further research and development.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from Shimadzu Corporation website. [Link]

  • Helsinki.fi. (n.d.). Quick User Guide for FT-IR. Retrieved from University of Helsinki website. [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from Kintek Press website. [Link]

  • El-Azazy, M., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from The University of the West Indies at Mona, Jamaica website. [Link]

  • Struga, M., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

  • Sangeetha, C. C., et al. (2011). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Archives of Physics Research. [Link]

  • ResearchGate. (2025, August 7). Characterizing Anharmonic Vibrational Modes of Quinones with Two-Dimensional Infrared Spectroscopy. Retrieved from ResearchGate. [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). Infrared Spectral-Structural Correlations of Quinolines. ACS Publications. [Link]

  • Arjunan, V., et al. (2012). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics. [Link]

  • Mary, Y. S., & Arjunan, V. (2014). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. International Journal of ChemTech Research. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder website. [Link]

  • Reva, I., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • Millersville University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from Millersville University website. [Link]

  • LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from LibreTexts Chemistry. [Link]

  • Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from LibreTexts Chemistry. [Link]

  • UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from University of Indonesia Scholars Hub. [Link]

  • Hassan, G. A. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. [Link]

  • Wang, H., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • ResearchGate. (n.d.). (A) FTIR spectra and (B) TGA thermogram of pure cinnoline 3, empty LCS.... Retrieved from ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. [Link]

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from Doc Brown's Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Chloroquine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chromatography in Chloroquine Synthesis

Chloroquine, a cornerstone in the treatment of malaria, undergoes a multi-step synthesis where precise control and monitoring of intermediates are paramount to ensure the purity and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the definitive analytical technique for this purpose.[1] It allows for the high-resolution separation of the main compound from its precursors, by-products, and degradation products.

This guide provides an in-depth comparison of the retention times of key chloroquinoline intermediates using a validated, stability-indicating HPLC method. We will not only present the data but also delve into the physicochemical principles governing the separation, offering researchers and drug development professionals a practical and theoretical framework for method development, validation, and troubleshooting.

Pillar 1: The Science of Separation - Expertise in Action

The chromatographic behavior of chloroquine and its intermediates is governed by their molecular structure and the interactions with the stationary and mobile phases.[2] As substituted quinolines, these compounds are basic in nature due to the nitrogen atoms in the heterocyclic ring and the aliphatic side chain.[3] Understanding these properties is key to designing a robust separation method.

The "Why" Behind Our Methodological Choices:

  • Reversed-Phase C18 Column: We select a C18 (octadecylsilane) column as our stationary phase. This non-polar phase separates compounds primarily based on their hydrophobicity. Molecules with greater non-polar character will interact more strongly with the C18 chains and thus be retained longer.[4]

  • Acidic Mobile Phase (pH 3.0): This is the most critical parameter for analyzing basic compounds like quinolines.[5] By setting the mobile phase pH well below the pKa of the quinoline nitrogens (pKa values are typically around 8-10 for the ring system and the side chain amine), we ensure that these functional groups are consistently protonated (positively charged).[3] This prevents peak tailing, which occurs when a compound exists in both ionized and non-ionized forms during its transit through the column, and leads to sharp, symmetrical peaks essential for accurate quantification.[5]

  • Mobile Phase Composition: A mixture of an aqueous buffer (dibasic sodium phosphate) and an organic modifier (methanol) is used. The organic modifier is the "strong" solvent; increasing its concentration reduces retention time.[5] Triethylamine is often added as a competing base to mask any residual, acidic silanol groups on the silica surface, further improving peak shape for basic analytes.[6]

Pillar 2: A Self-Validating Experimental Protocol

The following protocol is based on established and validated methods, such as those outlined in the United States Pharmacopeia (USP), ensuring its trustworthiness and reproducibility.[6]

Step-by-Step HPLC Methodology:

  • Buffer Preparation: Prepare a 1.4 g/L solution of anhydrous dibasic sodium phosphate in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer with a solution of 0.4% triethylamine in methanol in a 30:70 (v/v) ratio. Filter and degas the final mobile phase.

  • Standard & Sample Preparation:

    • System Suitability Solution (SST): Prepare a solution containing approximately 2.0 µg/mL each of Chloroquine Phosphate, Chloroquine Related Compound A (4,7-dichloroquinoline), and other relevant intermediates in the Mobile Phase. This solution is crucial for verifying the performance of the chromatographic system.

    • Test Solution: Accurately weigh and dissolve the sample containing chloroquinoline and its intermediates in the Mobile Phase to a known concentration (e.g., 0.3 mg/mL).

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: L1 packing C18, 4.6-mm × 25-cm; 5-µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.[6]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • System Suitability Test (SST):

    • Inject the SST solution.

    • Acceptance Criteria: The resolution between the chloroquine peak and the Chloroquine Related Compound A peak must be not less than 2.0. The tailing factor for the chloroquine peak should not be more than 2.0. The relative standard deviation for replicate injections should be not more than 0.7%.[6]

  • Analysis: Once the system passes the SST, inject the Test Solution and record the chromatogram.

Pillar 3: Comparative Data Analysis & Authoritative Grounding

The retention time of a compound is its signature under a specific set of chromatographic conditions. By comparing the retention times of various intermediates to that of the final chloroquine product, we can monitor the progress of the synthesis and identify impurities.

The data below is derived from the USP monograph for Chloroquine Phosphate, which defines the expected elution order and separation of the API from its key impurities.[6]

Table 1: Comparative HPLC Retention Data for Chloroquine and Key Intermediates

Compound NameUSP DesignationStructureRelative Retention Time (RRT)Approx. Retention Time (min)†
Chloroquine-N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine1.00~9.5
4,7-DichloroquinolineChloroquine Related Compound A4,7-dichloroquinoline[7][8]1.1~10.5
5-Chloroquine IsomerChloroquine Related Compound EN'-(5-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine[9]0.9~8.6
Additional Related Compounds (from USP)
Monoethyl ChloroquineChloroquine Related Compound DN'-(7-chloroquinolin-4-yl)-N-ethyl-pentane-1,4-diamine0.8~7.6
Chloroquine Amine OxideChloroquine Related Compound G4-[(7-Chloroquinolin-4-yl)amino]-N,N-diethylpentan-1-amine oxide0.4~3.8

†Approximate Retention Times are calculated based on a typical retention time for the main Chloroquine peak under the specified USP conditions. The Relative Retention Time (RRT) is the authoritative value for peak identification.

In-Depth Discussion of Retention Behavior
  • Chloroquine (RRT = 1.00): This is our reference compound. Its structure contains the quinoline core and the basic diethylaminopentyl side chain, which gives it a characteristic polarity and hydrophobicity.

  • 4,7-Dichloroquinoline (Compound A, RRT = 1.1): This is the primary synthetic precursor.[8] Crucially, it lacks the long, polar, and basic side chain of chloroquine. This makes the molecule significantly more non-polar (more hydrophobic). As a result, it interacts more strongly with the non-polar C18 stationary phase and is retained longer, eluting after the main chloroquine peak.[2] This excellent separation is a key quality control checkpoint.

  • 5-Chloroquine Isomer (Compound E, RRT = 0.9): This process-related impurity has the same molecular formula and side chain as chloroquine, but the chlorine atom is on position 5 of the quinoline ring instead of position 7. This subtle shift in the position of the electronegative chlorine atom slightly alters the molecule's overall dipole moment and interaction with the stationary phase, making it slightly less retained. It therefore elutes just before the main chloroquine peak.

  • Monoethyl and Amine Oxide Analogs (Compounds D & G): Compound D, which lacks one of the N-ethyl groups, is slightly more polar than chloroquine, leading to a shorter retention time (RRT=0.8). Compound G, an N-oxide metabolite, is significantly more polar due to the introduction of the oxygen atom, causing it to elute much earlier (RRT=0.4).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis process, from initial preparation to final data evaluation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare & Degas Mobile Phase (pH 3.0) equilibrate Equilibrate Column prep_mobile->equilibrate prep_sst Prepare System Suitability Solution (SST) inject_sst Inject SST prep_sst->inject_sst prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibrate->inject_sst check_sst Check SST Criteria (Resolution, Tailing) inject_sst->check_sst check_sst->equilibrate SST Fail check_sst->inject_sample SST Pass integrate Integrate Peaks inject_sample->integrate identify Identify Peaks by RRT integrate->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Sources

Melting point range verification for methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is a critical heterocyclic intermediate, frequently utilized in the synthesis of next-generation fluoroquinolone antibiotics and NaV1.8 inhibitors for pain management [1]. Due to its position as a mid-stage intermediate, literature melting point (MP) data is often proprietary or variable depending on the synthetic route (e.g., Vilsmeier-Haack cyclization vs. esterification of the acid).[1]

This guide provides a rigorous protocol for establishing and verifying the melting point range of this compound. Unlike simple commodity chemicals, the purity of this quinoline scaffold is sensitive to regioisomeric contamination (specifically the 6-fluoro isomer) and hydrolysis byproducts (the carboxylic acid).[1]

Key Performance Indicator: A narrow melting range (< 2.0 °C) is the primary indicator of isomeric purity, essential before proceeding to expensive late-stage coupling reactions.[1]

Chemical Identity & Expected Properties[1][2][3][4][5][6][7][8][9]

Before thermal analysis, the material must meet basic identity criteria.[1]

PropertySpecificationNotes
Chemical Structure Methyl 2-chloro-7-fluoroquinoline-3-carboxylateCAS: 1890846-18-0 (Generic/Related)
Molecular Formula C₁₁H₇ClFNO₂MW: 239.63 g/mol
Appearance Pale Yellow Solid [1]Darkening indicates oxidation or residual aniline.
Solubility Soluble in DCM, EtOAc, DMSO.[1]Poor solubility in water/hexanes.[1]
Key Impurities 1. 2-Chloro-7-fluoroquinoline-3-carboxylic acid (Hydrolysis product)2. 6-Fluoro regioisomer (Starting material impurity)Acid impurity significantly increases MP; Regioisomers depress MP.

Comparative Analysis: Capillary vs. DSC[1]

For this compound, relying solely on visual capillary melting point is insufficient due to the potential for sublimation and decomposition near the melting transition.[1] We compare the two standard methodologies below.

Method A: Capillary Melting Point (USP <741>)[1]
  • Principle: Visual observation of phase transition in a glass capillary.

  • Pros: Rapid, requires minimal equipment, aligns with legacy data.[1]

  • Cons: Subjective "clear point"; difficult to detect amorphous content; operator-dependent.

  • Verdict: Suitable for Routine QC of established batches.[1]

Method B: Differential Scanning Calorimetry (DSC) (USP <891>)[1]
  • Principle: Measures heat flow difference between sample and reference.

  • Pros: Quantitative (Onset Temperature, Heat of Fusion); detects polymorphs and solvates; distinguishes decomposition from melting.[1]

  • Cons: Expensive; requires careful sample encapsulation (aluminum vs. gold pans).[1]

  • Verdict: Mandatory for Reference Standard Characterization and method validation.

Performance Data Comparison (Representative)

Note: As specific literature values vary, the data below illustrates the differential behavior of pure vs. impure samples typical for this scaffold.

ParameterHigh Purity (>98% HPLC) Impure (Contains ~5% Acid) Impure (Contains ~5% Regioisomer)
Visual Range (Capillary) Sharp (e.g.,

T = 1.5 °C)
Broad & Higher (e.g.,

T > 4 °C)
Broad & Depressed (e.g.,

T > 3 °C)
DSC Onset Temperature


shifts higher

shifts lower
DSC Peak Shape Symmetrical EndothermAsymmetrical / Split PeakBroad / Shoulder present

Critical Insight: The hydrolysis impurity (Carboxylic Acid) typically has a significantly higher melting point than the ester.[1] Contamination with the acid will often raise the observed melting range, contrary to the freezing point depression rule usually seen with organic impurities.[1]

Validated Experimental Protocols

Protocol 1: Purification of Reference Standard

Before establishing a melting point specification, you must generate a reference standard.[1]

  • Dissolution: Dissolve crude solid (1.0 g) in minimum hot Ethyl Acetate (~5 mL) at 60°C.

  • Filtration: Filter hot to remove inorganic salts (e.g., KCl from cyclization).[1]

  • Crystallization: Slowly add Hexanes (approx. 5-8 mL) until turbidity persists. Cool gradually to room temperature, then to 4°C for 4 hours.

  • Isolation: Filter the pale yellow crystals. Wash with cold Hexanes/EtOAc (9:1).[1]

  • Drying: Dry under high vacuum (< 5 mbar) at 40°C for 12 hours to remove solvent lattice inclusions.

Protocol 2: Melting Point Determination (Capillary)[1]
  • Preparation: Grind the dried sample to a fine powder. Fill capillary to 3 mm height.[1] Compact by tapping.[1]

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 100°C (Estimation).[1]

    • Measurement Ramp:1.0 °C/min starting 10°C below the estimated MP.[1]

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
  • Acceptance: The range (

    
    ) must be 
    
    
    
    .

Verification Workflow (Logic Map)

The following diagram illustrates the decision logic for verifying the quality of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate based on thermal analysis.

MP_Verification Start Sample: Methyl 2-chloro-7-fluoroquinoline-3-carboxylate VisualCheck Visual Inspection: Pale Yellow Solid? Start->VisualCheck Fail_Visual Reject: Check for Oxidation/Aniline VisualCheck->Fail_Visual Dark/Brown Capillary Method A: Capillary MP (Ramp 1°C/min) VisualCheck->Capillary Pass RangeCheck Is Range < 2.0 °C? Capillary->RangeCheck DSC Method B: DSC Analysis (Confirm Onset & Purity) RangeCheck->DSC Yes (<2°C) Recrystallize Action: Recrystallize (EtOAc/Hexanes) RangeCheck->Recrystallize No (>2°C) HPLC Cross-Verify: HPLC Purity (Check for Acid/Regioisomer) DSC->HPLC Confirm Identity Recrystallize->Capillary Retest Release Release Batch (Establish Spec) HPLC->Release Purity >98%

Figure 1: Decision tree for the thermal verification of quinoline intermediates. High-contrast nodes indicate critical pass/fail checkpoints.

Scientific Rationale & Troubleshooting

Why the "Pale Yellow" Color Matters

Quinoline-3-carboxylates are electron-deficient systems. A deepening color (orange/brown) typically indicates the presence of oxidized aniline precursors (from the initial condensation step) or N-oxide formation .[1] These impurities act as crystal lattice defects, broadening the melting point.[1]

Handling "Double Melting" Peaks

If you observe a melting event followed by recrystallization and a second melt (via DSC or microscopy):

  • Cause: Polymorphism.[1] The compound may exist in a metastable kinetic form (lower MP) and a stable thermodynamic form (higher MP).[1]

  • Action: Anneal the sample or recrystallize from a slower-evaporating solvent (e.g., Isopropanol) to ensure the stable polymorph is isolated before setting the specification.

References
  • Patent CN119585247A. Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain.[1] (2025).[1][2][3] Describes the synthesis and isolation of methyl 2-chloro-7-fluoroquinoline-3-carboxylate as a pale yellow solid. Link

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Link[1]

  • United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis. Link[1]

  • PubChem. Compound Summary: 2-Chloro-7-fluoroquinoline-3-carboxylic acid (Precursor Data). Link[1]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that novel compounds like Methyl 2-chloro-7-fluoroquinoline-3-carboxylate are the lifeblood of discovery. However, their unique properties also demand a rigorous and informed approach to laboratory safety, particularly concerning waste disposal. This guide provides a comprehensive, step-by-step protocol for managing this compound's waste stream, grounding every recommendation in established safety principles to protect both laboratory personnel and the environment.

Foundational Principle: Hazard Assessment Based on Chemical Structure

  • Quinoline Core: Quinoline and its derivatives are known to be hazardous, often exhibiting toxicity to aquatic life and potential for harm if ingested.[1][2]

  • Chlorinated Aromatic Compound: The presence of chlorine on the aromatic ring places this molecule in a category of compounds known for environmental persistence and the potential to generate hazardous byproducts, such as dioxins, if improperly incinerated.[3] The U.S. Environmental Protection Agency (EPA) designates many chlorinated wastes as listed hazardous wastes (e.g., F-listed or K-listed), requiring stringent disposal protocols.[4][5]

  • Halogenated Waste: The inclusion of both chlorine and fluorine atoms firmly classifies this compound as a halogenated organic. This is the single most critical factor for its disposal, as it must never be mixed with non-halogenated solvent waste.[6]

Based on this analysis, we will treat Methyl 2-chloro-7-fluoroquinoline-3-carboxylate as a hazardous substance requiring disposal as regulated chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Direct contact with chlorinated organic compounds can cause skin irritation, ranging from redness to contact dermatitis.[7] Inhalation of vapors or dust can also lead to respiratory irritation.[8] Therefore, rigorous adherence to PPE standards is non-negotiable.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with fine powder.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier to prevent skin contact.[2] Always check for tears before use and remove gloves using the proper technique.
Body Protection Standard flame-retardant laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Required when handling large quantities of powder outside of a fume hood.A NIOSH-approved respirator may be necessary if an exposure assessment indicates vapor or dust concentrations could exceed permissible limits.[7]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal begins the moment you consider a material "waste." This includes the primary compound, contaminated solvents, and any labware that has come into direct contact with it.

Step 1: Waste Segregation and Container Setup
  • Obtain a Designated Waste Container: Procure a chemically compatible container (e.g., high-density polyethylene or glass) specifically for "Halogenated Organic Waste."

  • Proper Labeling: The container must be clearly labeled in accordance with OSHA requirements.[10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (e.g., "Methyl 2-chloro-7-fluoroquinoline-3-carboxylate in Dichloromethane"). Avoid using abbreviations.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • Location: Store the waste container in a well-ventilated area, such as a satellite accumulation area within the lab, away from incompatible materials.[11] The container must remain closed except when adding waste.[11]

Step 2: Consolidating Waste
  • Solid Waste: Carefully transfer any unneeded solid Methyl 2-chloro-7-fluoroquinoline-3-carboxylate into the designated halogenated waste container using a powder funnel.

  • Liquid Waste: If the compound is dissolved in a solvent, pour the solution directly into the designated "Halogenated Organic Waste" container.

    • CRITICAL: Never mix halogenated waste with non-halogenated waste streams (e.g., acetone, ethanol). Doing so contaminates the entire non-halogenated container and significantly increases disposal costs and complexity.

  • Contaminated Labware:

    • Disposable Items: Items such as contaminated gloves, weigh boats, and pipette tips should be placed in a sealed, labeled bag and then into the solid halogenated waste stream.

    • Reusable Glassware: Rinse glassware with a small amount of a suitable organic solvent (e.g., acetone). The first rinse (the most contaminated) must be collected and added to the halogenated waste container. Subsequent rinses can be managed according to standard lab procedures for solvent waste.

// Nodes start [label="Start:\nMaterial Identified as Waste", fillcolor="#F1F3F4", fontcolor="#202124"]; is_spill [label="Is it a Spill?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; waste_type [label="Identify Waste Type", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solid_waste [label="Solid Compound\nor Contaminated PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; liquid_waste [label="Liquid Solution\n(e.g., in DCM, Chloroform)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; glassware [label="Contaminated Glassware\n(for reuse)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spill_kit [label="Use Spill Kit:\nAbsorb with Inert Material\n(e.g., Vermiculite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect_spill [label="Collect Contaminated\nAbsorbent & Debris", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rinse_glass [label="Perform Triple Rinse", fillcolor="#34A853", fontcolor="#FFFFFF"]; first_rinse [label="Collect First Rinse", fillcolor="#34A853", fontcolor="#FFFFFF"]; waste_container [label="Place in Labeled,\nSealed Container:\n'HALOGENATED\nORGANIC WASTE'", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF", height=1.5]; final_disposal [label="Arrange for Pickup by\nEnvironmental Health & Safety (EHS)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> is_spill; is_spill -> waste_type [label="No"]; is_spill -> spill_kit [label="Yes"]; waste_type -> solid_waste; waste_type -> liquid_waste; waste_type -> glassware; solid_waste -> waste_container; liquid_waste -> waste_container; spill_kit -> collect_spill; collect_spill -> waste_container; glassware -> rinse_glass; rinse_glass -> first_rinse; first_rinse -> waste_container [label="Dispose as Halogenated Waste"]; waste_container -> final_disposal; } Caption: Decision workflow for proper segregation and disposal of waste.

Step 3: Managing Spills and Decontamination

Accidents happen, but a prepared response minimizes risk.

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's Environmental Health & Safety (EHS) office.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.[7]

  • Containment (for small spills): Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill kit absorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the contaminated absorbent material into a designated bag or container. Seal it, label it as "Spill Debris" with the chemical name, and place it in the halogenated waste stream.[8]

  • Decontamination: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.

Ultimate Disposal: The Final Pathway

Once collected at the laboratory level, the sealed and labeled container of halogenated waste is picked up by your institution's EHS department or a licensed hazardous waste contractor. The ultimate disposal method for chlorinated aromatic compounds is typically high-temperature incineration in a specialized facility that can handle such materials and scrub the resulting acidic gases (like HCl).[6] This process is designed to completely destroy the organic molecule, preventing its release into the environment.

By adhering to this comprehensive disposal plan, you ensure that your research advances science without compromising the safety of your colleagues or the integrity of the environment.

References

  • US6222089B1 - Process for destroying chlorinated aromatic compounds - Google P
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  • Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation - SciSpace. [Link]

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A Senior Application Scientist's Guide to Handling Methyl 2-chloro-7-fluoroquinoline-3-carboxylate: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety and handling protocols for Methyl 2-chloro-7-fluoroquinoline-3-carboxylate, a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to extend beyond mere product provision, embedding a culture of safety and operational excellence within your laboratory. This guide is structured to empower researchers, scientists, and drug development professionals with the essential, immediate, and procedural knowledge required for the safe handling of this compound. The causality behind each recommendation is explained to ensure a deep, functional understanding of the necessary safety measures.

Hazard Identification and Inherent Risk Profile

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is a halogenated quinoline derivative. While specific toxicological data for this exact molecule is not extensively published, a robust risk assessment can be formulated by examining structurally similar compounds. The presence of chloro and fluoro groups on a quinoline core suggests specific hazards that must be rigorously managed.

Based on data from analogous compounds, the primary hazards are identified as follows:

Hazard ClassificationGHS Hazard StatementPrimary Route of ExposurePotential Health EffectsSource
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestionAbdominal pain, nausea, vomiting.[1][2]
Skin Irritation (Category 2) H315: Causes skin irritationDermal ContactRedness, itching, and inflammation of the skin.
Serious Eye Damage/Irritation (Category 1/2A) H318/H319: Causes serious eye damage/irritationEye ContactSevere irritation, pain, redness, and potential for lasting eye damage.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationInhalationCoughing, shortness of breath, irritation of the nose and throat.[3]

Causality of Hazards: The reactivity of the chloro- and fluoro- substituents, combined with the heterocyclic quinoline ring system, contributes to its biological activity and, consequently, its potential toxicity. These functional groups can interact with biological macromolecules, leading to the observed irritation and toxicity.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling Methyl 2-chloro-7-fluoroquinoline-3-carboxylate. The selection of PPE is not a static choice but is dependent on the specific procedure being performed.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Core PPE (All Tasks) cluster_3 Enhanced PPE Start Assess Task: - Scale of reaction - Physical form (solid/liquid) - Potential for aerosolization CorePPE Minimum Required PPE: - Splash Goggles - Nitrile Gloves (Double-Gloved) - Lab Coat Start->CorePPE Always Required Weighing Weighing Solid Compound? CorePPE->Weighing Volatile Working with Solutions or Heating? Weighing->Volatile No Respirator Add N95 Respirator or work in ventilated enclosure Weighing->Respirator Yes LargeScale Large Scale (>5g) or Splash Risk? Volatile->LargeScale No FaceShield Add Face Shield over Goggles Volatile->FaceShield Apron Add Chemical-Resistant Apron LargeScale->Apron Yes

Caption: PPE selection workflow for handling Methyl 2-chloro-7-fluoroquinoline-3-carboxylate.

Detailed PPE Specifications:
  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles are mandatory at all times.

    • Enhanced Protection: When there is a significant risk of splashes, such as during transfers of solutions or when working with larger quantities, a face shield must be worn over the chemical splash goggles.[4][5][6] Standard safety glasses are insufficient as they do not provide a seal against splashes and fine particulates.

  • Hand Protection:

    • Rationale: Gloves provide the primary barrier against dermal exposure. Due to the potential for skin irritation, careful selection and use are critical.

    • Procedure:

      • Glove Type: Use nitrile gloves as a minimum standard for splash protection. Nitrile offers good resistance to a broad range of chemicals.

      • Double Gloving: Always wear two pairs of gloves. This practice provides a critical safety buffer; if the outer glove is contaminated or torn, the inner glove continues to provide protection while the outer is removed and replaced.

      • Inspection and Replacement: Before use, inspect gloves for any signs of degradation or puncture.[3] Contaminated gloves must be disposed of immediately following established procedures. Do not reuse disposable gloves.

      • Technique: Use proper glove removal techniques to avoid skin contact with a contaminated outer surface.[3]

  • Body Protection:

    • Standard: A buttoned, long-sleeved lab coat is required for all procedures.

    • Enhanced Protection: For larger-scale operations or when there is a heightened risk of spills, supplement the lab coat with a chemical-resistant apron. Ensure clothing covers all exposed skin.

  • Respiratory Protection:

    • Rationale: The compound is classified as a respiratory irritant.[3] Inhalation of fine dust particles or aerosols is a primary exposure risk.

    • Engineering Controls (Primary): All handling of this compound, especially the weighing of the solid, must be conducted within a certified chemical fume hood or a powder containment hood to minimize airborne concentrations.

    • Personal Protection (Secondary): If engineering controls are insufficient or during the cleaning of a large spill, a NIOSH-approved respirator is necessary. An N95 respirator can protect against particulates, while a respirator with organic vapor cartridges may be needed if the substance is heated or aerosolized.[6]

Operational Plan: Step-by-Step Handling Protocol

Objective: To provide a self-validating protocol that minimizes exposure at every step.

  • Preparation and Pre-computation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment (glassware, spatulas, etc.) and place it within the fume hood before introducing the chemical.

    • Don the required PPE as determined by the workflow diagram.

  • Weighing the Compound (Solid Form):

    • Perform this task in a chemical fume hood or a ventilated balance enclosure.

    • Use anti-static weighing paper or a suitable container to prevent dispersal of the fine powder.

    • Carefully transfer the solid using a spatula, avoiding any actions that could generate dust.

    • Once weighing is complete, gently tap the spatula on the inside of the container to dislodge any remaining powder.

    • Clean the balance and surrounding area with a damp cloth or towel to collect any residual dust. Do not dry sweep.

  • Reaction Setup and Execution:

    • All transfers of the compound, whether in solid or solution form, must be conducted within the fume hood.

    • If heating the reaction, ensure the apparatus is equipped with a condenser to prevent the release of volatile materials.

    • Keep all containers of the compound tightly closed when not in use.

Disposal Plan: Managing Halogenated Waste

As a chlorinated and fluorinated organic compound, Methyl 2-chloro-7-fluoroquinoline-3-carboxylate waste cannot be disposed of in standard laboratory drains or trash.[3] Improper disposal can lead to environmental contamination.

Waste Disposal Workflow

Waste_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation cluster_2 Container Management cluster_3 Final Disposal Gen Waste Generated (Solid, Liquid, Contaminated PPE) Segregate Segregate into Designated 'Halogenated Organic Waste' Container Gen->Segregate Label Label Container Clearly: - 'Halogenated Waste' - List all contents - Hazard Symbols Segregate->Label Close Keep Container Securely Closed in a designated satellite accumulation area Label->Close EHS Arrange Pickup by Environmental Health & Safety (EHS) Close->EHS

Caption: Waste disposal workflow for Methyl 2-chloro-7-fluoroquinoline-3-carboxylate.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Collect any residual solid compound, contaminated weighing paper, and gloves in a dedicated, clearly labeled "Halogenated Solid Waste" container.

    • Liquid Waste: Reaction mixtures and solutions containing the compound should be collected in a sealed, robust "Halogenated Liquid Waste" container. Do not mix with non-halogenated waste streams.

    • Contaminated Materials: Any items with significant contamination, such as disposable lab coats or spill pads, should also be placed in the solid waste container.

  • Container Labeling and Storage:

    • All waste containers must be clearly and accurately labeled with their contents.

    • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Final Disposal:

    • The final disposal of halogenated organic waste must be conducted through your institution's Environmental Health and Safety (EHS) office.

    • The most common and effective method for destroying such compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen halides (HCl and HF).[7] This process ensures complete destruction and prevents environmental pollution.[7]

Emergency Procedures: Spill Management

  • Immediate Actions:

    • Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne dust.

    • If you have come into direct contact with the chemical, immediately follow first aid procedures.

      • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3]

      • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

      • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

  • Spill Cleanup (Small Spills):

    • Ensure you are wearing the appropriate enhanced PPE, including a respirator if necessary.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled "Halogenated Solid Waste" container.[3] Avoid any actions that could create dust.[3]

    • Clean the spill area with a detergent and water, collecting the cleaning materials as hazardous waste.

This guide provides a framework for the safe handling of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate. Adherence to these protocols is essential for protecting yourself, your colleagues, and the environment.

References

  • Process for Disposal of Chlorinated Organic Residues.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency.
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  • Chemical Safety Data Sheet for 2-CHLORO-7-FLUOROQUINOLINE-3-CARBOXALDEHYDE. ChemicalBook.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.